molecular formula C11H9ClN2O B1586384 2-Chloro-5-(4-methoxyphenyl)pyrimidine CAS No. 27794-03-2

2-Chloro-5-(4-methoxyphenyl)pyrimidine

Cat. No.: B1586384
CAS No.: 27794-03-2
M. Wt: 220.65 g/mol
InChI Key: XASJMEVESBZEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASJMEVESBZEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375483
Record name 2-chloro-5-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27794-03-2
Record name 2-Chloro-5-(4-methoxyphenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27794-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(4-methoxyphenyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(4-methoxyphenyl)pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a reactive 2-chloropyrimidine core and a 4-methoxyphenyl substituent, makes it a versatile building block for the synthesis of a wide array of potentially therapeutic agents. The pyrimidine scaffold is a common motif in numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[1] The methoxy group on the phenyl ring can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, an analysis of its reactivity and stability, and insights into its applications in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O[2]
Molecular Weight 220.66 g/mol [2]
Appearance Light brown solid[3]
Melting Point 129 °C[3]
Boiling Point (Predicted) 403.1 ± 38.0 °C[3]
Density (Predicted) 1.245 ± 0.06 g/cm³[3]
pKa (Predicted) -1.46 ± 0.22[3]
XlogP (Predicted) 2.8[4]
Solubility Slightly soluble in water. Soluble in alcohols.[5]

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons.

  • Pyrimidine Protons: Two singlets in the aromatic region, one for the proton at the C4/C6 position and another for the proton at the C4/C6 position of the pyrimidine ring.

  • Phenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring (an AA'BB' system).

  • Methoxy Protons: A singlet around 3.8 ppm, integrating to three protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Based on the structure, the following signals are anticipated:

  • Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring. The carbon attached to the chlorine atom (C2) will be significantly deshielded.

  • Phenyl Carbons: Four signals for the carbon atoms of the para-substituted phenyl ring. The carbon attached to the methoxy group and the carbon attached to the pyrimidine ring will have characteristic chemical shifts.

  • Methoxy Carbon: A signal around 55 ppm for the methoxy carbon.

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed.[6] Fragmentation may involve the loss of the chloro group, the methoxy group, or cleavage of the bond between the pyrimidine and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:

  • C-Cl Stretch: In the fingerprint region.

  • C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations.

  • C-O Stretch: For the methoxy group.

  • C-H Stretch: Aromatic and methyl C-H stretching vibrations.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A sharp melting range is indicative of high purity.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Finely powder the solid Pack Pack into capillary tube Powder->Pack Place Place in melting point apparatus Pack->Place Heat Heat slowly Place->Heat Observe Record melting range Heat->Observe Purity Sharp range indicates high purity Observe->Purity

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is critical for its formulation and biological testing.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

SolubilityAssessment cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add excess solid to solvent Agitate Agitate at constant temperature Add->Agitate Separate Separate solid and liquid Agitate->Separate Quantify Quantify dissolved compound Separate->Quantify

Caption: Workflow for Solubility Assessment.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

  • Sample Weighing: Accurately weigh an appropriate amount of the compound (typically 5-10 mg for ¹H NMR).

  • Dissolution: Dissolve the compound in the deuterated solvent in a small vial.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Standard Addition (Optional): Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing.

NMRSamplePreparation SelectSolvent Select Deuterated Solvent Dissolve Dissolve in Solvent SelectSolvent->Dissolve WeighSample Weigh Compound WeighSample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer AddStandard Add Internal Standard (Optional) Transfer->AddStandard AcquireSpectrum Acquire NMR Spectrum Transfer->AcquireSpectrum AddStandard->AcquireSpectrum

Caption: Workflow for NMR Sample Preparation.

Reactivity and Stability Profile

The chemical reactivity of this compound is primarily dictated by the 2-chloropyrimidine core.

Reactivity

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[7] This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the C2 position towards nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, providing a convenient method for introducing diverse functional groups at this position. The 5-(4-methoxyphenyl) substituent can electronically influence the reactivity of the pyrimidine ring, though its effect is less pronounced than that of substituents at the C4 or C6 positions.

ReactivityProfile Reactant This compound Product 2-Substituted-5-(4-methoxyphenyl)pyrimidine Reactant->Product SNA r Nucleophile Nucleophile (Nu-) Nucleophile->Product Chloride Chloride Ion (Cl-)

References

Spectroscopic data for 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Introduction: The Structural Imperative

In modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound stands as a key intermediate in the synthesis of various biologically active compounds, making its unambiguous characterization a critical step in any research and development pipeline. Its structure, featuring a halogenated pyrimidine core linked to a methoxy-substituted phenyl ring, presents a rich landscape for spectroscopic analysis. This guide provides an in-depth examination of the expected spectroscopic data for this compound, grounded in fundamental principles and practical application. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive and self-validating "fingerprint" of the molecule.

The causality behind employing a multi-technique approach lies in the complementary nature of the data. While NMR spectroscopy maps the carbon-hydrogen framework and connectivity, mass spectrometry provides definitive molecular weight and fragmentation information, and IR spectroscopy identifies the key functional groups present. Together, they form a robust analytical package that ensures the identity, purity, and structural integrity of the compound.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can deduce the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak which is easily identified.[2]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[3]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. The relaxation delay should be set to at least 5 seconds to ensure accurate integration.

The structure of this compound dictates a specific and predictable ¹H NMR spectrum.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.75Singlet (s)2H-H-4, H-6
~7.50Doublet (d)2H~8.8 HzH-2', H-6'
~7.00Doublet (d)2H~8.8 HzH-3', H-5'
~3.85Singlet (s)3H--OCH₃

Expert Analysis:

  • Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C5-C1' bond. They appear as a sharp singlet at approximately 8.75 ppm.[4] This significant downfield shift is characteristic of protons on electron-deficient heterocyclic rings. The nitrogen atoms strongly withdraw electron density, deshielding the adjacent protons.

  • Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The 4-methoxyphenyl group presents a classic AA'BB' spin system, which at 400 MHz often simplifies to two distinct doublets.

    • The protons ortho to the pyrimidine ring (H-2', H-6') are expected around 7.50 ppm.

    • The protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and thus appear further upfield, around 7.00 ppm. The coupling constant of ~8.8 Hz is typical for ortho-coupling in a benzene ring.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.85 ppm.[4] This is a highly characteristic chemical shift for an aryl methoxy group.

fragmentation M [M]⁺ m/z 220/222 (3:1) M_minus_CH3 [M - CH₃]⁺ m/z 205/207 (3:1) M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 185 M->M_minus_Cl - •Cl Frag_157 [C₁₀H₈NO]⁺ m/z 157 M_minus_Cl->Frag_157 - CO Frag_133 [C₈H₉O]⁺ m/z 133 M_minus_Cl->Frag_133 - C₃H₂N₂

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry. Its fundamental role as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA provides a compelling rationale for its prevalence in therapeutic agents.[1][2] This inherent biocompatibility allows pyrimidine-based molecules to readily interact with a multitude of biological targets, including enzymes and receptors, making them a "privileged scaffold" in drug discovery.[3][4] Over the past six decades, this versatile framework has been the foundation for a rapidly expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs, addressing a wide spectrum of diseases from cancer and viral infections to inflammatory disorders and cardiovascular conditions.[5][6][7]

This technical guide provides a comprehensive exploration of the pyrimidine scaffold in drug discovery, delving into its medicinal chemistry, synthetic methodologies, and diverse therapeutic applications. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource for professionals in the field.

The Medicinal Chemistry of Pyrimidine Derivatives: A Tale of Versatility and Specificity

The remarkable success of pyrimidine-based drugs stems from the scaffold's unique physicochemical properties and its amenability to chemical modification. The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, further enhancing binding affinity.

The true power of the pyrimidine scaffold lies in the ability to strategically place various substituents around the ring, which profoundly influences the molecule's structure-activity relationship (SAR).[2] These modifications can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different functional groups can modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, transforming a potent but impractical molecule into a viable therapeutic candidate.

One of the most successful applications of pyrimidine scaffolds is in the development of kinase inhibitors.[8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have been expertly designed to mimic the adenine core of ATP, the natural substrate for kinases, allowing them to competitively bind to the ATP-binding pocket and inhibit kinase activity.[4] This targeted approach has led to the development of highly effective and selective cancer therapies.

Synthetic Methodologies: Building the Pyrimidine Core

The construction of the pyrimidine ring and its subsequent derivatization are central to the development of new therapeutic agents. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.[1][9]

Classical Synthesis: The Biginelli Reaction

A cornerstone of pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[10] This acid-catalyzed reaction provides a straightforward and efficient route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Aldehyde Aldehyde ReactionVessel One-Pot Reaction (Acid Catalyst, Reflux) Aldehyde->ReactionVessel BetaKetoester β-Ketoester BetaKetoester->ReactionVessel Urea Urea Urea->ReactionVessel Dihydropyrimidine Dihydropyrimidine ReactionVessel->Dihydropyrimidine Purification Purification (Filtration, Recrystallization) Dihydropyrimidine->Purification

Modern Synthetic Approaches: Suzuki Coupling

For the synthesis of more complex and highly substituted pyrimidines, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable.[11] This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated pyrimidine and an organoboron compound, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki Coupling for Aryl-Substituted Pyrimidines

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated pyrimidine (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

  • Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Process cluster_products Products & Purification HalogenatedPyrimidine Halogenated Pyrimidine ReactionVessel Cross-Coupling (Inert Atmosphere, Heat) HalogenatedPyrimidine->ReactionVessel BoronicAcid Organoboron Compound BoronicAcid->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel ArylPyrimidine Aryl-Substituted Pyrimidine ReactionVessel->ArylPyrimidine Purification Purification (Chromatography) ArylPyrimidine->Purification

Therapeutic Applications: Pyrimidines in the Clinic

The versatility of the pyrimidine scaffold has led to its incorporation into a wide array of FDA-approved drugs targeting numerous diseases.

Anticancer Agents

A significant number of pyrimidine-based drugs are used in oncology.[2][8] These can be broadly categorized into antimetabolites and kinase inhibitors.

  • Antimetabolites: These drugs, such as 5-Fluorouracil and its prodrug Capecitabine , structurally mimic endogenous pyrimidines and interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[8]

  • Kinase Inhibitors: This class of drugs has revolutionized cancer therapy. Pyrimidine-based kinase inhibitors, such as Imatinib (targeting BCR-ABL in chronic myeloid leukemia) and Gefitinib (targeting the Epidermal Growth Factor Receptor - EGFR - in lung cancer), have demonstrated remarkable efficacy.[12]

Table 1: Selected FDA-Approved Pyrimidine-Based Kinase Inhibitors

Drug NameTarget Kinase(s)Indication
ImatinibBCR-ABL, c-KIT, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
GefitinibEGFRNon-Small Cell Lung Cancer
ErlotinibEGFRNon-Small Cell Lung Cancer, Pancreatic Cancer
LapatinibEGFR, HER2Breast Cancer
PalbociclibCDK4/6Breast Cancer

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P PyrimidineInhibitor Pyrimidine-Based Inhibitor PyrimidineInhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[13][14] These drugs mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination, thereby halting viral replication.

  • Anti-herpesvirus agents: Acyclovir and its prodrug Valacyclovir are widely used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[14]

  • Anti-HIV agents: Lamivudine and Zidovudine (AZT) are key components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[13][14]

  • Anti-hepatitis agents: Sofosbuvir , a nucleotide analog, is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase and is a critical component of modern HCV treatment regimens.

Antiviral_Mechanism cluster_entry Cellular Entry & Activation cluster_replication Viral Replication Inhibition Drug Pyrimidine Nucleoside Analog Phosphorylation Cellular Kinases Drug->Phosphorylation ActiveDrug Active Triphosphate Form Phosphorylation->ActiveDrug ViralPolymerase Viral DNA/RNA Polymerase ActiveDrug->ViralPolymerase ViralGenome Growing Viral DNA/RNA Chain ViralPolymerase->ViralGenome ChainTermination Chain Termination ViralGenome->ChainTermination Incorporation of Active Drug

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its immense value in drug discovery, leading to the development of numerous life-saving medications.[4] Its synthetic tractability and the ability to fine-tune its properties through chemical modification have made it a favored platform for medicinal chemists.[1] The future of pyrimidine-based drug discovery remains bright, with ongoing research focused on several key areas:

  • Novel Scaffolds and Architectures: The exploration of new fused pyrimidine systems and novel substitution patterns will continue to yield compounds with improved potency and selectivity.[12]

  • Targeted Therapies: The development of pyrimidine-based drugs that target specific protein-protein interactions or allosteric sites represents a promising avenue for overcoming drug resistance.

  • Green Chemistry: The implementation of more sustainable and environmentally friendly synthetic methods for pyrimidine synthesis is an increasingly important consideration.[8]

As our understanding of disease biology deepens, the versatile pyrimidine scaffold will undoubtedly continue to play a central role in the design and development of the next generation of innovative medicines.

References

A Technical Guide to the Safe Handling of 2-Chloro-5-(4-methoxyphenyl)pyrimidine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Strategic Importance

2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) is a substituted pyrimidine derivative recognized for its role as a versatile heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motifs are integral to the synthesis of compounds targeting a range of biological pathways. As with many chlorinated heterocyclic intermediates, its reactivity, which is valuable synthetically, also necessitates a comprehensive and rigorous approach to laboratory safety.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. The protocols outlined herein are designed to empower researchers to mitigate risks, ensure regulatory compliance, and foster a culture of safety excellence. Adherence to these guidelines is critical not only for personal protection but for the integrity of the research environment.

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, requiring specific and cautious handling.[2][3] The signal word for this compound is "Danger" due to its potential to cause serious eye damage.[1][3]

The causality behind this classification is its chemical nature; as a solid, fine dust can be easily aerosolized, leading to respiratory, dermal, and ocular exposure. The chlorinated pyrimidine ring contributes to its irritant and corrosive properties.

Table 1: GHS Classification for this compound

PictogramGHS ClassHazard CodeHazard Statement
alt text
Serious Eye Damage/CorrosionH318Causes serious eye damage.[1][3]
alt text
Acute Toxicity (Oral)H302Harmful if swallowed.[1][3]
alt text
Skin Corrosion/IrritationH315Causes skin irritation.[1][3]
alt text
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a systematic approach to minimizing exposure. For this compound, engineering controls are paramount, followed by stringent adherence to PPE protocols.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood .[4][5] This is non-negotiable. The fume hood's negative pressure environment contains aerosolized dust and vapors, preventing inhalation, which is a key risk due to the H335 classification (May cause respiratory irritation).[3][4] For processes involving this compound, a ventilated cabinet or glove box also provides an adequate level of protection.[6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment of the planned procedure.[7]

  • Eye and Face Protection: Due to the severe risk of serious eye damage (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[4] For tasks with a higher risk of splashing, such as transfer of the solid or preparation of solutions, a full-face shield worn over chemical splash goggles is required for maximum protection.[7][8]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Disposable sleeves can provide additional protection. For all handling procedures, wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5][7] If there is a risk of significant contact, double-gloving is a prudent measure.[9]

  • Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill or engineering control failure, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used by trained personnel.[7][10]

PPE_Selection_Workflow start Task: Handling This compound weighing Weighing Solid or Transferring Powder start->weighing solution Working with Dilute Solutions start->solution eye_protection Eye/Face Protection weighing->eye_protection hand_protection Hand Protection weighing->hand_protection body_protection Body Protection weighing->body_protection solution->eye_protection solution->hand_protection solution->body_protection goggles_shield Chemical Goggles + Face Shield eye_protection->goggles_shield if weighing goggles Chemical Goggles eye_protection->goggles if solution double_gloves Nitrile Gloves (Double Recommended) hand_protection->double_gloves if weighing single_gloves Nitrile Gloves hand_protection->single_gloves if solution lab_coat Lab Coat body_protection->lab_coat

PPE Selection Workflow for Key Laboratory Tasks.

Section 4: Standard Operating Procedures for Handling and Storage

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to contain any dust. Use a dedicated spatula and weighing paper.

  • Transfers: When transferring the solid, minimize the drop height to prevent dust generation.

  • Housekeeping: After handling, decontaminate the spatula and work surface. Dispose of contaminated weighing paper and gloves as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[11]

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12] A recommended storage temperature is 2-8°C.[1][3]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[11]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11] Never store corrosive solids above eye level.[4][5]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Accidental Release Measures (Spills)

The response to a spill depends on its scale. All personnel involved in cleanup must be trained and wear the appropriate PPE as described in Section 3.

  • Alert & Evacuate: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the solid powder. Do not sweep with a dry broom, as this will aerosolize the dust.

  • Absorb & Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[16][17] Carefully scoop the mixture into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a damp cloth or paper towel, followed by soap and water. All cleanup materials are considered hazardous waste.

  • Dispose: Package and label all contaminated materials, including PPE, for disposal according to institutional and local regulations.[15][17]

Spill_Response_Protocol spill Spill Detected alert Alert Personnel & Isolate Area spill->alert ppe Don Full PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat alert->ppe assess Assess Spill Size ppe->assess minor Minor Spill (<5g, Contained) assess->minor Small major Major Spill (>5g or Uncontained) assess->major Large contain Gently cover with inert absorbent (e.g., vermiculite) minor->contain evacuate Evacuate Area. Contact EHS/ Emergency Response. major->evacuate collect Carefully scoop into labeled hazardous waste container contain->collect decon Decontaminate area with damp cloth, then soap and water collect->decon dispose Package all waste (absorbent, PPE) for hazardous disposal decon->dispose

Decision-Making Flowchart for Spill Response.
Fire-Fighting Measures

This material is a combustible solid.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a direct water jet, which could scatter the material.

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[14]

  • Hazardous Combustion Products: Thermal decomposition of chlorinated organic compounds can produce toxic and corrosive gases, including hydrogen chloride, oxides of nitrogen, and carbon monoxide.[18]

Section 6: Chemical Stability and Reactivity Profile

  • Stability: The compound is chemically stable under standard ambient conditions (room temperature) and recommended storage.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous or exothermic reactions.

  • Hazardous Decomposition: As noted, combustion can release hazardous gases such as hydrogen chloride, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[18][19]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect waste in a clearly labeled, sealed, and leak-proof container.[17]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal facility, in strict accordance with all federal, state, and local regulations.[20]

Section 8: Conclusion

This compound is a valuable research chemical with a significant hazard profile that demands respect and meticulous handling. Its primary risks—serious eye damage, respiratory and skin irritation, and oral toxicity—can be effectively managed through the consistent application of engineering controls, appropriate personal protective equipment, and robust standard operating procedures. By integrating the principles and protocols in this guide, research professionals can work with this compound safely and effectively, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(4-methoxyphenyl)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds.[1][2] Their prevalence in biologically active molecules, from natural products to synthetic drugs, makes them a focal point of intensive research.[3][4] 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) emerges as a particularly valuable intermediate.[5] Its structure, featuring a reactive chlorine atom ripe for nucleophilic substitution and a methoxyphenyl group influencing electronic properties and steric interactions, offers a versatile platform for synthesizing diverse and complex molecular architectures.[3]

The journey from a promising intermediate to a viable drug candidate is paved with critical physicochemical evaluations, chief among them being solubility.[6][7] Solubility is not merely a physical constant; it is a gatekeeper that dictates the feasibility of reaction conditions, purification strategies (like crystallization), formulation development, and ultimately, the bioavailability of a potential therapeutic agent.[7][8] A thorough understanding of how this compound behaves in various organic solvents is, therefore, indispensable for any researcher, scientist, or drug development professional working with this compound.

This guide provides a comprehensive technical overview of the solubility of this compound. We will move beyond simple data presentation to explore the underlying thermodynamic principles, detail robust experimental protocols for solubility determination, and offer field-proven insights into predicting and interpreting its solubility profile.

The Theoretical Framework: Why and How Dissolution Occurs

Solubility is the result of a thermodynamic equilibrium between the solid state of a solute and its solvated state within a solvent.[9] This equilibrium is governed by the Gibbs free energy of the system. The overall process can be conceptually broken down into two critical energy transactions, as described in a thermodynamic cycle.[10]

  • Crystal Lattice Energy (Sublimation): The energy required to break the intermolecular forces holding the molecules together in the solid crystal lattice. This is an endothermic process (requires energy).

  • Solvation Energy: The energy released when the individual solute molecules interact with the solvent molecules. This is an exothermic process (releases energy).

A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic that stems from these interactions.[11] Polar solvents, capable of dipole-dipole interactions or hydrogen bonding, are more effective at solvating polar solutes. Non-polar solvents, which primarily interact through weaker van der Waals forces, are better suited for dissolving non-polar solutes.[11]

For this compound, its molecular structure—containing a polar pyrimidine ring with nitrogen atoms and a chlorine substituent, alongside a less polar methoxyphenyl group—suggests a nuanced solubility profile. It is neither extremely polar nor entirely non-polar, predicting moderate to good solubility in a range of solvents with intermediate polarity.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, the equilibrium solubility must be determined under controlled conditions. The "shake-flask" method is the gold standard for this purpose, as it is designed to allow the system to reach a true thermodynamic equilibrium.[12] Below, we detail the complete workflow, from sample preparation to quantification using two distinct, self-validating analytical methods: Gravimetric Analysis and UV-Vis Spectrophotometry.

Core Protocol: The Shake-Flask Method for Achieving Equilibrium

The foundational step is the preparation of a saturated solution, where the concentration of the dissolved solute is at its maximum under a given set of conditions (i.e., solvent and temperature).[8][13]

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid remains after equilibrium is reached.[12]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[12]

  • Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for several hours to let the excess solid settle. This minimizes the amount of solid that needs to be filtered.

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid. Attach a syringe filter and dispense the clear, particle-free saturated solution into a clean, pre-weighed container for analysis.[14] This filtration step is critical to remove any undissolved microparticles that could otherwise lead to an overestimation of solubility.[14]

The following diagram illustrates this core experimental workflow.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_quant Quantification A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate (24-48h at constant T) B->C D 4. Settle undissolved solid C->D E 5. Draw supernatant with syringe D->E F 6. Filter through 0.22 µm syringe filter E->F G Saturated Solution (Particle-Free) F->G H Method A: Gravimetric Analysis G->H Proceed to Quantification I Method B: UV-Vis Spectroscopy

Caption: Workflow for preparing a saturated solution for solubility analysis.

Quantification Method A: Gravimetric Analysis

This classic method is robust, requires minimal specialized equipment, and determines solubility by directly measuring the mass of the dissolved solid.[15]

Procedure:

  • Aliquot Transfer: Accurately transfer a known volume or mass of the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.[13]

  • Solvent Evaporation: Place the dish in a fume hood or use a gentle stream of nitrogen to slowly evaporate the solvent. Subsequently, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent until a constant weight is achieved.[8]

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry solute residue.

  • Calculation:

    • Mass of solute = (Weight of dish + dry solute) - (Weight of empty dish)

    • Mass of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

Quantification Method B: UV-Vis Spectrophotometry

This instrumental method is highly sensitive and ideal for compounds with a chromophore, such as this compound, which absorbs light in the UV-visible range.[16] It relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.

Procedure:

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.[16]

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration. This is the calibration curve.[14]

  • Sample Measurement:

    • Take the filtered saturated solution and dilute it with a known factor using the same solvent, so its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted sample from its absorbance.[17]

    • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility.

The following diagram outlines the logic for choosing and executing a quantification method.

G cluster_grav Gravimetric Method cluster_uv UV-Vis Method Start Filtered Saturated Solution G1 1. Weigh aliquot of saturated solution Start->G1 U2 2. Dilute saturated solution with known factor Start->U2 G2 2. Evaporate solvent to dryness G1->G2 G3 3. Weigh dry solute residue G2->G3 G4 4. Calculate solubility (mass/mass) G3->G4 U1 1. Prepare calibration curve from known standards U4 4. Calculate concentration from calibration curve U1->U4 U3 3. Measure absorbance of diluted sample U2->U3 U3->U4

Caption: Decision workflow for solubility quantification methods.

Expected Solubility Profile of this compound

Solvent ClassSolventPolarity IndexExpected Solubility (at 25 °C)Rationale
Non-Polar n-Hexane0.1Very LowThe molecule has significant polarity from the pyrimidine ring and heteroatoms, making it incompatible with purely non-polar solvents.[11]
Toluene2.4Low to ModerateThe aromatic nature of toluene can interact favorably with the phenyl ring of the solute, but the overall polarity mismatch limits high solubility.
Polar Aprotic Dichloromethane (DCM)3.1HighDCM is an excellent solvent for moderately polar organic compounds, capable of dissolving the solute without strong hydrogen bonding interactions.
Tetrahydrofuran (THF)4.0HighTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is well-suited to solvate the compound.
Acetone5.1HighThe polar carbonyl group of acetone effectively solvates the polar regions of the pyrimidine ring.
Acetonitrile (ACN)5.8ModerateWhile polar, ACN is a relatively poor hydrogen bond acceptor, which may slightly limit its solvating power compared to THF or acetone.
Dimethylformamide (DMF)6.4Very HighDMF is a highly polar aprotic solvent with strong solvating capabilities for a wide range of organic molecules.
Polar Protic Ethyl Acetate4.4Moderate to HighGood balance of polarity and ability to act as a hydrogen bond acceptor.
2-Propanol (IPA)3.9ModerateThe alcohol can act as both a hydrogen bond donor and acceptor, but the energetic cost of disrupting the solvent's H-bond network can limit solubility.
Ethanol4.3ModerateSimilar to IPA, provides a balance of polar and non-polar character.
Methanol5.1Low to ModerateAlthough polar, the strong hydrogen-bonding network of methanol is not easily disrupted by the solute, which has limited H-bond donating capability.[2]
Water10.2Very LowThe compound's large, non-polar surface area and inability to effectively integrate into water's strong hydrogen-bonding network result in poor aqueous solubility.[6]

Conclusion: A Guide for Practical Application

Understanding the solubility of this compound is fundamental to its effective use in research and development. This guide has provided a dual framework: the theoretical principles that govern solubility and the practical, step-by-step experimental methods required for its accurate determination. The shake-flask method, coupled with either gravimetric or UV-Vis analysis, offers a reliable system for generating high-quality, reproducible data. By applying these principles and protocols, researchers can make informed decisions regarding reaction solvent selection, purification strategies, and the initial stages of formulation, thereby accelerating the path from chemical intermediate to scientific breakthrough.

References

An In-Depth Technical Guide to the Characterization of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules, including the notable drug Gleevec.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design.[2] Within this class, 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2) emerges as a particularly valuable building block. As a biaryl heterocyclic compound, it provides a robust platform for further chemical modification, primarily through nucleophilic substitution at the reactive 2-chloro position.[3] This guide offers a comprehensive technical overview of its fundamental characterization, from synthesis and purification to detailed structural elucidation and its application as a key intermediate in the development of advanced pharmaceutical compounds.[4]

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is the foundation of its application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 27794-03-2[5][6]
Molecular Formula C₁₁H₉ClN₂O[4][5][6]
Molecular Weight 220.66 g/mol [5][6]
Exact Mass 220.04034[5]
Appearance White to off-white solid(Typical)
Melting Point 129°C[5]
Boiling Point 403.1°C at 760 mmHg[5]
LogP 2.806[5]

Chemical Structure: Chemical structure of this compound

Synthesis and Purification

The construction of the C-C bond between the pyrimidine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a field-proven method for this transformation, offering high yields and functional group tolerance.[1][7][8]

Recommended Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis from 2,5-dichloropyrimidine and 4-methoxyphenylboronic acid. The choice of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] An inorganic base such as potassium carbonate is required to activate the boronic acid for the transmetalation step.

reagents Reagents: - 2,5-Dichloropyrimidine - 4-Methoxyphenylboronic Acid - Pd(PPh₃)₄ (Catalyst) - K₂CO₃ (Base) - Toluene/Ethanol/Water (Solvent) reaction Reaction Setup Degas solvent mixture with Argon. Add reagents to reaction vial. reagents->reaction heating Heating & Stirring Shake/stir at 55-80°C for 12-24h. Monitor reaction by TLC/LC-MS. reaction->heating workup Aqueous Workup Partition between Ethyl Acetate and Water. Dry organic layer (e.g., MgSO₄). heating->workup purification Purification Remove solvent in vacuo. Purify crude product via flash column chromatography (Silica gel). workup->purification product Final Product This compound purification->product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Protocol: Synthesis
  • Vessel Preparation: To a reaction vial, add 2,5-dichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the vial.

  • Reaction: Seal the vial and heat the mixture at 80°C for 16 hours or until TLC/LC-MS analysis indicates consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and the assessment of its purity. The logical flow ensures that the material synthesized is structurally correct and meets the high-purity requirements for drug discovery applications.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation synthesis Synthesized Product hplc Purity Check (HPLC >95%) synthesis->hplc Purification ms ms hplc->ms nmr nmr hplc->nmr validated Validated Compound Structure & Purity Confirmed ms->validated nmr->validated

Caption: Standard workflow for chemical characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the first crucial checkpoint after synthesis. For chlorinated compounds, the isotopic signature is a key diagnostic feature.

  • Expected m/z: The primary molecular ion peak (M⁺) should correspond to the mass of the molecule with the ³⁵Cl isotope (C₁₁H₉³⁵ClN₂O), which is approximately 220.04.

  • Isotopic Pattern: A characteristic [M+2]⁺ peak will be observed at approximately m/z 222.04, corresponding to the less abundant ³⁷Cl isotope. The intensity ratio of the M⁺ to the [M+2]⁺ peak should be approximately 3:1, which is definitive for a molecule containing a single chlorine atom.

Protocol: MS Sample Preparation (ESI)

  • Dissolve a small amount of the sample (~0.1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a concentration of ~1-10 µg/mL.

  • Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.[9][10]

  • ¹H NMR: The proton NMR spectrum should display distinct signals corresponding to each unique proton environment.

    • Pyrimidine Protons: Two singlets (or narrow doublets) are expected in the aromatic region (typically δ 8.5-9.0 ppm).

    • Phenyl Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

    • Methoxy Protons: A sharp singlet integrating to three protons will be observed in the upfield region (δ ~3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the 11 carbon atoms in the molecule, confirming the carbon framework.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a drug substance or intermediate. By separating the main compound from any impurities, it provides a quantitative measure of purity, which is critical for drug development.

Protocol: Purity Assessment by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA or formic acid).

    • Example Gradient: Start at 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm and 280 nm.

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >98% is typically desired for advanced applications.

Applications in Medicinal Chemistry

This compound is not an end product but a strategic intermediate. Its value lies in the reactivity of the C2-chloro group, which readily undergoes nucleophilic aromatic substitution (SₙAr) with amines, thiols, and other nucleophiles. This allows for the rapid generation of diverse compound libraries for screening against biological targets.[3] Pyrimidine-based compounds are extensively researched as kinase inhibitors, anti-infectives, and modulators of the central nervous system.[2][11]

Caption: Role as a versatile intermediate in drug discovery.

For example, its core structure is relevant to the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer. The pyrimidine ring often acts as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituted phenyl group can be tailored to occupy adjacent pockets to enhance potency and selectivity.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its straightforward synthesis via robust methods like the Suzuki coupling, combined with a clear and definitive analytical characterization profile, makes it a reliable building block for research scientists. A thorough characterization using a combination of MS, NMR, and HPLC is mandatory to ensure the structural integrity and purity required for the synthesis of novel and potent therapeutic candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidines in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for precise structural modifications, enabling the fine-tuning of pharmacological properties. The target molecule of this guide, 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No. 27794-03-2)[1][2], is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapies[3][4]. The presence of a reactive chlorine atom at the 2-position and a methoxyphenyl group at the 5-position provides two distinct points for further chemical elaboration, making it a valuable building block for creating libraries of potential drug candidates.

This document provides a comprehensive guide for the synthesis of this compound, focusing on the widely adopted and robust Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the choice of precursors, the mechanistic underpinnings of the catalytic cycle, and provide detailed, field-proven protocols for its successful synthesis and purification.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The most efficient and modular route to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[5][6][7]. This Nobel Prize-winning reaction has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.

The core of this strategy involves the coupling of an appropriate halo-pyrimidine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The choice of the halo-pyrimidine precursor is critical for the regioselectivity of the reaction. For the synthesis of the target molecule, 2,5-dichloropyrimidine is an ideal starting material. The chlorine atom at the 5-position is generally more reactive in Suzuki couplings than the one at the 2-position, allowing for a selective reaction.

Suzuki_Coupling_Strategy cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine Target_Molecule This compound 2,5-Dichloropyrimidine->Target_Molecule Pyrimidyl halide 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid->Target_Molecule Arylboronic acid Pd_Catalyst Pd(PPh₃)₄ or similar Pd_Catalyst->Target_Molecule Base Base (e.g., Na₂CO₃) Base->Target_Molecule Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Target_Molecule

Caption: Overall synthetic strategy for this compound.

Precursor Synthesis and Considerations

Synthesis of 2,5-Dichloropyrimidine

While 2,5-dichloropyrimidine is commercially available, understanding its synthesis can be beneficial. It is typically prepared from a suitable pyrimidine precursor through chlorination reactions.

Synthesis of 4-Methoxyphenylboronic Acid

4-Methoxyphenylboronic acid is a common and commercially available reagent[8][9]. However, for researchers who wish to synthesize it in-house, a standard method involves the reaction of 4-bromoanisole with a borate ester in the presence of a strong base, typically via a Grignard reagent intermediate, followed by acidic workup[10][11].

Key Properties of Precursors:

PrecursorMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
2,5-DichloropyrimidineC₄H₂Cl₂N₂148.9858-60A versatile building block with two reactive chlorine atoms.
4-Methoxyphenylboronic AcidC₇H₉BO₃151.96208-210A stable, crystalline solid widely used in Suzuki couplings[8].

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for the selective synthesis of this compound.

Materials and Reagents:

  • 2,5-Dichloropyrimidine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reagents upon heating.

  • Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel[12].

    • A gradient elution system of ethyl acetate in hexane is commonly used. The exact ratio should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Suzuki_Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2,5-Dichloropyrimidine, 4-Methoxyphenylboronic Acid, and Na₂CO₃ in a flask B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Solvents (Dioxane/H₂O) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to Reflux (90-100 °C) D->E F Monitor by TLC E->F G Cool and Dilute with Ethyl Acetate F->G Reaction Complete H Aqueous Wash (Water & Brine) G->H I Dry Organic Layer (MgSO₄ or Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Isolate Pure Product K->L

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2,5-dichloropyrimidine, inserting into the carbon-chlorine bond at the more reactive 5-position to form a Pd(II) complex.

  • Transmetalation: The organopalladium(II) complex reacts with the boronic acid (activated by the base to form a boronate species) in a process called transmetalation. The 4-methoxyphenyl group is transferred from the boron atom to the palladium center, displacing the halide.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the C-C bond of the final product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Pd(II)-X Pyrimidyl-Pd(II)-Cl Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Pyrimidyl-Pd(II)-(4-MeOPh) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X 2,5-Dichloropyrimidine Ar-X->Oxidative_Addition Ar'-B(OH)2 4-Methoxyphenyl- boronic Acid + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the protons of the 4-methoxyphenyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

    • Chlorinated pyrimidines can be irritating to the skin and respiratory system.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh catalyst or a different palladium source.
Insufficient baseEnsure the base is of good quality and used in the correct stoichiometry.
Reaction temperature too lowEnsure the reaction mixture is refluxing properly.
Formation of Side Products Homocoupling of boronic acidEnsure a strictly inert atmosphere.
Reaction at the 2-positionWhile less likely, prolonged reaction times or higher temperatures could lead to some reaction at the 2-position. Monitor the reaction closely by TLC.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Recrystallization may be an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of this compound from readily available precursors. The protocol detailed in these application notes, when followed with care and attention to experimental detail, should provide researchers with a high yield of the desired product. The versatility of this synthetic route allows for the potential synthesis of a wide range of substituted pyrimidines, which are of significant interest in the field of drug discovery and development.

References

Negishi Cross-Coupling for the Synthesis of 2-Chloro-5-arylpyrimidines: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-770041

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-5-arylpyrimidines using the Negishi cross-coupling reaction. This class of compounds is of significant interest in medicinal chemistry and drug development, serving as a key structural motif in a variety of biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] We will delve into the mechanistic underpinnings of the Negishi reaction, provide detailed, field-proven protocols for the preparation of arylzinc reagents and the subsequent cross-coupling, and offer a troubleshooting guide to address common experimental challenges. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and efficiently synthesize these valuable compounds.

Introduction: The Significance of 2-Chloro-5-arylpyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, and the 2-chloro-5-arylpyrimidine moiety, in particular, is a versatile intermediate. The chlorine atom at the 2-position serves as a convenient handle for further functionalization through nucleophilic aromatic substitution, allowing for the introduction of various pharmacophoric groups. The aryl group at the 5-position provides a crucial point for modulating the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles. The Negishi cross-coupling has emerged as a powerful and reliable method for forging the C-C bond between the pyrimidine core and the aryl substituent, offering high functional group tolerance and good yields.[3][4]

The Negishi Cross-Coupling Reaction: A Mechanistic Overview

The Negishi cross-coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[5][6] The reaction is typically catalyzed by a palladium(0) species, although nickel catalysts can also be employed.[5] The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-chloro-5-halopyrimidine) to form a Pd(II) complex. The rate of this step generally follows the order of halide reactivity: I > Br > Cl.[5]

  • Transmetalation: The organozinc reagent (arylzinc halide) transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (2-chloro-5-arylpyrimidine), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Negishi_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-Ar' FinalProduct 2-Chloro-5-arylpyrimidine (Ar-Ar') Pd0->OA Ar-X PdII_Aryl->TM Ar'-ZnX PdII_Diaryl->RE ArylHalide 2-Chloro-5-halopyrimidine (Ar-X) Organozinc Arylzinc Halide (Ar'-ZnX)

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols

Safety Precaution: Organozinc reagents are moisture and air-sensitive.[5] All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: Preparation of the Arylzinc Reagent

The arylzinc reagent can be prepared via several methods. Here, we detail the common route involving transmetalation from an organolithium or Grignard reagent.

Materials:

  • Aryl bromide or iodide

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation of the Organometallic Precursor:

    • Organolithium Route: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the aryl bromide or iodide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture for 30-60 minutes at this temperature.

    • Grignard Route: Activate magnesium turnings (1.2 eq) with a small crystal of iodine in a flame-dried flask. Add a solution of the aryl bromide or iodide (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining aryl halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed.

  • Transmetalation to the Arylzinc Reagent:

    • Prepare a solution of anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.

    • Slowly add the ZnCl₂ solution to the freshly prepared organolithium or Grignard reagent at -78 °C (for organolithium) or 0 °C (for Grignard).

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The resulting slurry of the arylzinc reagent is used directly in the next step.

Protocol 2: Negishi Cross-Coupling Reaction

Materials:

  • 2-Chloro-5-iodopyrimidine or 2-chloro-5-bromopyrimidine

  • Freshly prepared arylzinc reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, Xantphos)[9][10]

  • Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Preparation: In a separate flame-dried flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq). Add anhydrous THF and stir for 10-15 minutes at room temperature to form the active catalyst complex.[11]

  • Reaction Setup: To the flask containing the active catalyst, add a solution of the 2-chloro-5-halopyrimidine (1.0 eq) in anhydrous THF.

  • Cross-Coupling: Slowly add the freshly prepared arylzinc reagent (1.2-1.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a specified temperature (typically 50-70 °C) and monitor its progress by TLC or LC-MS.[12] Reactions are generally complete within 2-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-chloro-5-arylpyrimidine.

Experimental_Workflow cluster_prep Part 1: Arylzinc Reagent Preparation cluster_coupling Part 2: Negishi Cross-Coupling ArylHalide Start with Aryl Bromide/Iodide Organometallic Generate Organolithium or Grignard Reagent ArylHalide->Organometallic Transmetalation Transmetalate with ZnCl₂ Organometallic->Transmetalation Arylzinc Arylzinc Reagent (Ready for use) Transmetalation->Arylzinc Coupling Add Arylzinc Reagent Arylzinc->Coupling CatalystPrep Prepare Active Pd(0) Catalyst ReactionSetup Combine Catalyst and 2-Chloro-5-halopyrimidine CatalystPrep->ReactionSetup ReactionSetup->Coupling Workup Quench and Extract Coupling->Workup Purification Purify by Chromatography Workup->Purification FinalProduct Isolated 2-Chloro-5-arylpyrimidine Purification->FinalProduct

Caption: A streamlined workflow for the synthesis of 2-chloro-5-arylpyrimidines.

Key Reaction Parameters and Optimization

The success of the Negishi cross-coupling reaction is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommendation & Rationale
Halide on Pyrimidine 5-Iodo > 5-Bromo >> 5-Chloro. The C-I bond is the most reactive towards oxidative addition.[5] While 5-chloropyrimidines are less expensive, they often require more forcing conditions and specialized catalysts.[5]
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligand, or pre-formed palladium complexes can be used. Catalyst loading is typically 1-5 mol%.
Ligand The choice of phosphine ligand is crucial.[13] Bulky, electron-rich ligands such as SPhos, Xantphos, or RuPhos often improve catalytic activity and prevent catalyst deactivation, especially with challenging substrates.[10][13]
Solvent Anhydrous THF is the most common solvent. In some cases, a mixture of THF with a more polar aprotic solvent like NMP or DMA can improve the solubility of reagents and accelerate the reaction.[14][15]
Temperature Reactions are typically run between room temperature and 70 °C. Higher temperatures may be required for less reactive substrates but can also lead to side reactions.
Equivalents of Organozinc A slight excess (1.2-1.5 equivalents) of the organozinc reagent is generally used to ensure complete consumption of the pyrimidine starting material.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Poor quality organozinc reagent.3. Presence of moisture or oxygen.1. Use a fresh batch of catalyst and ligand. Ensure proper pre-activation if necessary.2. Prepare the organozinc reagent fresh and ensure complete transmetalation.3. Use rigorously dried solvents and glassware under a strict inert atmosphere.
Reaction Stalls 1. Catalyst deactivation.[12]2. Product inhibition.1. Increase catalyst loading or try a more robust ligand. Slow addition of the catalyst may help.[12]2. Perform the reaction at a higher dilution.
Formation of Homocoupled Byproducts 1. A second transmetalation reaction.[5]2. Decomposition of the organozinc reagent.1. Use a slight excess of the organozinc reagent, but avoid a large excess.2. Ensure the organozinc reagent is prepared and used promptly.
Protodezincation of the Organozinc Reagent Presence of acidic protons in the reaction mixture (e.g., from water).Rigorously exclude moisture from the reaction.

Conclusion

The Negishi cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-chloro-5-arylpyrimidines. By understanding the reaction mechanism, carefully controlling the experimental parameters, and being prepared to troubleshoot common issues, researchers can reliably access these important building blocks for drug discovery and development. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this powerful synthetic transformation.

References

Application Notes & Protocols: Nucleophilic Substitution at the C2 Position of Pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Functionalization of this heterocycle is critical for modulating the biological activity, pharmacokinetic properties, and target specificity of drug candidates. Nucleophilic aromatic substitution (SNAr) at the C2 position represents a powerful and versatile strategy for introducing a wide array of functional groups. This guide provides a detailed exploration of the mechanistic principles, key experimental parameters, and practical, field-proven protocols for performing SNAr reactions at the C2 position of pyrimidines, designed to empower researchers in their drug discovery and development endeavors.

Mechanistic Principles: The "Why" Behind the Reaction

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6).[4][5] The SNAr reaction is the predominant mechanism for substitution on these systems.[6][7]

The SNAr Pathway and the Meisenheimer Complex

The SNAr mechanism is a two-step addition-elimination process:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient C2 carbon, which bears a suitable leaving group (e.g., a halogen or sulfonyl group). This initial attack is typically the rate-determining step and results in the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination: Aromaticity is restored through the expulsion of the leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount for a successful reaction. For attack at the C2 position, the negative charge of the intermediate is effectively delocalized and stabilized by both adjacent ring nitrogen atoms through resonance, a key factor driving the reaction forward.[4][8]

G cluster_0 Step 1: Nucleophilic Attack & Meisenheimer Complex Formation cluster_1 Step 2: Elimination & Product Formation Pyr Pyrimidine Substrate (LG at C2) TS1 Transition State 1 (Rate-Determining) Pyr->TS1 Nu Nucleophile (Nu⁻) Nu->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS1->Meisenheimer Addition TS2 Transition State 2 Meisenheimer->TS2 Meisenheimer->TS2 Elimination Product C2-Substituted Pyrimidine TS2->Product LG Leaving Group (LG⁻) TS2->LG

Caption: Generalized SNAr Reaction Workflow at C2.

Regioselectivity: C2 vs. C4/C6 Positions

While the C2, C4, and C6 positions are all activated towards nucleophilic attack, the C4 and C6 positions are generally more reactive than the C2 position in unsubstituted or simply substituted pyrimidines.[7][9] This is often attributed to the C4 position having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[9][10]

However, C2 selectivity can be achieved and is highly dependent on several factors:

  • Steric Hindrance: Bulky nucleophiles or substituents at adjacent positions can favor attack at the less hindered C2 position.

  • Electronic Effects: Strong electron-donating groups at the C6 position can reverse the typical selectivity, making the C2 position more electrophilic.[10]

  • Leaving Group: The nature of the leaving group can influence the reaction site. For instance, in 2-methanesulfonyl-4-chloropyrimidine, unique hydrogen bonding interactions between the nucleophile and the sulfonyl group's methyl protons can direct the attack to the C2 position.[11]

Key Experimental Parameters & Considerations

Mastery of C2 substitution requires careful consideration of several interconnected experimental variables. The choices made directly impact reaction rate, yield, and purity.

The Leaving Group: The Key to Reactivity

The choice of leaving group (LG) at the C2 position is arguably the most critical factor. A good leaving group must be able to stabilize the negative charge it acquires upon departure. The reactivity generally follows the order:

-SO₂R > -Cl > -Br > -I > -F

  • Sulfonyl Groups (-SO₂R): Methylsulfonyl (mesyl) and other sulfonyl groups are exceptionally effective leaving groups for SNAr reactions.[12] They are highly activating and are often preferred for less reactive nucleophiles or for achieving high yields under mild conditions.[12][13]

  • Halogens: 2-Chloropyrimidines are the most common and commercially available substrates.[14] They offer a good balance of reactivity and stability. Fluorides, while highly activating, can sometimes be too reactive, leading to side reactions.

Leaving Group (LG)Common SubstrateRelative ReactivityKey Considerations
-SO₂CH₃ (Mesyl)2-(Methylsulfonyl)pyrimidineVery HighExcellent for a wide range of nucleophiles, including thiols.[12] Can direct C2 selectivity.[11]
-Cl (Chloro)2-ChloropyrimidineHighWidely available, cost-effective, and versatile. The standard for many protocols.[14][15]
-F (Fluoro)2-FluoropyrimidineHighMore reactive than chloro; can be useful for sluggish reactions but may require lower temperatures.
-SMe (Methylthio)2-(Methylthio)pyrimidineLow (requires oxidation)Must be oxidized (e.g., with m-CPBA) to the sulfoxide or sulfone to become an effective leaving group.[16][17]
The Nucleophile: The Source of Diversity

A vast range of nucleophiles can be employed, allowing for the introduction of diverse functionalities crucial for tuning molecular properties.

  • N-Nucleophiles (Amines): Amination is one of the most common and vital transformations. Primary and secondary aliphatic and aromatic amines readily displace C2 leaving groups. This reaction is fundamental to the synthesis of many kinase inhibitors, where the 2-aminopyrimidine scaffold acts as a "hinge-binder".[18][19]

  • O-Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides react to form ethers. These reactions often require a strong base (e.g., NaH, K₂CO₃) to deprotonate the alcohol/phenol, generating the more potent nucleophilic anion.

  • S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and react readily, often under mild basic conditions, to form thioethers. The reaction of 2-sulfonylpyrimidines with cysteine residues is a strategy used in the development of covalent inhibitors.[12]

  • C-Nucleophiles (Enolates, Organometallics): While less common, strong carbon-based nucleophiles can be used to form C-C bonds, though these reactions may require more specialized conditions to avoid side reactions.

Solvents and Bases: The Reaction Environment
  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base (if used) and the intermediate complex without interfering with the nucleophile through hydrogen bonding.

  • Bases: For nucleophiles like amines, alcohols, and thiols, a non-nucleophilic base is often required to either deprotonate the nucleophile or to act as a scavenger for the acid (e.g., HCl) generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Application Protocols

The following protocols are presented as robust starting points. Researchers should perform small-scale optimization of temperature, reaction time, and stoichiometry for their specific substrates.

Protocol 1: General Procedure for C2-Amination of 2-Chloropyrimidine

Objective: To synthesize a 2-N-substituted aminopyrimidine, a common scaffold in kinase inhibitors.

G start Start reagents Combine 2-Chloropyrimidine, Amine (1.1 eq), Base (2.0 eq), and Solvent (e.g., DMF) in flask. start->reagents heat Heat reaction mixture (e.g., 80-120 °C) under inert atmosphere (N₂ or Ar). reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Cool to RT. Perform aqueous work-up (e.g., add H₂O, extract with EtOAc). monitor->workup Complete purify Purify crude product by flash column chromatography. workup->purify end Characterize final product (NMR, MS). purify->end

Caption: Experimental workflow for C2-amination.

Materials & Reagents:

ReagentPurposeTypical Stoichiometry
2-ChloropyrimidineSubstrate1.0 eq
Amine (Primary or Secondary)Nucleophile1.1 - 1.5 eq
DIPEA or K₂CO₃Base2.0 - 3.0 eq
DMF or n-ButanolSolvent5 - 10 mL / mmol substrate

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 eq).

  • Add the amine nucleophile (1.1 eq) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., DIPEA, 2.0 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the pure 2-aminopyrimidine product.

  • Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: C2-Thioether Synthesis from a 2-Sulfonylpyrimidine

Objective: To install a thioether at the C2 position, a key step for creating covalent inhibitors or other sulfur-containing analogs. This protocol leverages a highly reactive sulfonyl leaving group.

Materials & Reagents:

ReagentPurposeTypical Stoichiometry
2-(Methylsulfonyl)pyrimidineSubstrate1.0 eq
ThiolNucleophile1.0 - 1.2 eq
K₂CO₃Mild Base1.5 - 2.0 eq
Acetonitrile (MeCN)Solvent10 mL / mmol substrate

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the 2-(methylsulfonyl)pyrimidine (1.0 eq) and the thiol (1.1 eq) in acetonitrile.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Stir the reaction at room temperature. The high reactivity of the sulfonyl leaving group often means heating is not required.[12]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Work-up: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: If necessary, purify the product via flash chromatography.

  • Validation: Confirm the structure and purity of the 2-pyrimidyl thioether by NMR and MS analysis.

Troubleshooting & Expert Insights

  • Low Reactivity/No Reaction:

    • Cause: Poor nucleophile or insufficiently activated substrate.

    • Solution: Increase the reaction temperature. If using a 2-chloropyrimidine, consider switching to a more reactive 2-sulfonylpyrimidine. Ensure the nucleophile is sufficiently deprotonated by using a stronger base or stoichiometric deprotonation with NaH prior to adding the substrate (for O- and S-nucleophiles).

  • Multiple Products/Side Reactions:

    • Cause: Reaction temperature is too high, or the substrate has multiple reactive sites (e.g., 2,4-dichloropyrimidine).

    • Solution: Lower the reaction temperature. For substrates with multiple leaving groups, carefully control the stoichiometry of the nucleophile (e.g., use exactly 1.0 equivalent) to favor monosubstitution.[8]

  • Difficulty in Purification:

    • Cause: Residual polar solvents (DMF/DMSO) or basic impurities (DIPEA).

    • Solution: During work-up, perform multiple aqueous washes to remove DMF or DMSO. An acidic wash (e.g., dilute HCl) can help remove residual amine bases.

Conclusion

Nucleophilic substitution at the C2 position of pyrimidines is a robust and indispensable tool in modern medicinal chemistry. A thorough understanding of the underlying SNAr mechanism, coupled with the rational selection of leaving groups, nucleophiles, and reaction conditions, allows for the efficient and predictable synthesis of diverse molecular architectures. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful reaction in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases, as key regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2][3] The pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[4][5][6][7] Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases makes it an ideal framework for designing potent and selective inhibitors.[5][8] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, characterization, and biological evaluation of novel pyrimidine-based kinase inhibitors, intended for researchers and professionals in drug discovery and development.

PART 1: Synthesis of Pyrimidine-Based Kinase Inhibitors

The modular nature of pyrimidine-based inhibitors allows for the systematic exploration of structure-activity relationships (SAR) through the introduction of diverse substituents. The following protocols detail the synthesis of a common 2,4-disubstituted pyrimidine core, a prevalent motif in many kinase inhibitors.

Core Synthetic Strategy: A Sequential Cross-Coupling Approach

Our synthetic approach leverages the differential reactivity of a dihalogenated pyrimidine scaffold, enabling sequential and site-selective introduction of aryl and amino substituents. This is primarily achieved through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[6][9][10][11][12]

To illustrate this, we will outline the synthesis of a hypothetical, yet representative, N-aryl-4-aryl-pyrimidin-2-amine derivative starting from 2,4-dichloropyrimidine.

Overall Synthetic Workflow

G cluster_0 Synthesis of 4-Aryl-2-chloropyrimidine cluster_1 Synthesis of Final Inhibitor cluster_2 Purification & Characterization A 2,4-Dichloropyrimidine C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 4-Aryl-2-chloropyrimidine C->D Pd Catalyst, Base, Solvent, Heat E Substituted Aniline F Buchwald-Hartwig Amination D->F E->F G Novel Pyrimidine-Based Kinase Inhibitor F->G Pd Catalyst, Ligand, Base, Solvent, Heat H Crude Product G->H I Column Chromatography H->I J Pure Inhibitor I->J K NMR, MS, HPLC Analysis J->K G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B Binding & Dimerization C Target Kinase (e.g., EGFR, Abl) D Downstream Substrate C->D Phosphorylation E Phosphorylated Substrate D->E F Signaling Cascade E->F G Cell Proliferation, Survival, etc. F->G H Pyrimidine-Based Inhibitor H->C Competitive Binding to ATP Site I ATP I->C Blocked G cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 SAR Insights cluster_3 Lead Optimization A Pyrimidine Core B Modification at C4 (e.g., different aryl groups) A->B C Modification at C2 (e.g., different anilines) A->C D Biochemical Assay (IC₅₀) B->D E Cell-Based Assay (IC₅₀) B->E F Kinome Selectivity Profiling B->F C->D C->E C->F G Potency D->G I Cellular Efficacy E->I H Selectivity F->H J Improved Inhibitor Design G->J H->J I->J

References

Application Notes and Protocols: The Role of Pyrimidine Derivatives in Modern Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone of Oncology

The pyrimidine ring system is a fundamental heterocyclic structure, integral to life as a core component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1][2] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, particularly in the design of anticancer agents.[3][4] For decades, researchers have leveraged this scaffold to develop therapeutics that disrupt the uncontrolled proliferation characteristic of cancer cells.

Early pyrimidine-based drugs were designed as antimetabolites, molecules that mimic natural metabolites to interfere with essential cellular processes like DNA synthesis.[5][6] More recently, the versatility of the pyrimidine core has been exploited to create highly targeted therapies, such as kinase inhibitors, that selectively block signaling pathways crucial for tumor growth and survival.[4][7] This guide provides a detailed overview of the primary mechanisms of action, field-proven experimental protocols for synthesis and evaluation, and key insights into the structure-activity relationships that drive the development of next-generation pyrimidine-based anticancer drugs.

Section 1: Mechanisms of Action of Pyrimidine-Based Anticancer Agents

The therapeutic success of pyrimidine derivatives stems from their ability to interact with a diverse range of biological targets. Their mechanisms can be broadly categorized into two major classes: disruption of nucleotide synthesis and inhibition of protein kinase signaling.

Antimetabolites: The Classic Approach

Pyrimidine antagonists are structural mimics of natural pyrimidine nucleobases.[8] They exert their anticancer effects by interfering with the synthesis of DNA and RNA, processes that are highly active in rapidly dividing cancer cells.[6][9]

  • Mechanism: These drugs typically inhibit critical enzymes involved in nucleotide biosynthesis. A classic example is 5-Fluorouracil (5-FU) , which blocks thymidylate synthase, an enzyme essential for the synthesis of thymidine, a key component of DNA.[6][10] This leads to a depletion of the building blocks required for DNA replication, ultimately triggering cell death.[3][5] Other examples include Cytarabine and Gemcitabine, which are incorporated into DNA and halt chain elongation.[9]

Kinase Inhibition: A Modern, Targeted Approach

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and survival.[4] Deregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Pyrimidine derivatives have proven to be highly effective scaffolds for designing potent and selective kinase inhibitors because they can act as bioisosteres of the purine core of ATP, competing for the enzyme's binding site.[4]

  • Mechanism: Many pyrimidine-based kinase inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or intracellular kinases such as Cyclin-Dependent Kinases (CDKs).[11] By binding to the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cancer cell proliferation and survival.[11][12] For instance, certain pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of EGFR, inducing apoptosis in cancer cells.[13]

Below is a diagram illustrating the inhibition of a generic kinase signaling pathway by a pyrimidine derivative.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Cascade Pyrimidine Pyrimidine Inhibitor Pyrimidine->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Section 2: Experimental Protocols for Development and Evaluation

The journey of a novel pyrimidine derivative from concept to potential therapeutic involves chemical synthesis followed by rigorous biological evaluation.

Protocol: Synthesis of a Dihydropyrimidine Derivative via Biginelli Reaction

The Biginelli reaction is a classic, one-pot three-component reaction used to synthesize dihydropyrimidinones, a core structure in many biologically active compounds.[14][15][16] This protocol provides a robust method for creating a library of derivatives for screening.

Causality Behind Choices:

  • Catalyst: An acid catalyst (e.g., HCl, Yb(OTf)3) is used to activate the aldehyde carbonyl group, making it more electrophilic and facilitating the initial condensation with urea.[14][15]

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without significant side products.[17] Solvent-free conditions can also be employed to enhance yields and simplify workup.[15]

  • One-Pot Synthesis: This approach is highly efficient, reducing reaction time, resource consumption, and waste generation compared to multi-step syntheses.[14]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine an aromatic aldehyde (10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea or thiourea (15 mmol).[18]

  • Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask, followed by a catalytic amount of a suitable acid catalyst (e.g., 3-4 drops of concentrated HCl).[14]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, cool the flask in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Characterization: Dry the purified product and characterize its structure and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the successful synthesis of the target dihydropyrimidine.[18]

Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic potential of new compounds.[13][19][20]

Self-Validating System: This protocol's trustworthiness relies on the inclusion of multiple controls:

  • Untreated Control: Cells with medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compound, to ensure the solvent itself is not toxic at the concentration used.[13][21]

  • Positive Control: A known anticancer drug (e.g., Doxorubicin) to confirm the assay is working and to provide a benchmark for potency.

  • Blank Control: Wells with medium only (no cells) to measure background absorbance.[21]

Step-by-Step Methodology:

  • Cell Seeding: Plate a chosen cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13][21]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[21] Include the necessary controls on the same plate.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time depends on the cell line's doubling time and the compound's expected mechanism of action.[22]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[21][22] During this period, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19][20]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[19] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[13]

The following diagram outlines the experimental workflow from synthesis to in vitro evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Reactants Aldehyde + β-Ketoester + Urea Biginelli Biginelli Reaction Reactants->Biginelli Purify Purification & Characterization Biginelli->Purify Compound Pure Pyrimidine Derivative Purify->Compound Treatment Treat with Compound (Serial Dilutions) Compound->Treatment CellPlate Seed Cancer Cells (96-well plate) CellPlate->Treatment Incubate Incubate (48-72h) Treatment->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add Solubilizer (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read IC50 Calculate IC50 Value Read->IC50 SAR Determine Structure- Activity Relationship IC50->SAR

Caption: Workflow from synthesis to in vitro evaluation of pyrimidine derivatives.

Section 3: Data Analysis and Structure-Activity Relationship (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.[3][23] By synthesizing and testing a series of related compounds, researchers can identify which chemical modifications enhance potency and selectivity.[3]

Quantitative Data Presentation

The IC50 values obtained from the MTT assay are typically summarized in a table to allow for easy comparison of the cytotoxic activity of different derivatives against various cancer cell lines.

Compound IDR1-Group (Position X)R2-Group (Position Y)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. A549 (Lung)
PD-01 -H-OCH₃15.621.418.9
PD-02 -Cl-OCH₃8.210.59.7
PD-03 -F-OCH₃7.59.88.1
PD-04 -Cl-NO₂> 50> 50> 50
Doxorubicin (Positive Control)0.81.11.3

This table presents hypothetical data for illustrative purposes.

SAR Insights

From the hypothetical data above, several SAR insights can be drawn:

  • Influence of Halogens: The introduction of an electron-withdrawing halogen atom (Cl or F) at the R1 position (PD-02, PD-03) significantly increases anticancer activity compared to the unsubstituted parent compound (PD-01).[24]

  • Role of Electron-Donating vs. Withdrawing Groups: Replacing the electron-donating methoxy (-OCH₃) group at R2 with a strong electron-withdrawing nitro (-NO₂) group (PD-04) leads to a complete loss of activity. This suggests that the electronic properties of the substituents are critical for target interaction.[24]

  • Potency Comparison: While the halogenated compounds show improved activity, they are still less potent than the standard chemotherapeutic agent, Doxorubicin, indicating that further optimization is required.

These insights guide the next cycle of drug design, helping chemists to synthesize new derivatives with potentially greater efficacy.[25]

Conclusion and Future Perspectives

The pyrimidine scaffold remains a highly versatile and valuable core in the development of anticancer therapeutics.[7][26] From their origins as antimetabolites to their current role in targeted kinase inhibitors, pyrimidine derivatives have consistently provided effective strategies to combat cancer.[27] Future research will likely focus on developing dual-target inhibitors to overcome drug resistance, creating hybrid molecules that combine the pyrimidine core with other pharmacophores, and improving the pharmacokinetic properties of these compounds to enhance their safety and efficacy in vivo.[28][29][30] The systematic application of the synthesis and evaluation protocols outlined here will continue to be essential in advancing this critical area of cancer research.

References

Application Notes & Protocols: A Guide to the Development of Anti-Inflammatory Agents from Chloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Within medicinal chemistry, the pyrimidine ring is recognized as a "privileged scaffold" due to its presence in essential biomolecules and a multitude of approved drugs.[3][4][5] Chloropyrimidines, in particular, serve as highly versatile synthetic intermediates, offering accessible anchor points for structural diversification to target key drivers of the inflammatory cascade.

This technical guide provides an in-depth overview of the strategic development of anti-inflammatory agents derived from chloropyrimidines. We will explore the core signaling pathways they modulate, provide detailed protocols for their synthesis and evaluation, and present a logical workflow for their progression from chemical starting material to potential therapeutic lead.

Core Concepts: Key Inflammatory Signaling Pathways as Drug Targets

Pyrimidine derivatives exert their anti-inflammatory effects by modulating critical signaling cascades that orchestrate the production of pro-inflammatory mediators.[6] Understanding these pathways is fundamental to rational drug design.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[7][8] In an inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[2][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p50-p65 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα NFkB_active p50-p65 (Active NF-κB) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines, COX-2 Transcription->Cytokines

Caption: Canonical NF-κB signaling pathway activation.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that transduce extracellular signals to cellular responses.[11] The three major MAPK subfamilies involved in inflammation are p38, JNK, and ERK.[12][13][14] These pathways are activated by stimuli like lipopolysaccharide (LPS) and inflammatory cytokines, leading to the activation of transcription factors such as AP-1, which, like NF-κB, drives the expression of inflammatory genes.[15]

MAPK_Pathway Stimuli LPS / Cytokines Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K_p38 MAP2K (MKK3/6) MAP3K->MAP2K_p38 MAP2K_JNK MAP2K (MKK4/7) MAP3K->MAP2K_JNK p38 p38 MAPK MAP2K_p38->p38 Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors Phosphorylates JNK JNK MAP2K_JNK->JNK JNK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Induces

Caption: Simplified MAPK (p38/JNK) signaling cascade.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling initiated by numerous cytokines.[16][17] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor.[18] This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs.[19] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for inflammatory genes.[20]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates p_JAK P-JAK Receptor->p_JAK Phosphorylates STAT STAT p_JAK->STAT Phosphorylates p_STAT P-STAT STAT_dimer P-STAT Dimer p_STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription

Caption: The canonical JAK-STAT signaling pathway.

Application Note 1: Synthesis of Pyrimidine-Based Anti-inflammatory Agents

Chloropyrimidines are ideal starting materials for generating diverse chemical libraries due to the reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the systematic introduction of various functional groups to probe structure-activity relationships (SAR).[21][22]

General Synthetic Workflow

The core strategy involves reacting a dichloropyrimidine scaffold with a range of nucleophiles, such as amines, thiols, or alcohols, often in a stepwise manner to achieve differential substitution at the C2 and C4/C6 positions.

Synthesis_Workflow Start 2,4-Dichloropyrimidine (Starting Material) Step1 S_NAr with Nucleophile 1 (Nu1-H) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 S_NAr with Nucleophile 2 (Nu2-H) Intermediate->Step2 Product Disubstituted Product Library Step2->Product

Caption: General workflow for pyrimidine library synthesis.

Protocol 1: Synthesis of a 2-Amino-4-morpholinopyrimidine Derivative

This protocol describes a representative two-step synthesis starting from 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Morpholine

  • Ammonia (7N solution in Methanol)

  • Triethylamine (TEA)

  • 1-Pentanol

  • Ethyl acetate (EtOAc), Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4-chloro-6-morpholinopyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in 1-pentanol, add morpholine (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The rationale for using TLC is to visually confirm the consumption of the starting material and the formation of a new, typically more polar, product spot.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the monosubstituted product.

Step 2: Synthesis of the 2-amino-4-morpholinopyrimidine final product

  • Dissolve the 4-chloro-6-morpholinopyrimidine intermediate (1.0 eq) in a 7N solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the reaction to 80-100 °C and stir for 12-16 hours. The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reagent and to allow the reaction to proceed at elevated temperatures.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Application Note 2: In Vitro Evaluation of Anti-inflammatory Activity

Initial screening of synthesized compounds is performed using robust and cost-effective in vitro assays to identify promising candidates and establish SAR.[1][23][24]

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.[25]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37 °C, 5% CO₂. This allows the cells to adhere and reach a healthy, proliferative state before treatment.

  • Compound Treatment: Prepare serial dilutions of test compounds in DMEM. Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (DMSO only) and a "no treatment" control. Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the "no treatment" control).

  • Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO production). A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.

Data Presentation: In Vitro Activity

Quantitative results from in vitro screens should be summarized for clear comparison.

Compound IDR¹ MoietyR² MoietyNO Inhibition IC₅₀ (µM) [a]COX-2 Inhibition IC₅₀ (µM) [b]
Cpd-1MorpholineH12.58.2
Cpd-2PiperazineH25.115.7
Cpd-3Morpholine4-F-Ph2.31.1
Cpd-4Piperazine4-F-Ph5.83.4
Celecoxib-->500.04

[a] Determined in LPS-stimulated RAW 264.7 cells. [b] Determined using a cell-free enzymatic assay.

Application Note 3: In Vivo Assessment of Anti-inflammatory Efficacy

Compounds demonstrating potent in vitro activity are advanced to in vivo animal models to assess their efficacy in a complex biological system.[23][26]

Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of potential anti-inflammatory drugs.[6][27][28]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

  • Plebismometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment to minimize stress-induced variability.[28]

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plebismometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The biphasic nature of this model allows for the assessment of inhibition of different inflammatory mediators over time.[28]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume at 3h (mL) ± SEM% Inhibition at 3h
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3%
Cpd-3100.65 ± 0.0723.5%
Cpd-3300.42 ± 0.0550.6%
Cpd-31000.31 ± 0.0463.5%

Conclusion

The chloropyrimidine scaffold represents a highly tractable starting point for the development of novel anti-inflammatory agents. Its synthetic accessibility allows for rapid library generation, while the diverse biological activities of its derivatives offer the potential to target multiple key nodes within the inflammatory network, including protein kinases and enzymes like COX. The systematic application of the protocols outlined in this guide—from rational synthesis through tiered in vitro and in vivo screening—provides a robust framework for identifying and optimizing lead candidates with therapeutic potential for treating inflammatory diseases.

References

A Researcher's Guide to the Strategic Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural core of countless therapeutic agents and biologically active molecules.[1][2] Its prevalence in blockbuster drugs and natural products, including nucleic acids, underscores the critical importance of methodologies for its precise modification.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key experimental protocols for the functionalization of the pyrimidine ring. We move beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale, empowering researchers to make informed decisions in their synthetic campaigns. This document covers foundational cross-coupling reactions, modern C-H activation strategies, and photocatalytic methods, complete with detailed protocols, comparative data, and troubleshooting insights.

Foundational Principles of Pyrimidine Reactivity

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This electronic characteristic governs its reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature makes the ring susceptible to attack by nucleophiles, especially at positions C2, C4, and C6, provided a suitable leaving group (e.g., a halogen) is present.

  • Electrophilic Attack: Direct electrophilic aromatic substitution is generally difficult and requires highly activating substituents on the ring.

  • C-H Functionalization: The carbon-hydrogen bonds of the pyrimidine ring are not inherently reactive but can be activated using transition metal catalysts, enabling direct, atom-economical functionalization.[3]

The regioselectivity of these reactions is a critical consideration. For instance, in nucleophilic substitution on dihalopyrimidines, the outcome is dictated by the stability of the intermediate Meisenheimer complex and the electronic influence of other ring substituents.[4] Attack at C4 is often favored over C2 in 2,4-dichloropyrimidine because the negative charge in the intermediate can be delocalized onto both ring nitrogens, providing greater stabilization.[5][6][7]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, offering broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures by coupling a halogenated pyrimidine with an organoboron reagent. Microwave-assisted protocols have gained prominence for their ability to dramatically reduce reaction times and improve yields.[8]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst.[8] For less reactive heteroaryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) can accelerate the rate-limiting oxidative addition step.[9][10]

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently used to dissolve both the organic and inorganic reagents.[7][8]

Suzuki_Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)Complex Ar-Pd(II)-X Pd(0)L2->Pd(II)Complex Ar-X OxAdd Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Pd(II)Complex->Ar-Pd(II)-R R-B(OR)2 Base Transmetal Transmetalation (R-B(OR)2) Ar-Pd(II)-R->Pd(0)L2 Product Ar-R Product Ar-Pd(II)-R->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the coupling of a halogenated pyrimidine with an arylboronic acid.[8]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.5 mmol, 1.0 equiv.)

  • Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)

  • K₂CO₃ (1.5 mmol, 3.0 equiv.)

  • Degassed 1,4-dioxane and water (2:1 v/v), 6 mL

  • 10 mL microwave reactor vial with stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst to the vial.

  • Add 6 mL of the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrimidine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a vast array of arylamines from aryl halides.[11] This reaction is particularly valuable in medicinal chemistry for installing amine functionalities that can serve as key pharmacophores.

  • Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are highly effective because they promote the reductive elimination step and stabilize the active monoligated Pd(0) species.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active nucleophile.[1][12] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[1]

  • Precatalyst: Using a palladium precatalyst (e.g., a palladacycle) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) catalyst in situ.[1]

Buchwald_Cycle cluster_main Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Pd(II)Complex Ar-Pd(II)-X Pd(0)L->Pd(II)Complex Ar-X OxAdd Oxidative Addition (Ar-X) AmidoComplex Ar-Pd(II)-NR'R'' Pd(II)Complex->AmidoComplex R'R''NH Base AmineCoord Amine Coordination & Deprotonation AmidoComplex->Pd(0)L Product Ar-NR'R'' Product AmidoComplex->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8][11][13]

This protocol describes a general procedure for the amination of a chloropyrimidine derivative.[11]

Materials:

  • Chloropyrimidine derivative (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 mmol, 1.0 equiv.)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene or dioxane (5-10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium precatalyst, phosphine ligand, and NaOtBu to a dry Schlenk tube or reaction vial.

  • Add the chloropyrimidine derivative and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Modern Synthetic Strategies: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials like halides.

Palladium-Catalyzed Direct C-H Arylation

This method allows for the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide. The regioselectivity can often be controlled by the choice of catalyst and directing groups.[14]

This protocol outlines the direct C-H arylation of a pyrimidine derivative with an aryl bromide.[15]

Materials:

  • Pyrimidine derivative (1.0 equiv.)

  • Aryl bromide (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous Dimethylacetamide (DMA)

Procedure:

  • To a microwave vial, add the pyrimidine derivative, aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous DMA followed by pivalic acid.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Photocatalytic Minisci Reaction

The Minisci reaction is a radical-based method for the direct alkylation of electron-deficient heterocycles.[16] Modern photocatalytic approaches utilize visible light to generate alkyl radicals under mild conditions, offering excellent functional group tolerance.[17][18]

This protocol is a general procedure for the radical alkylation of a pyrimidine using an ether as the alkyl source.[15][17]

Materials:

  • Pyrimidine derivative (1.0 equiv.)

  • Alkyl source (e.g., Tetrahydrofuran - THF) (used as solvent)

  • Photocatalyst (e.g., Eosin Y or a heterogeneous carbon nitride catalyst) (1-5 mol%)

  • Trifluoroacetic acid (TFA) (1.5 equiv.)

  • Blue LED light source (e.g., λmax = 470 nm)

Procedure:

  • In a reaction vial, dissolve the pyrimidine derivative in the alkyl source (e.g., THF).

  • Add the photocatalyst and trifluoroacetic acid.

  • Seal the vial and sparge with an inert gas (N₂ or Ar) if anaerobic conditions are required, or leave open to the air if oxygen is the desired oxidant.

  • Place the vial near the blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the mixture with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Analysis & Troubleshooting

Choosing the optimal functionalization strategy depends on the desired transformation, available starting materials, and functional group compatibility.

Reaction Type Bond Formed Key Reagents Typical Temp. Advantages Limitations
Suzuki-Miyaura C-CPd Catalyst, Base, Boronic Acid50-120 °CExcellent functional group tolerance, wide availability of boronic acids.[8]Requires pre-functionalized halide; potential for protodeboronation.
Buchwald-Hartwig C-NPd Catalyst, Ligand, Strong Base80-120 °CBroad amine scope, reliable for complex molecules.[11]Requires strong base, sensitive to air and moisture.[8]
Direct C-H Arylation C-CPd Catalyst, Oxidant/Acid100-150 °CAtom-economical, avoids pre-functionalization.[3]Regioselectivity can be challenging, often requires harsh conditions.
Photocatalytic Minisci C-C (alkyl)Photocatalyst, Acid, LightRoom Temp.Extremely mild conditions, high functional group tolerance.[17]Scope of radical precursors can be limited; quantum yield can be low.
SNAr C-Nu (N, O, S)Nucleophile, Base (optional)25-100 °CMetal-free, simple conditions, predictable regioselectivity.[4]Requires an activated ring and a good leaving group.
  • Low or No Yield:

    • Check Reagent Quality: Ensure solvents are anhydrous and reagents are pure. Moisture and oxygen are detrimental.

    • Verify Catalyst Activity: Use a reliable precatalyst or ensure in situ reduction of Pd(II) is efficient. The ligand may be degrading; consider a more robust one.

    • Inert Atmosphere: Confirm the reaction was properly degassed and maintained under an inert atmosphere (N₂ or Ar).

  • Formation of Side Products:

    • Homocoupling (Suzuki): This can occur if the reaction mixture contains excess Pd(II) or oxygen. Ensure proper degassing and use of a fresh catalyst.[19]

    • Protodeboronation (Suzuki): The boronic acid is replaced by a proton. Use a stronger base or anhydrous conditions to minimize this.

    • β-Hydride Elimination (Buchwald-Hartwig): Can occur with amines bearing β-hydrogens. Using a bulkier ligand can disfavor this pathway.[2]

Conclusion

The functionalization of the pyrimidine ring is a dynamic and evolving field. While classic palladium-catalyzed cross-coupling reactions remain the bedrock of synthetic strategy, modern methods like direct C-H activation and photocatalysis offer powerful, milder, and more efficient alternatives. A thorough understanding of the reaction mechanisms, the role of each component, and potential pitfalls is essential for success. This guide provides the foundational knowledge and practical protocols to empower chemists to strategically modify this vital heterocyclic scaffold, accelerating the discovery and development of novel chemical entities.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and professionals in drug development on the synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine, a key heterocyclic building block. The focus is on the strategic application of palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for their efficiency and functional group tolerance.[1][2] This guide delves into the mechanistic principles, provides comparative data on various catalytic systems, and offers detailed, field-proven protocols for the Suzuki-Miyaura coupling—the most prevalent and effective method for this transformation. Alternative routes, such as the Stille coupling, are also discussed to provide a complete perspective. The content is structured to explain not only the procedural steps but also the fundamental causality behind experimental choices, ensuring scientific integrity and reproducibility.

Foundational Principles: The Power of Palladium in C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic chemistry, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions facilitate the construction of carbon-carbon bonds with remarkable precision and under mild conditions, making them ideal for the synthesis of complex molecules like pharmaceuticals and agrochemicals.[1] The general mechanism follows a catalytic cycle involving a palladium(0) active species.

The core of this process, illustrated below, involves three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 2,5-dichloropyrimidine).

  • Transmetalation: The organic group from the nucleophilic partner (e.g., an organoboron compound) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Generalized_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII_A R¹-Pd(II)-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)-R² (Transmetalation Product) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_B->Product MX M-X PdII_B->MX RX R¹-X (Aryl Halide) RX->PdII_A RMetal R²-M (Organometallic Reagent) RMetal->PdII_A caption Generalized Palladium Cross-Coupling Cycle.

Caption: Generalized Palladium Cross-Coupling Cycle.

The Suzuki-Miyaura Coupling: The Premier Route to 5-Aryl-2-Chloropyrimidines

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing the target compound due to its numerous advantages: mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents, which are generally stable, commercially available, and have low toxicity.[5][6]

The synthesis of this compound typically starts from a dihalopyrimidine, most commonly 2,5-dichloropyrimidine or 5-bromo-2-chloropyrimidine, and couples it with 4-methoxyphenylboronic acid.

The Regioselectivity Challenge: A critical consideration when using dihalopyrimidines is site-selectivity. The electron-deficient nature of the pyrimidine ring makes attached halogens highly susceptible to substitution.[7] For dihalopyrimidines, the established order of reactivity for palladium-catalyzed coupling is generally C4 > C6 > C2, with the C5 position being the least reactive.[8] This presents a challenge for selectively functionalizing the C5 position while preserving the C2-chloro substituent. However, recent studies have demonstrated that this selectivity can be controlled and even reversed through careful selection of the catalyst, ligands, and reaction conditions.[9][10] Ligand-free conditions, in particular, have been shown to enable unprecedented C5-selectivity in the cross-coupling of 2,5-dichloropyrimidine.[9]

The Catalytic Cycle in Detail

The mechanism for the Suzuki-Miyaura coupling follows the general pathway but with specific intermediates. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[11][12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)(X)Lₙ (Oxidative Addition) Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)(Ar')Lₙ (Transmetalation) OxAdd->Transmetal [Ar'B(OH)₃]⁻ Transmetal->Pd0 Ar-Ar' Product Ar-Ar' (Coupled Product) Transmetal->Product BoronicAcid Ar'-B(OH)₂ (4-methoxyphenylboronic acid) Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Boronate->OxAdd ArylHalide Ar-X (2,5-Dichloropyrimidine) ArylHalide->OxAdd caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Comparative Analysis

The success of the synthesis is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction times and improve yields.[7][13]

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Halopyrimidines

Catalyst (mol%) Ligand Base Solvent Temp (°C) Time Yield (%) Reference(s)
Pd(PPh₃)₄ (5) PPh₃ K₂CO₃ 1,4-Dioxane/H₂O 100 15 min (µW) ~65-85 [7][14]
Pd(dppf)Cl₂ (3) dppf K₂CO₃ Dioxane 80 2 h High [15]
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ 1,4-Dioxane/H₂O 100 18 h High [10]
Pd₂(dba)₃ (1.5) P(t-Bu)₃ (3) K₃PO₄ Dioxane 25 12 h >95 [16]

| Pd(OAc)₂ (2) | None | K₂CO₃ | EtOH/H₂O | 25 | < 2 h | 90-99 |[16] |

Note: Yields are representative and highly substrate-dependent. µW denotes microwave irradiation.

Causality Behind Component Selection:

  • Catalyst & Ligand: The choice of ligand is critical for catalyst stability and activity. Bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃ (Buchwald ligands) can accelerate the rate-limiting oxidative addition and reductive elimination steps, enabling the use of less reactive chlorides and achieving high turnover numbers.[6][16][17] In contrast, traditional catalysts like Pd(PPh₃)₄ are robust and effective, especially for more reactive bromides or iodides.[16]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid. The strength of the base can influence reaction rates and suppress side reactions like proto-deboronation.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Synthesis

This protocol describes a representative procedure for the C5-arylation of 2,5-dichloropyrimidine using microwave irradiation for rapid and efficient synthesis.[7][13]

Materials and Equipment
  • Reagents: 2,5-Dichloropyrimidine, 4-Methoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: 10 mL microwave reactor vial with a magnetic stir bar, microwave synthesizer, rotary evaporator, separatory funnel, standard laboratory glassware, silica gel for column chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial (Dichloropyrimidine, Boronic Acid, Pd Catalyst, Base) start->reagents solvent 2. Add Degassed Solvent System (Dioxane/H₂O) reagents->solvent seal 3. Seal Vial and Place in Reactor solvent->seal irradiate 4. Microwave Irradiation (e.g., 100-120 °C, 15-30 min) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool workup 6. Aqueous Workup (Extraction with Ethyl Acetate, Brine Wash) cool->workup dry 7. Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify 8. Purify by Column Chromatography dry->purify end Product: This compound purify->end caption Workflow for microwave-assisted Suzuki synthesis.

Caption: Workflow for microwave-assisted Suzuki synthesis.
Step-by-Step Procedure

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (1.0 mmol, 149 mg), 4-methoxyphenylboronic acid (1.1 mmol, 167 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 35 mg).

    • Scientist's Note: The catalyst is air-sensitive. Handle it quickly or in an inert atmosphere (glovebox) for best results.

  • Solvent Addition: Prepare a 2:1 mixture of 1,4-dioxane and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add 6 mL of the degassed solvent mixture to the reaction vial.

  • Reaction: Securely seal the vial with a cap. Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with active stirring.

    • Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure completion.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Alternative Synthetic Routes: The Stille Coupling

While the Suzuki coupling is preferred, the Stille reaction offers a viable alternative, particularly when the corresponding organostannane reagent is readily available or the boronic acid is unstable.[18]

Reaction Scheme: 2,5-Dichloropyrimidine + (4-methoxyphenyl)tributylstannane --(Pd Catalyst)--> this compound + Tributyltin Chloride

Key Considerations:

  • Advantages: Organostannanes are often stable to air and moisture and are compatible with a wide range of functional groups.[19]

  • Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product, which is a significant concern in pharmaceutical development.[20]

  • Catalysts: Similar palladium catalysts are used, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[21]

Troubleshooting and Key Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; Insufficient degassing (O₂ present); Poor quality reagents; Inappropriate base or solvent.Use a fresh, active catalyst. Ensure all solvents are thoroughly degassed. Use high-purity starting materials. Re-optimize base and solvent conditions.
Catalyst Decomposition (Palladium Black) Reaction temperature is too high; Ligand dissociation/decomposition.Lower the reaction temperature. Consider a more robust ligand (e.g., a Buchwald-type biarylphosphine ligand).[6]
Proto-deboronation (Side Product) Presence of excess water or protic sources; Prolonged reaction time at high temperature.Use anhydrous solvents where possible (but water is needed for the base). Minimize reaction time and temperature. Use a stronger, non-nucleophilic base like K₃PO₄.
Homo-coupling of Boronic Acid Oxygen contamination promoting oxidative coupling.Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).

Conclusion

The synthesis of this compound is efficiently achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its operational simplicity, high yields, and the low toxicity of its reagents. By carefully selecting the catalyst, ligand, base, and solvent, chemists can overcome challenges like site-selectivity to reliably produce this valuable synthetic intermediate. Modern techniques such as microwave-assisted heating can further enhance efficiency, making these protocols highly adaptable for applications in both academic research and industrial drug development.

References

Application Note: A Practical Guide to the Laboratory-Scale Synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds of significant interest.[1][2] Its versatile structure allows for functionalization at various positions, leading to compounds with diverse therapeutic applications, including anticancer and antiviral agents.[1][3] This application note provides a detailed, reliable protocol for the laboratory-scale synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine, a valuable building block for the synthesis of more complex pharmaceutical intermediates.

The described methodology is based on the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between a halide and an organoboron compound, catalyzed by a palladium complex.[4] We will detail the coupling of 2,5-dichloropyrimidine with 4-methoxyphenylboronic acid, a route chosen for its high regioselectivity, good to excellent yields, and the commercial availability of starting materials. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation required for successful synthesis.

Principle: The Suzuki-Miyaura Cross-Coupling Mechanism

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. Its catalytic cycle provides a reliable pathway for creating C(sp²)-C(sp²) bonds. The generally accepted mechanism involves three key steps, initiated by a Palladium(0) catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C5-Cl bond of 2,5-dichloropyrimidine), forming a Pd(II) complex. The reactivity of halogens on the pyrimidine ring generally follows the order C4/6 > C2 > C5, making the selective functionalization at the C5 position a key consideration in reaction design.[5]

  • Transmetalation: In the presence of a base (e.g., K₂CO₃), the organoboron species (4-methoxyphenylboronic acid) forms an "ate" complex, which then transfers the organic group (4-methoxyphenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond in the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex pd2_aryl Ar-Pd(II)Ln-Ar' pd2_complex->pd2_aryl pd2_aryl->pd0 oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination aryl_halide Ar-X (2,5-Dichloropyrimidine) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ (4-Methoxyphenylboronic acid) + Base boronic_acid->pd2_complex product Ar-Ar' (Product) product->pd2_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Supplier SuggestionPurity
2,5-Dichloropyrimidine22536-67-0148.98Sigma-Aldrich, Alfa Aesar≥97%
4-Methoxyphenylboronic acid4529-93-1151.96Combi-Blocks, TCI≥98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals, Sigma-Aldrich≥99%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Fisher Scientific, VWR≥99%
1,4-Dioxane, anhydrous123-91-188.11Acros Organics≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11Standard Laboratory Grade≥99.5%
Hexanes110-54-386.18Standard Laboratory Grade≥98.5%
Deionized Water (H₂O)7732-18-518.02In-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Standard Laboratory GradeN/A
Deuterated Chloroform (CDCl₃)865-49-6120.38Cambridge Isotope Labs≥99.8% D
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and oil bath

  • Magnetic stirrer and stir bars

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Glass syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (60 Å, 230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol: Step-by-Step Synthesis

The following workflow provides a visual overview of the entire synthetic procedure, from initial setup to final product analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Weigh Reagents (Dichloropyrimidine, Boronic Acid, Base, Catalyst) prep_glassware 2. Dry Glassware & Assemble Apparatus setup 3. Add Reactants & Solvents to Flask prep_glassware->setup degas 4. Degas Mixture (Ar bubbling) setup->degas add_catalyst 5. Add Pd(PPh₃)₄ Catalyst degas->add_catalyst reflux 6. Heat to Reflux (95°C) & Monitor by TLC add_catalyst->reflux quench 7. Cool & Quench with Water reflux->quench extract 8. Extract with Ethyl Acetate quench->extract dry_concentrate 9. Dry (Na₂SO₄) & Concentrate (Rotary Evaporator) extract->dry_concentrate purify 10. Purify by Column Chromatography dry_concentrate->purify analysis 11. Characterize Product (NMR, MS) purify->analysis final_product Final Product: This compound analysis->final_product

Caption: Overall experimental workflow for the synthesis of the target compound.

Reaction Setup and Execution
  • Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrimidine (1.00 g, 6.71 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.22 g, 8.05 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.78 g, 20.1 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, with an inert gas inlet on the condenser. Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment. This is critical to prevent the degradation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.

  • Degassing: Bubble argon through the stirred solution for 15-20 minutes to thoroughly remove any dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (233 mg, 0.20 mmol, 0.03 equiv.). The mixture will typically turn a darker color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 95 °C in an oil bath and allow it to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:EtOAc). Spot the reaction mixture against the starting 2,5-dichloropyrimidine. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting pyrimidine.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 30 mL of deionized water.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

    • Packing: Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

    • Elution: The product typically elutes at a solvent mixture of approximately 9:1 to 4:1 Hexanes:EtOAc. Collect the fractions containing the desired product (identified by TLC).

    • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid. A typical yield is in the range of 75-85%.

Characterization of Final Product

Analytical data should be collected to confirm the identity, structure, and purity of the synthesized compound.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.65 (s, 2H, pyrimidine-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, -OCH₃).[6][7]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 160.5, 157.9, 156.3, 130.1, 128.2, 127.5, 114.6, 55.4.
Mass Spec. (ESI+)Calculated for C₁₁H₉ClN₂O [M+H]⁺: 221.04; Found: 221.05.
Appearance White to off-white crystalline solid.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2,5-Dichloropyrimidine: Harmful if swallowed and causes skin irritation. Avoid inhalation of dust.[8]

  • Boronic Acids: May cause skin, eye, and respiratory irritation. Handle with care.[9][10][11]

  • Palladium Catalysts: Are toxic and should be handled with caution. Avoid creating dust.

  • 1,4-Dioxane: Is a flammable liquid and vapor, a suspected carcinogen, and may cause organ damage through prolonged exposure. Use only in a well-ventilated area and away from ignition sources.

  • Waste Disposal: All chemical waste, including solvents and residual solids, must be disposed of in accordance with local, state, and federal regulations.[12] Do not pour chemical waste down the drain.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-5-(4-methoxyphenyl)pyrimidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2,5-Disubstituted Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several approved drugs.[1] Its ability to form key hydrogen bonding interactions with biological targets, such as protein kinases, makes it a highly sought-after motif in drug design.[2] Specifically, the 2,5-disubstituted pyrimidine framework serves as a versatile template for the development of targeted therapies, particularly in oncology.[3]

This guide provides a comprehensive overview of synthetic strategies for the derivatization of a key intermediate, 2-chloro-5-(4-methoxyphenyl)pyrimidine , to generate a library of analogues for structure-activity relationship (SAR) studies. The chlorine atom at the C2 position offers a reactive handle for a variety of transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The 5-(4-methoxyphenyl) group provides a core structural element that can be further modified or can itself influence the biological activity of the resulting derivatives. Understanding the synthetic accessibility and the impact of diverse substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties of new drug candidates.

Strategic Derivatization of the this compound Core

The primary avenues for derivatization of the this compound scaffold are centered around the electrophilic C2 position. The electron-withdrawing nature of the pyrimidine ring activates the C2-chloro substituent for displacement by a range of nucleophiles. Furthermore, advanced palladium-catalyzed cross-coupling reactions provide powerful tools for the introduction of carbon-carbon and carbon-nitrogen bonds.

Below is a workflow diagram illustrating the key derivatization pathways:

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling start This compound amination Amination (Primary/Secondary Amines) start->amination R-NH2, Base thiolation Thiolation (Thiols) start->thiolation R-SH, Base alkoxylation Alkoxylation (Alcohols/Phenols) start->alkoxylation R-OH, Base suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki R-B(OH)2, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines, Amides) start->buchwald R-NH2, Pd Catalyst, Base SAR SAR Studies (e.g., Kinase Inhibition) amination->SAR 2-Amino Derivatives thiolation->SAR 2-Thioether Derivatives alkoxylation->SAR 2-Alkoxy/Aryloxy Derivatives suzuki->SAR 2-Aryl/Heteroaryl Derivatives buchwald->SAR 2-Amino Derivatives

Caption: Key derivatization pathways for this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The direct displacement of the C2-chloride is a straightforward and widely used method for introducing a variety of functional groups. The reactivity of the C2 position is enhanced by the electron-deficient nature of the pyrimidine ring.[4]

Protocol 1.1: Synthesis of 2-Amino-5-(4-methoxyphenyl)pyrimidine Derivatives

The introduction of amino groups at the C2 position is a common strategy in the design of kinase inhibitors, as the amino group can act as a key hydrogen bond donor.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), 1,4-Dioxane)

  • Anhydrous conditions (optional, but recommended for sensitive amines)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a water-miscible solvent like DMF, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • If using a water-immiscible solvent, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic base suitable for many reactions, while K₂CO₃ is a milder, solid base that can be easily filtered off.

  • Solvent: Polar aprotic solvents like DMF and MeCN are commonly used as they can dissolve the reactants and facilitate the SNAr reaction. 1,4-Dioxane is also a good choice, especially for higher reaction temperatures.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction, especially with less nucleophilic amines.

Data Presentation: Representative Examples of 2-Amino Derivatives

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF1001285
2AnilineDIPEA1,4-Dioxane1201678
3BenzylamineK₂CO₃MeCN802482
Protocol 1.2: Synthesis of 2-Thioether-5-(4-methoxyphenyl)pyrimidine Derivatives

Thioether derivatives are also of interest in medicinal chemistry, and the C2-chloro group can be readily displaced by thiols.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)) (1.2 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

  • If using NaH, suspend it in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the thiol dropwise to the NaH suspension at 0 °C and stir for 30 minutes to form the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • If using K₂CO₃, add the thiol, K₂CO₃, and this compound to the solvent.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water (especially if NaH was used).

  • Extract the product with an organic solvent, wash with water and brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules and are indispensable tools for the derivatization of heteroaromatic chlorides.

Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl/Heteroaryl-5-(4-methoxyphenyl)pyrimidine Derivatives

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the C2 position of the pyrimidine and various aryl or heteroaryl boronic acids or esters.[5]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial for the success of the Suzuki coupling. Pd(PPh₃)₄ is a common and effective catalyst for many substrates. For more challenging couplings, catalysts with more specialized ligands like dppf may be required.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonate bases are widely used and their strength can be tuned (Cs₂CO₃ > K₂CO₃ > Na₂CO₃) to optimize the reaction.

  • Degassing: It is critical to remove dissolved oxygen from the reaction mixture as oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor yields.

Protocol 2.2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-(4-methoxyphenyl)pyrimidine Derivatives

The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds, often succeeding where traditional SNAr reactions fail, especially with less nucleophilic amines or sterically hindered substrates.[2][6]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 1.5 eq relative to Pd)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, the base, and this compound to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Derivatization Methods

MethodNucleophile/ReagentKey ReagentsAdvantagesLimitations
SNAr Amines, Thiols, AlcoholsBase (e.g., K₂CO₃, DIPEA)Operationally simple, cost-effectiveLimited to strong nucleophiles, may require high temperatures
Suzuki Coupling Boronic acids/estersPd catalyst, BaseBroad scope of C-C bond formation, mild conditionsCost of catalyst and boronic acids, requires inert atmosphere
Buchwald-Hartwig Amines, AmidesPd catalyst, Ligand, Strong BaseVery broad amine scope, high functional group toleranceCost of catalyst and ligands, requires strictly anhydrous/anaerobic conditions

Part 3: Characterization of Derivatives

Thorough characterization of all synthesized compounds is essential to confirm their structure and purity before biological evaluation. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules. For the pyrimidine core, the chemical shifts of the protons can provide information about the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the new compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Representative Characterization Data:

For a hypothetical product, 2-morpholino-5-(4-methoxyphenyl)pyrimidine :

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.55 (s, 2H, pyrimidine-H), 7.40 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (t, J = 4.8 Hz, 4H, morpholine-H), 3.70 (t, J = 4.8 Hz, 4H, morpholine-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 161.5, 159.0, 156.2, 130.1, 128.5, 127.8, 114.2, 66.8, 55.4, 44.8.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₅H₁₈N₃O₂: 272.1399, found 272.1401.

Part 4: Application in SAR Studies - A Kinase Inhibitor Perspective

The derivatized library of 2,5-disubstituted pyrimidines can be screened against a panel of protein kinases to identify potential inhibitors and establish a structure-activity relationship. For instance, in many kinase inhibitors, the 2-amino group of the pyrimidine forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Logical Relationship Diagram for SAR Analysis:

SAR_Logic cluster_synthesis cluster_testing cluster_analysis Start This compound Deriv Library of Derivatives (Varying R at C2) Start->Deriv Derivatization (SNAr, Suzuki, etc.) Assay Kinase Inhibition Assay (e.g., IC50 determination) Deriv->Assay SAR_Table SAR Table (Structure vs. Activity Data) Assay->SAR_Table Conclusion Identify Key Pharmacophores SAR_Table->Conclusion Optimization Design of More Potent Inhibitors Conclusion->Optimization Lead Optimization

Caption: Workflow for SAR analysis of synthesized pyrimidine derivatives.

By systematically varying the substituent at the C2 position (and potentially modifying the 5-phenyl ring in subsequent iterations), researchers can probe the steric and electronic requirements of the kinase active site. For example, comparing the inhibitory activity of a series of 2-amino derivatives with varying alkyl and aryl substituents can reveal the optimal size and nature of the group that fits into a specific hydrophobic pocket. Similarly, comparing 2-amino, 2-thioether, and 2-alkoxy derivatives can elucidate the importance of the hydrogen bonding capacity at this position. This iterative process of synthesis, biological testing, and SAR analysis is fundamental to modern drug discovery.[7]

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this guide provide robust and versatile methods for its derivatization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By employing these synthetic strategies and engaging in systematic biological evaluation, researchers can effectively explore the chemical space around this privileged core to discover and optimize novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important synthetic intermediate. We will explore the common challenges encountered during its synthesis via Suzuki-Miyaura cross-coupling and offer troubleshooting strategies grounded in mechanistic principles.

Overview of the Core Synthesis Route

The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a dihalopyrimidine, such as 2,5-dichloropyrimidine, with 4-methoxyphenylboronic acid. The key challenge lies in achieving selective mono-arylation at the C5 position while minimizing side reactions.

The general reaction scheme is as follows:

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary causes?

Answer: Low conversion is a common issue in Suzuki couplings involving heteroaryl chlorides due to their lower reactivity compared to bromides or iodides. Several factors can be responsible:

  • Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If your reaction setup is not properly deoxygenated, the catalyst can oxidize to Pd(II) and precipitate as palladium black, halting the catalytic cycle.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Inappropriate Ligand Choice: For electron-deficient heteroaryl chlorides like dichloropyrimidine, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step, which is typically the rate-limiting step. Consider ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) which have proven effective in similar couplings.[3]

  • Insufficient Temperature: Suzuki couplings of aryl chlorides often require higher temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1][4] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate. Microwave irradiation can also be a highly effective method to shorten reaction times and improve yields.[5]

  • Poor Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling.[2][6] Use high-purity boronic acid, and if its quality is uncertain, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.

Q2: I am observing a significant amount of the 2,5-bis(4-methoxyphenyl)pyrimidine byproduct. How can I improve selectivity for mono-arylation at the C5 position?

Answer: Achieving selective mono-arylation on a dihalopyrimidine is a significant challenge. The relative reactivity of the C2 and C5 positions dictates the product distribution. While some reports suggest preferential coupling at the C4 position in 2,4-dichloropyrimidines, the principles for controlling selectivity in 2,5-dihalopyrimidines are similar and depend heavily on reaction conditions.[7][8]

  • Stoichiometry Control: The most straightforward approach is to use a slight deficiency or an exact 1.0 equivalent of the boronic acid relative to the 2,5-dichloropyrimidine. However, this often leads to incomplete conversion of the starting material.

  • Ligand-Controlled Selectivity: The steric and electronic properties of the ligand can influence which halogen undergoes oxidative addition first. Very bulky ligands can sometimes favor reaction at the less sterically hindered position. Experimenting with different classes of ligands (e.g., comparing a bulky biaryl phosphine like XPhos to an NHC ligand like IPr) can reveal selectivity differences.[3]

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help. Once the desired mono-arylated product is formed, stopping the reaction can prevent the second, slower coupling from occurring.

  • Alternative Substrates: If selectivity remains an issue, consider starting with 2-chloro-5-bromopyrimidine. The significantly higher reactivity of the C-Br bond over the C-Cl bond would strongly favor initial coupling at the C5 position.

Q3: I am struggling with the removal of palladium residues and other impurities from my final product. What are the best purification strategies?

Answer: Palladium and ligand-derived impurities can be challenging to remove. A multi-step purification strategy is often required.

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove the inorganic base and salts. An acidic wash might be necessary if an amine-based ligand or base was used.[9]

  • Filtration: Passing the crude product solution through a plug of silica gel or celite can remove some baseline impurities and precipitated palladium.

  • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, homocoupled byproducts, and the bis-arylated product due to polarity differences.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly enhance purity.

  • Activated Charcoal Treatment: For removing colored impurities, treating a solution of the product with a small amount of activated charcoal can be effective.[9] However, use charcoal sparingly as it can adsorb the product, leading to yield loss.

Q4: What is the optimal choice of base and solvent for this reaction?

Answer: The choice of base and solvent is critical and interdependent.

  • Base: A moderately weak inorganic base is typically preferred to avoid boronic acid degradation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[5][6] Stronger bases like sodium hydroxide can promote side reactions.

  • Solvent: A polar aprotic solvent or a mixture including water is generally used. Common choices include:

    • 1,4-Dioxane/Water: A classic solvent system for Suzuki couplings.[5]

    • Toluene/Water or Acetonitrile/Water: These are also effective mixtures.[10]

    • Alcoholic Solvents: Mixtures involving solvents like n-BuOH can sometimes afford greater reactivity at lower temperatures.[4][7]

The optimal system often requires empirical screening. A good starting point is Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a dioxane/water mixture.[5]

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask and thoroughly purge with argon or nitrogen for at least 20 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Comparison of Common Suzuki Coupling Conditions
ParameterCondition A (Standard)Condition B (High Activity)Condition C (Microwave)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (0.5 mol%)[5]
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (3 eq)K₃PO₄ (3 eq)K₂CO₃ (3 eq)
Solvent Dioxane/H₂O (4:1)TolueneDioxane/H₂O (2:1)[5]
Temperature 100 °C110 °C150 °C[5]
Time 12-24 h6-12 h15-30 min[5]
Typical Yield ModerateGood to ExcellentGood to Excellent[5]

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_catalyst Is the catalyst/ligand appropriate and active? check_atmosphere->check_catalyst Yes re_degas Degas solvents thoroughly and maintain Ar/N2 flow. check_atmosphere->re_degas No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes change_catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) or use a pre-catalyst. check_catalyst->change_catalyst No check_reagents Are the boronic acid and base of high quality? check_temp->check_reagents Yes increase_temp Increase temperature in 10°C increments or switch to microwave heating. check_temp->increase_temp No use_new_reagents Use fresh, high-purity boronic acid or switch to a boronate ester. check_reagents->use_new_reagents No success Yield Improved check_reagents->success Yes re_degas->check_catalyst change_catalyst->check_temp increase_temp->check_reagents use_new_reagents->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the catalytic cycle and highlights where potential issues can arise.

SuzukiCycle cluster_cycle Catalytic Cycle cluster_pitfalls Potential Pitfalls pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X) pd0->oa + R-X (2,5-Dichloropyrimidine) pitfall1 Catalyst Oxidation: Pd(0) -> Pd Black (Cycle Stops) pd0->pitfall1 tm Transmetalation (Ar-Pd(II)-Ar') oa->tm + Ar'-B(OR)2 (Boronic Acid) pitfall2 Slow Oxidative Addition: (Common with Ar-Cl) oa->pitfall2 re Reductive Elimination tm->re pitfall3 Protodeboronation: (Boronic Acid Degradation) tm->pitfall3 re->pd0 + R-Ar' (Product)

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

References

Purification of 2-Chloro-5-(4-methoxyphenyl)pyrimidine by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-Chloro-5-(4-methoxyphenyl)pyrimidine by recrystallization, designed for researchers and drug development professionals. This guide provides practical, field-tested insights and solutions to common experimental challenges.

Introduction to Recrystallization for Pyrimidine Derivatives

Recrystallization is a cornerstone technique for the purification of solid organic compounds like this compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization process involves dissolving the crude material in a minimum amount of a hot solvent, followed by slow, controlled cooling to induce the formation of high-purity crystals, leaving impurities behind in the mother liquor.[3][4]

This guide is structured to address the specific challenges you may encounter with this compound, a key intermediate in pharmaceutical synthesis.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

Understanding the physical properties is critical for assessing purity. Key data points are summarized below. A sharp melting point range close to the literature value is a strong indicator of high purity.

PropertyValueSource(s)
CAS Number 27794-03-2[6][7][8]
Molecular Formula C₁₁H₉ClN₂O[6][9]
Molecular Weight 220.66 g/mol [8]
Appearance Light brown or off-white solid[7]
Melting Point ~129°C[5][6][7]
Boiling Point ~403.1°C (Predicted)[6][7]

Q2: How do I select the best solvent for recrystallization?

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or ice-bath temperatures.[2][10] This differential ensures maximum recovery of the purified product upon cooling.[3]

Solvent Selection Workflow:

  • Assess Polarity: Based on its structure (aromatic rings, ether, chloro, and pyrimidine groups), the compound is moderately polar. Solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate are good starting points. Very polar solvents like water or very nonpolar solvents like hexane may be unsuitable on their own but can be effective as part of a two-solvent system.[11]

  • Perform Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude compound into a small test tube.

    • Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well when cold.

    • Heat the mixture. The compound should dissolve completely in a minimal amount of hot solvent.

    • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Q3: What are the likely impurities in my crude sample?

Impurities typically originate from the synthetic route and may include:

  • Unreacted starting materials.

  • By-products from side reactions (e.g., isomers, products of over-chlorination, or hydrolysis).[12][13]

  • Residual catalysts or reagents.

  • Degradation products, especially if the reaction was performed at high temperatures.[14]

Troubleshooting Guide

This section addresses the most common experimental hurdles in a problem-solution format.

Problem 1: The compound separates as an oil, not crystals ("Oiling Out").

This occurs when the dissolved compound becomes supersaturated at a temperature above its melting point.[15]

  • Possible Cause 1: Solution is too concentrated.

    • Solution: Reheat the mixture to dissolve the oil completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level and then allow it to cool more slowly.[11][16]

  • Possible Cause 2: High level of impurities.

    • Solution: Significant impurities can depress the melting point of the mixture. If oiling persists, consider a pre-purification step like column chromatography or a charcoal treatment to remove colored impurities before attempting recrystallization again.[15][16]

  • Possible Cause 3: Inappropriate solvent.

    • Solution: The boiling point of your solvent may be too high, or the compound is simply too soluble. Select a solvent with a lower boiling point or use a mixed-solvent system. Add a "poor" solvent (an anti-solvent) dropwise to the hot, dissolved solution until it just becomes cloudy, then add a few drops of the "good" solvent to clarify it before cooling.[11]

Problem 2: No crystals form upon cooling.

This is a common issue related to insufficient supersaturation.[3]

  • Possible Cause 1: The solution is too dilute (too much solvent was used).

    • Solution: Gently heat the solution to boil off a portion of the solvent.[16] Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.

  • Possible Cause 2: The solution is supersaturated but reluctant to nucleate.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.[3]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.

Problem 3: The final yield is very low.

A low yield suggests that a significant amount of the product was lost during the process.[15]

  • Possible Cause 1: Too much solvent was used for dissolution or washing.

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the compound.[3] When washing the collected crystals, use only a very small amount of ice-cold solvent to rinse away impurities without re-dissolving the product.[3]

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled and deposited crystals on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.[1]

  • Possible Cause 3: The compound has significant solubility even in the cold solvent.

    • Solution: Ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes before filtration to maximize crystal precipitation.[11]

Problem 4: The purified crystals are colored.

The presence of color indicates that colored impurities have co-crystallized with your product.[15]

  • Possible Cause: Impurities have similar solubility profiles to the target compound.

    • Solution (Charcoal Treatment): Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot, dissolved solution. The charcoal will adsorb the colored impurities.[15] Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the filtrate to cool and crystallize.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for purification.

1. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add the chosen solvent (e.g., isopropanol) in small portions while gently heating and stirring.

  • Continue adding the solvent until the compound just dissolves completely at the solvent's boiling point. Avoid adding a large excess of solvent.[3]

2. Hot Filtration (Optional):

  • If insoluble impurities or residual color (after charcoal treatment) are present, perform a hot gravity filtration.[4]

  • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate.

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

3. Crystallization:

  • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[3]

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

5. Drying:

  • Transfer the purified crystals to a watch glass and allow them to air-dry.

  • For complete solvent removal, place the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visual Workflows and Logic

The following diagrams illustrate the experimental process and troubleshooting logic.

Recrystallization_Workflow cluster_setup Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt cool Slow Cooling to Room Temp hot_filt->cool Clear Solution ice Cool in Ice Bath cool->ice vac_filt Vacuum Filtration ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic start After Cooling Solution q1 What is the result? start->q1 oil Oiled Out q1->oil Liquid Layer no_xtal No Crystals q1->no_xtal Clear Solution xtal_ok Crystals Formed q1->xtal_ok Solid Formed sol_oil1 Reheat, Add More Solvent, Cool Slowly oil->sol_oil1 sol_oil2 Consider Pre-Purification (e.g., Charcoal) oil->sol_oil2 sol_no_xtal1 Evaporate Some Solvent and Re-cool no_xtal->sol_no_xtal1 sol_no_xtal2 Scratch Flask or Add Seed Crystal no_xtal->sol_no_xtal2

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chloropyrimidines, while valuable synthons, are notoriously challenging substrates due to the electronic properties of the pyrimidine ring and the inertness of the C-Cl bond. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common side reactions and challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a chloropyrimidine is failing or giving very low yields. What are the primary culprits?

Low conversion or complete reaction failure with chloropyrimidines often points to issues with catalyst activation and stability. The electron-deficient nature of the pyrimidine ring can make oxidative addition challenging, while the Lewis basic nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3]

Common Causes & Immediate Actions:

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for the less reactive C-Cl bond.[4] A more active catalyst system, typically comprising a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is often required to facilitate the challenging oxidative addition step.[2][5][6]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can sequester the palladium catalyst, forming inactive complexes.[2][3] Using bulky ligands can mitigate this by sterically hindering such coordination.[7]

  • Inadequate Temperature: Sufficient thermal energy is necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond. A temperature screen, typically between 80°C and 120°C, is advisable.[2]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst.[8][9] It is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[6][8]

Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can I suppress them?

Byproduct formation is a frequent challenge in Suzuki couplings. The most prevalent side reactions with chloropyrimidines are homocoupling of the boronic acid, protodeboronation, and hydrodehalogenation.

Side Reaction 1: Homocoupling of the Boronic Acid

This side reaction results in the formation of a biaryl product derived from the boronic acid coupling with itself.

  • Causality: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][8][9][10] These can arise from an inefficient reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[4] Electron-deficient arylboronic acids can be more prone to this side reaction.[11][12]

  • Troubleshooting & Mitigation:

    • Rigorous Inert Atmosphere: The most critical step is to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[4][8][9] A subsurface sparge with nitrogen can be particularly effective.[9]

    • Use of a Pd(0) Source: Directly using a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[13]

    • Addition of a Mild Reducing Agent: Including a mild reducing agent like potassium formate can help to minimize the concentration of deleterious Pd(II) species.[9]

    • Appropriate Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step, thereby outcompeting the pathways leading to homocoupling.[13]

Side Reaction 2: Protodeboronation

This reaction involves the replacement of the boronic acid group with a proton, leading to the formation of an arene byproduct and consumption of the nucleophilic coupling partner.[4][14]

  • Causality: Protodeboronation is often mediated by the presence of water or other proton sources in the reaction medium, and can be accelerated by strong bases.[6][14][15] Some heteroarylboronic acids are particularly susceptible to this degradation pathway.[16]

  • Troubleshooting & Mitigation:

    • Use of Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki reactions, excess water can promote protodeboronation.[6] Using anhydrous solvents and reagents can be advantageous.

    • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from degradation.[10][14] These esters often release the active boronic acid species slowly under the reaction conditions.[16]

    • Optimize Base Selection: Strong bases, particularly hydroxides, can increase the rate of protodeboronation.[6] Consider screening alternative bases such as K₃PO₄ or Cs₂CO₃.[2][13]

Side Reaction 3: Hydrodehalogenation

In this side reaction, the chloro group on the pyrimidine is replaced by a hydrogen atom, leading to the formation of the parent pyrimidine.

  • Causality: The palladium catalyst can react with hydride sources present in the reaction mixture, such as certain solvents or amine impurities, which can then lead to the reductive cleavage of the C-Cl bond.[4]

  • Troubleshooting & Mitigation:

    • Solvent Choice: Select solvents that are less prone to acting as hydride donors.

    • Reagent Purity: Ensure high purity of all reagents to minimize potential sources of hydride.

    • Inert Atmosphere: As with other side reactions, maintaining a strictly inert atmosphere is crucial.[4]

Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my chloropyrimidine coupling?

The selection of reaction components is critical and often substrate-dependent. Below is a summary of key considerations and a starting point for optimization.

ComponentKey Considerations & Recommendations
Palladium Catalyst For challenging C-Cl bond activation, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used in conjunction with a phosphine ligand.[2][17] Pd(0) sources like Pd₂(dba)₃ are also effective.[2]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often the ligands of choice as they promote the difficult oxidative addition step and stabilize the active catalyst.[2][5][13]
Base The base is crucial for activating the boronic acid for transmetalation.[18] Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are frequently more effective than weaker bases for chloropyrimidine couplings.[2][13]
Solvent Aprotic solvents such as 1,4-dioxane, THF, or toluene are commonly employed, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[8][17][19]
Experimental Protocols & Workflows
General Protocol for a Trial Suzuki Coupling of a Chloropyrimidine

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[2][20]

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the exclusion of oxygen.[6]

  • Catalyst & Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent.[2] Add the appropriate volume of this solution to the reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[2]

  • Reaction Execution: Place the vial in a preheated aluminum block on a stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[2][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4][20]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][20]

  • Purification: Purify the crude product by column chromatography.[4]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for troubleshooting a problematic Suzuki coupling of a chloropyrimidine.

TroubleshootingWorkflow Troubleshooting Suzuki Coupling of Chloropyrimidines Start Reaction Issue: Low Yield / No Product CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst CheckInert Is the Atmosphere Strictly Inert? CheckCatalyst->CheckInert No UpgradeCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) with Pd(OAc)₂ CheckCatalyst->UpgradeCatalyst Yes CheckByproducts Are Side Products Observed? CheckInert->CheckByproducts No Degas Thoroughly Degas Solvents/Reagents (Sparge with Ar/N₂) CheckInert->Degas Yes OptimizeConditions Systematically Optimize Conditions CheckByproducts->OptimizeConditions No Homocoupling Homocoupling Dominant? CheckByproducts->Homocoupling Yes IncreaseTemp Increase Reaction Temperature (Screen 80-120°C) UpgradeCatalyst->IncreaseTemp IncreaseTemp->CheckInert Degas->CheckByproducts Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No FixHomocoupling Use Pd(0) Source or Add Mild Reducing Agent (e.g., K-formate) Homocoupling->FixHomocoupling Yes Hydrodehalogenation Hydrodehalogenation Present? Protodeboronation->Hydrodehalogenation No FixProtodeboronation Use Boronic Ester (e.g., Pinacol) or Screen Bases (K₃PO₄, Cs₂CO₃) Protodeboronation->FixProtodeboronation Yes Hydrodehalogenation->OptimizeConditions No FixHydrodehalogenation Check Solvent and Reagent Purity for Hydride Sources Hydrodehalogenation->FixHydrodehalogenation Yes FixHomocoupling->Protodeboronation FixProtodeboronation->Hydrodehalogenation FixHydrodehalogenation->OptimizeConditions

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: A Troubleshooting Guide for Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrimidine scaffolds are central to numerous pharmaceuticals due to their ability to mimic nucleic acids and engage in crucial biological interactions.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Section 1: The Biginelli Reaction: Troubleshooting and Optimization

The Biginelli reaction is a cornerstone of pyrimidine synthesis, offering a one-pot, three-component condensation to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] Despite its versatility, this reaction can be susceptible to side-product formation and variable yields.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is yielding a significant amount of a yellow, fluorescent byproduct. What is this compound and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[3][4] This pathway directly competes with the desired Biginelli condensation.

Causality and Prevention:

  • Reaction Temperature: Elevated temperatures favor the Hantzsch pathway.[3] To mitigate this, conduct the reaction at a lower temperature.

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity between the Biginelli and Hantzsch pathways.[3] Experimenting with different Lewis acids may favor the formation of the desired DHPM.

  • Order of Addition: Adding the urea last can sometimes minimize its decomposition into ammonia, thereby reducing the formation of the DHP byproduct.[3]

Q2: I'm observing a low yield of my desired dihydropyrimidinone (DHPM), with a large amount of unreacted starting materials. What are the likely causes and how can I improve the conversion rate?

A2: Low conversion in a Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[3][4]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active.[3][4] If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify that the concentration is appropriate.[4]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[3][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate.[3] While ethanol is commonly used, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[3]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction.[3][4] Ensure all reactants are of high purity.[4]

Experimental Protocol: A General Procedure for the Biginelli Reaction

This protocol provides a general framework. Optimization of specific parameters may be necessary for your particular substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction's progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][6]

Visualization: Biginelli Reaction Troubleshooting Workflow

Biginelli_Troubleshooting cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Issues start Low Yield or Byproduct Formation check_purity Verify Reactant Purity start->check_purity check_conditions Review Reaction Conditions (T, t) start->check_conditions check_catalyst Assess Catalyst Activity & Loading start->check_catalyst purify_reagents Purify/Replace Starting Materials check_purity->purify_reagents optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_time Modify Reaction Time check_conditions->optimize_time optimize_solvent Screen Solvents check_conditions->optimize_solvent change_catalyst Screen Different Catalysts check_catalyst->change_catalyst optimize_loading Adjust Catalyst Loading check_catalyst->optimize_loading end_node Improved Yield and Purity purify_reagents->end_node optimize_temp->end_node optimize_time->end_node optimize_solvent->end_node change_catalyst->end_node optimize_loading->end_node

Caption: A logical workflow for troubleshooting common issues in the Biginelli reaction.

Section 2: The Pinner Pyrimidine Synthesis: Addressing Cyclization Challenges

The Pinner synthesis is a robust method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[3] However, challenges can arise, particularly during the crucial cyclization step.

Frequently Asked Questions (FAQs)

Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, accompanied by a complex mixture of byproducts. What are the common side reactions?

A1: Common side reactions in the Pinner synthesis include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[3][4] The purity of the amidine salt is also a critical factor.[3]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis over time.[3]

  • Anhydrous Conditions: It is imperative to ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[7]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[3][4] Common bases include sodium ethoxide and potassium carbonate.[3]

  • Reaction Temperature: The optimal temperature will vary depending on the specific substrates. It is important to monitor the reaction by TLC to prevent decomposition at excessively high temperatures.[3]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be addressed by carefully optimizing the reaction conditions.

Strategies to Promote Cyclization:

  • Choice of Base and Solvent: The combination of base and solvent is critical. A stronger base or a higher-boiling point solvent might be necessary to facilitate the final ring-closing step.

  • Removal of Water: If the reaction generates water as a byproduct, using a Dean-Stark apparatus or adding a dehydrating agent can help drive the equilibrium towards the cyclized product.

  • Temperature Adjustment: A moderate increase in temperature can sometimes provide the necessary activation energy for the cyclization to occur. However, this must be balanced against the risk of decomposition.

Experimental Protocol: General Procedure for Pinner Pyrimidine Synthesis

This protocol outlines a general approach and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound in an anhydrous solvent (e.g., ethanol).

  • Base Addition: Add the base (e.g., sodium ethoxide) portion-wise at a controlled temperature.

  • Amidine Addition: Add the amidine hydrochloride salt to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and neutralize with a suitable acid if necessary. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[3]

Visualization: Pinner Synthesis Troubleshooting Flowchart

Pinner_Troubleshooting cluster_anhydrous Moisture Contamination cluster_amidine Amidine Quality cluster_base Base Optimization start Low Yield or Incomplete Cyclization check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_amidine Assess Amidine Purity start->check_amidine check_base Evaluate Base Choice & Stoichiometry start->check_base dry_reagents Dry Solvents & Reagents check_anhydrous->dry_reagents inert_atmosphere Use Inert Atmosphere check_anhydrous->inert_atmosphere purify_amidine Use Freshly Purified Amidine check_amidine->purify_amidine screen_bases Screen Different Bases check_base->screen_bases adjust_stoichiometry Adjust Base Stoichiometry check_base->adjust_stoichiometry end_node Successful Pyrimidine Synthesis dry_reagents->end_node inert_atmosphere->end_node purify_amidine->end_node screen_bases->end_node adjust_stoichiometry->end_node

Caption: A decision tree for troubleshooting common issues in the Pinner pyrimidine synthesis.

Section 3: Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of your synthesized pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty purifying my crude pyrimidine derivative. What are the best techniques to use?

A1: The choice of purification technique depends on the physical properties of your compound (e.g., solid or liquid) and the nature of the impurities.

Common Purification Techniques:

  • Recrystallization: This is a cost-effective and often highly effective method for purifying solid compounds.[5] The key is to select an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[5]

  • Flash Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[5] A suitable solvent system can be determined using TLC to achieve good separation between the target compound and impurities.[5]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required, prep-HPLC is a powerful tool.[5]

Q2: What are the key spectroscopic signatures I should look for to confirm the structure of my pyrimidine derivative?

A2: A combination of spectroscopic techniques is typically used for structural confirmation.

Key Spectroscopic Data:

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in your molecule, allowing for the elucidation of the overall structure and substitution pattern.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=O, C=N, and N-H bonds, which are characteristic of many pyrimidine derivatives.[6]

Data Presentation: Example Purification Data
Purification MethodPurity AchievedYield Loss
Recrystallization (Ethanol)>98%15-20%
Flash Chromatography>99%10-15%
Preparative HPLC>99.5%20-30%

Note: The presented data are representative and can vary based on the specific compound and impurities.

This guide provides a foundation for troubleshooting common issues in pyrimidine synthesis. Remember that careful planning, optimization of reaction conditions, and thorough purification are key to successful outcomes in your research and development endeavors.

References

Technical Support Center: Removal of Palladium Catalyst from Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols for the efficient removal of palladium catalysts from the products of cross-coupling reactions. Our goal is to equip you with the knowledge to ensure the purity of your compounds and meet stringent regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my reaction product?

A1: The most common and effective methods for palladium removal can be categorized as follows:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Key examples include activated carbon and specialized metal scavengers. These scavengers can be silica-based or polymer-based and are often functionalized with groups like thiols, amines, or dimercaptotriazine (DMT) to selectively bind palladium.[1]

  • Crystallization: This classic purification technique can be highly effective in separating your desired product from palladium impurities, which ideally remain in the mother liquor. The efficiency of this method can often be improved by using additives that enhance the solubility of palladium species in the solvent.[1][2]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from your product.[1]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, simple filtration through a filter aid such as Celite® is a straightforward removal method.[1]

  • Chromatography: Techniques like column chromatography are also used to separate the target compound from the palladium catalyst.[1][3]

Q2: How do I select the most appropriate palladium removal method for my specific reaction?

A2: The optimal choice depends on several critical factors:

  • Nature of Your Product: Consider the solubility, stability, and functional groups present in your molecule. For instance, molecules containing nitrogen or sulfur may chelate strongly with palladium, making removal more challenging.[1]

  • Form of Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1][4]

  • Solvent System: The solvent used in your reaction and work-up can significantly impact the effectiveness of a chosen method.[5]

  • Scale of the Reaction: The scalability of the purification method is a crucial consideration, especially in process development.[6]

A good starting point is to screen several methods on a small scale to identify the most efficient and practical approach for your specific system.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3D) for elemental impurities in drug products.[7] Palladium is categorized as a Class 2B element.[1][8] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1][9] For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[1][10]

Q4: Is activated carbon a good choice for palladium removal, and what are its limitations?

A4: Activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues.[1][11][12] Its high surface area allows it to effectively adsorb palladium species.[9] However, a significant drawback is its lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in substantial yield loss.[1][5][8][13] The efficiency of palladium removal by activated carbon can also be less effective compared to more specialized metal scavengers.[1]

Troubleshooting Guides

This section is designed to help you navigate and resolve common issues encountered during palladium removal.

Issue 1: High levels of palladium remain in the final product after initial purification attempts.

  • Potential Cause: Strong chelation of palladium to your product, especially if it contains nitrogen or sulfur functional groups, can make removal difficult.[1] The palladium species may also be highly soluble in the chosen solvent system, rendering simple filtration ineffective.[1]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica is often a robust choice.[14]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, the reaction temperature, and the treatment time to maximize palladium binding.[1]

    • Consider a Different Method: If scavenging proves ineffective, explore alternative techniques such as crystallization with specific additives or liquid-liquid extraction.[1]

Issue 2: Significant loss of product during the purification process.

  • Potential Cause: Non-specific adsorption of your product onto the purification medium is a common problem, particularly with activated carbon.[1][5][9]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one that exhibits high selectivity for palladium with minimal affinity for your product.[1]

    • Minimize Adsorbent Quantity: Use the minimum effective amount of the scavenger or activated carbon to reduce the surface area available for non-specific binding.[1]

    • Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can help minimize its adsorption.[1]

    • Switch Purification Method: If product loss remains unacceptably high, consider moving to a different technique like crystallization or extraction.[1]

Issue 3: Inconsistent palladium removal from one batch to another.

  • Potential Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments) can lead to inconsistent purification results.[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[1]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert the various palladium species into a single, more easily removable form.[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity, but a typical starting point is 3-5 equivalents relative to the palladium.

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the scavenger-bound palladium. Wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15][16]

Protocol 2: Palladium Removal Using Activated Carbon

  • Preparation: Prepare a solution of the crude product in an appropriate solvent.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at a suitable temperature (room temperature to reflux) for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad thoroughly with the solvent to minimize product loss.

  • Concentration and Analysis: Concentrate the filtrate and analyze the product for residual palladium.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Final Pd Level
Silica-Based Scavengers High selectivity, good solvent compatibility, no swelling, high thermal and mechanical stability.[6][17][18]Higher cost compared to activated carbon.< 10 ppm[14][19]
Polymer-Supported Scavengers High capacity, can be regenerated.Can swell in certain solvents, may have lower thermal stability than silica.[6]< 20 ppm[5]
Activated Carbon Low cost, widely available.[1]Low selectivity, can lead to significant product loss, lower efficiency.[1][5][8][13]50 - 200 ppm[5]
Crystallization Can be highly effective for crystalline products, scalable.Not suitable for all compounds, may require significant optimization.Variable, can be < 10 ppm
Liquid-Liquid Extraction Simple and scalable.Can be solvent-intensive, may not be effective for all palladium species.Variable

Visualizations

Palladium_Removal_Workflow cluster_start Start: Crude Product cluster_screening Method Selection & Screening cluster_optimization Optimization cluster_analysis Analysis & Final Product Crude_Product Crude Product from Cross-Coupling Reaction (High Pd Content) Method_Selection Select Potential Removal Methods Crude_Product->Method_Selection Scavenger_Screening Screen Scavengers (e.g., Thiol, Amine, DMT) Method_Selection->Scavenger_Screening Carbon_Test Test Activated Carbon Method_Selection->Carbon_Test Crystallization_Trial Attempt Crystallization Method_Selection->Crystallization_Trial Optimize_Conditions Optimize Parameters: - Scavenger Amount - Temperature - Time Scavenger_Screening->Optimize_Conditions Carbon_Test->Optimize_Conditions Crystallization_Trial->Optimize_Conditions Analysis Analyze Pd Content (e.g., ICP-MS) Optimize_Conditions->Analysis Troubleshoot Troubleshoot: - High Pd - Low Yield Analysis->Troubleshoot Final_Product Purified Product (Pd < 10 ppm) Troubleshoot->Method_Selection Unsuccessful Troubleshoot->Final_Product Successful

Caption: A general workflow for the selection and optimization of a palladium removal method.

Troubleshooting_Tree Start High Pd Content After Initial Purification Cause1 Strong Product-Pd Chelation? Start->Cause1 Check Product Structure Cause2 Non-Specific Product Adsorption? Start->Cause2 Check Product Yield Cause3 Inconsistent Batches? Start->Cause3 Review Batch Records Solution1a Use Stronger Scavenger (e.g., Thiol-based) Cause1->Solution1a Yes Solution2a Reduce Adsorbent Amount Cause2->Solution2a Yes Solution3a Standardize Work-up Cause3->Solution3a Yes Solution1b Optimize Scavenging Conditions Solution1a->Solution1b Solution2b Screen for Selective Scavenger Solution2a->Solution2b Solution3b Use Broad-Spectrum Scavenger Solution3a->Solution3b

Caption: A troubleshooting decision tree for common palladium removal issues.

References

Technical Support Center: Scaling Production of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for increasing the production scale of 2-Chloro-5-(4-methoxyphenyl)pyrimidine. Our focus is on anticipating challenges and providing scientifically-grounded solutions to ensure your scale-up campaign is efficient, reproducible, and successful.

The primary synthetic route to this key intermediate is the Suzuki-Miyaura cross-coupling reaction. This process, while powerful, presents unique challenges during scale-up, from reagent stability to catalyst efficiency and impurity profiling. This guide is structured to address these issues head-on.

Overall Synthesis Workflow

The production of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-chloropyrimidine and 4-methoxyphenylboronic acid.

G cluster_0 Starting Material Synthesis cluster_1 Core Reaction & Purification SM1 5-Bromo-2-hydroxypyrimidine INT1 5-Bromo-2-chloropyrimidine SM1->INT1 Chlorination (e.g., POCl3) SM2 4-Methoxybromobenzene INT2 4-Methoxyphenylboronic Acid SM2->INT2 Borylation Coupling Suzuki-Miyaura Cross-Coupling INT1->Coupling INT2->Coupling Purification Purification (Recrystallization / Chromatography) Coupling->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Problem Area: Low Yield & Incomplete Reaction

Q1: My Suzuki coupling reaction has a very low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the first critical step.[1]

  • Reagent Quality:

    • Boronic Acid Stability: 4-Methoxyphenylboronic acid, like many boronic acids, can degrade over time, especially if improperly stored. It is susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Always use fresh, high-purity boronic acid. For large-scale work, consider converting it to a more stable form like a pinacol ester, which can release the active boronic acid species more slowly.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction. The general trend is I > Br > OTf >> Cl.[1] While 5-bromo-2-chloropyrimidine is commonly used, the chloro group at the 2-position is less reactive, making the choice of an appropriate, highly active catalyst system crucial.[2][3]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen.[1] Ensure your catalyst (e.g., Pd(PPh₃)₄) and any additional ligands are fresh and have been stored correctly under an inert atmosphere.

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation through the oxidation of the active Pd(0) species.[1] Ensure your base (e.g., K₂CO₃, Na₂CO₃) is of high purity and is anhydrous if the reaction conditions require it.

  • Inert Atmosphere: The exclusion of oxygen is critical.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst. For scale-up, this involves multiple vacuum/backfill cycles.

Q2: I suspect protodeboronation of my 4-methoxyphenylboronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a frequent culprit for low yields, particularly with electron-rich boronic acids like the 4-methoxy substituted variant.[1] Several strategies can mitigate this:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote its decomposition. Milder bases are often preferred. While strong bases can accelerate the reaction, they can also increase the rate of protodeboronation. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

  • Use of More Stable Boron Reagents: As mentioned, converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[1] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1] Microwave-assisted synthesis can be particularly effective, as it allows for rapid heating to the desired temperature, often leading to complete conversion in minutes rather than hours, thereby minimizing the time the boronic acid is exposed to decomposition-promoting conditions.[4]

Q3: My reaction stalls, leaving significant unreacted 5-bromo-2-chloropyrimidine. My catalyst turns black. What's happening?

A3: This is a classic sign of catalyst deactivation, often resulting in the formation of palladium black. The active Pd(0) catalyst has likely been oxidized to an inactive state or has agglomerated.

  • Cause: The most common cause is the presence of oxygen. Even trace amounts can be detrimental at scale. Another cause can be excessively high temperatures for prolonged periods.

  • Solution:

    • Improve Degassing: Your solvent degassing procedure needs to be more rigorous. For larger volumes, sparging with argon or nitrogen for 30-60 minutes is more effective than simple freeze-pump-thaw cycles.

    • Catalyst and Ligand Choice: For challenging substrates like chloro-pyrimidines, using a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like S-Phos) can create a more stable and active catalytic species that is less prone to decomposition.[5]

    • Staged Addition: On a larger scale, consider adding the catalyst in portions if the reaction time is very long, though optimizing conditions to shorten the reaction time is a better approach.

Problem Area: Impurity Formation & Purification

Q4: I'm observing a significant impurity with a mass corresponding to biphenyl ether or a homocoupled product. How do I prevent this?

A4: The formation of a homocoupled product (biphenyl, from two boronic acids coupling) is a known side reaction in Suzuki couplings.[6]

  • Cause of Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen. If your Pd(0) catalyst is oxidized, the resulting Pd(II) can catalyze the homocoupling of the boronic acid.[6]

  • Prevention Strategies:

    • Strictly Anaerobic Conditions: As with catalyst decomposition, the rigorous exclusion of oxygen is the best preventative measure.[1]

    • Use a Pd(0) Pre-catalyst: Starting with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ which require an in situ reduction step that can be inefficient.

    • Control Stoichiometry: Ensure the stoichiometry is accurate. Sometimes, adding the aryl halide in a slight excess can help favor the cross-coupling pathway over homocoupling.[2]

Q5: Purification of the final product at scale is difficult due to a closely-eluting impurity. What are my options?

A5: Relying solely on column chromatography for large-scale purification is often inefficient and costly. Developing a robust purification strategy that minimizes chromatography is key.

  • Optimize the Reaction: The best purification method is a clean reaction. Re-investigate the reaction conditions (catalyst, base, solvent) to minimize the formation of the problematic impurity.

  • Recrystallization: this compound is a solid.[7] Develop a recrystallization protocol. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor or is removed via hot filtration.

  • Acid/Base Wash: If the impurity has different acidic or basic properties than your product, an extractive wash can be effective. For example, unreacted boronic acid can be removed with a basic wash (e.g., dilute NaOH solution).

  • Slurry Wash: If recrystallization is not effective, washing the crude solid product with a solvent in which it is sparingly soluble can effectively remove more soluble impurities.

FAQs for Scale-Up

Q6: What are the key safety considerations when using phosphorus oxychloride (POCl₃) to synthesize the 5-bromo-2-chloropyrimidine starting material?

A6: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield). The reaction is exothermic and releases HCl gas, requiring a gas trap (e.g., a bubbler with NaOH solution). The work-up procedure, which involves quenching the reaction mixture with water or ice, must be done slowly and cautiously in an appropriate vessel to control the exotherm and gas evolution.[8]

Q7: How do I choose the right solvent and base for a large-scale reaction to ensure efficiency, safety, and ease of removal?

A7: Solvent and base selection for scale-up involves balancing reactivity with practical considerations.

  • Solvents: While solvent mixtures like 1,4-dioxane/water are common in lab-scale Suzuki reactions, 1,4-dioxane is a peroxide-former and has a high freezing point, which can be problematic.[4] For scale-up, consider alternatives like Toluene, 2-MeTHF, or CPME, often with a phase-transfer catalyst if water is required. These solvents have better safety profiles and are easier to handle in large reactors.

  • Bases: Inorganic bases are preferred for scale-up due to their low cost and ease of removal (filtration). Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used.[9][10] K₃PO₄ is a stronger base and can sometimes improve reaction rates with challenging substrates. The choice depends on optimization studies, but K₂CO₃ is often a good starting point due to its lower cost and basicity.

Q8: What is the catalytic cycle for this reaction, and where are the most common failure points?

A8: Understanding the catalytic cycle is key to troubleshooting.

G cluster_legend Legend Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Failure Point: Inactive halide (Cl) Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl Failure Point: Boronic acid decomposition RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product ArylHalide R-X (Pyrimidine-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 (Phenyl-B(OH)2) BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid L1 Catalytic Cycle Path L2 Reagent Input / Product Output

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and key failure points.

  • Failure Point 1 (Oxidative Addition): This step can be slow for less reactive aryl halides like chlorides. A highly active catalyst system is needed to facilitate this step efficiently.[1]

  • Failure Point 2 (Transmetalation): This step requires the boronic acid to be activated by the base. If the boronic acid decomposes (protodeboronation) before it can transmetalate to the palladium center, the cycle is broken and yield is lost.[1]

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Bromo-2-chloropyrimidine

This two-step protocol is adapted from established methods.[8][11]

Step A: Bromination of 2-hydroxypyrimidine

  • To a suitable reactor equipped with mechanical stirring, a condenser, and a nitrogen inlet, add 2-hydroxypyrimidine (1.0 eq) and toluene (5-10 volumes).

  • Begin stirring and ensure the system is under a nitrogen atmosphere.

  • Add tribromopyridine (2.4 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 8 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Cool the mixture to room temperature, add water (5 volumes), and stir. Separate the aqueous and organic layers.

  • The aqueous layer containing the 5-bromo-2-hydroxypyrimidine product is carried forward to the next step.

Step B: Chlorination of 5-bromo-2-hydroxypyrimidine

  • Under a nitrogen atmosphere, charge a dry reactor with the aqueous solution of 5-bromo-2-hydroxypyrimidine (1.0 eq), phosphorus oxychloride (POCl₃, 2.0 eq), and toluene (10 volumes).[8]

  • At 35 °C, slowly add triethylamine (2.0 eq). An exotherm may be observed.

  • Heat the reaction mixture to 80-85 °C and stir for 6 hours, monitoring for completion by HPLC.[8]

  • Cool the reaction mixture and concentrate under reduced pressure to remove most of the toluene and excess POCl₃.

  • CAUTION: Slowly and carefully quench the cooled residue by adding it to ice water.

  • Adjust the pH to 8-9 with a 20% sodium carbonate aqueous solution.

  • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield 5-bromo-2-chloropyrimidine.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is optimized for scalability and uses microwave irradiation for efficiency, which can be translated to flow chemistry or optimized thermal conditions for large scale.[4]

  • To a dry, inerted reactor, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-2 mol%).

  • Add the degassed solvent system, such as a 2:1 mixture of 1,4-dioxane and water (6-10 volumes).[4]

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or HPLC, typically 2-8 hours). For microwave-assisted reactions, irradiate at 100 °C for 15-30 minutes.[4]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.

Data Presentation

Table 1: Catalyst System Screening for Suzuki Coupling of Chloro-pyrimidines

Catalyst Ligand Yield (%) Notes Source
Pd(PPh₃)₄ - ~71% Standard, effective catalyst for many pyrimidine couplings. [2]
Pd₂(dba)₃ - <5% Inefficient without an appropriate phosphine ligand. [2]
Pd(dppf)Cl₂ - ~58% A common and often effective pre-catalyst. [4]

| Pd(OAc)₂ / S-Phos | S-Phos | High | Buchwald systems are excellent for less reactive chlorides. |[5] |

Table 2: Solvent and Base Selection Guide for Scalability

Solvent System Base Advantages Disadvantages / Scale-Up Considerations Source
1,4-Dioxane / Water K₂CO₃ High yields, well-documented in literature. Dioxane is a peroxide-former; high freezing point. [4][9]
Toluene / Water K₃PO₄ Good for scale-up, easier workup, higher boiling point. May require a phase-transfer catalyst for efficiency. [12]
2-MeTHF / Water Cs₂CO₃ "Greener" solvent alternative to THF/Dioxane. Cesium carbonate is effective but expensive for large scale. [12]

| DMF / Water | Na₂CO₃ | Good solvating power for polar substrates. | High boiling point makes removal difficult; potential for decomposition at high temps. |[13] |

References

Technical Support Center: Preventing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during their experiments. This guide focuses on providing in-depth, mechanistically-grounded solutions to ensure the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)
Biginelli Reaction

Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[1][2] This pathway competes with the desired Biginelli reaction.[1][2]

Causality & Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway.[1][2] Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1][2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction.[3] Ensure all reactants are of high purity.[1][2]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[2]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1][2]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2]

Pinner Synthesis

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]

Mitigation Strategies:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Temperature Control: The final cyclization step may require heating. Monitor the reaction by TLC to determine the optimal temperature and reaction time.[1]

Troubleshooting Guides
Issue 1: Low Yield and Knoevenagel Byproduct Formation in the Biginelli Reaction

Scenario: A reaction between benzaldehyde, ethyl acetoacetate, and urea results in a low yield of the target dihydropyrimidinone (DHPM) and a significant amount of a byproduct identified as the Knoevenagel condensation product.

Mechanistic Insight: The Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and urea.[4] However, a competing Knoevenagel condensation can occur between the aldehyde and the β-ketoester, consuming starting materials and reducing the yield of the desired DHPM.[5]

Solutions:

  • Catalyst Choice: Modern Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or supported catalysts can significantly favor the N-acyliminium pathway over the Knoevenagel condensation.[6][7]

  • Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.[5]

  • Solventless Conditions: In some cases, running the reaction under solvent-free conditions, often with microwave irradiation, can accelerate the desired reaction and minimize side product formation.[6][8]

ParameterTraditional (HCl)Modern Lewis Acid (e.g., Yb(OTf)₃)
Catalyst Loading CatalyticCatalytic (often lower loading)
Typical Yield Often < 60%Can be > 90%
Byproduct Profile Higher Knoevenagel & open-chain ureidesSignificantly reduced byproducts
Reaction Time Several hours to overnightOften shorter, especially with microwave

Table 1. Comparison of traditional vs. modern catalytic approaches for the Biginelli reaction.

Issue 2: Incomplete Cyclization in the Pinner Synthesis

Scenario: The reaction between a 1,3-dicarbonyl compound and an amidine stalls, resulting in the isolation of an uncyclized intermediate instead of the desired pyrimidine.

Mechanistic Insight: The final step of the Pinner synthesis is an intramolecular cyclization followed by dehydration to form the aromatic pyrimidine ring. This step can be slow or incomplete if the nucleophilicity of the nitrogen is low or if there is significant steric hindrance.

Solutions:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the amidine and facilitate the initial condensation without competing side reactions.

  • Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Aprotic polar solvents like DMF or DMSO can sometimes promote the final ring-closing step.

  • Thermal Promotion: Gently heating the reaction mixture after the initial condensation can provide the necessary activation energy for cyclization and dehydration. Monitor by TLC to avoid decomposition.

Visualizing Reaction Pathways

A clear understanding of the competing reaction pathways is essential for effective troubleshooting.

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway (Desired) cluster_hantzsch Hantzsch Pathway (Byproduct) Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium DHP 1,4-Dihydropyridine (DHP) Aldehyde->DHP Ketoester β-Ketoester DHPM Dihydropyrimidinone (DHPM) Ketoester->DHPM Ketoester->DHP 2 equiv. Urea Urea Urea->Acyliminium Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp. Acyliminium->DHPM Ammonia->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Experimental Protocols
Protocol 1: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.[2]

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea (1.5 mmol)

    • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst

    • Ethanol (for work-up)

  • Procedure:

    • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

    • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

    • Stir the mixture at a controlled temperature of 60°C.[2]

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

    • Add a small amount of ethanol and stir for 5 minutes.[2]

    • Filter the solid product and wash with cold ethanol.[2]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: Pinner Synthesis with Emphasis on Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.[2]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

    • Amidine hydrochloride (10 mmol)

    • Base (e.g., sodium ethoxide) (10 mmol)

    • Anhydrous ethanol

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (10 mmol), amidine hydrochloride (10 mmol), and anhydrous ethanol.[2]

    • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[2]

    • After the addition is complete, heat the reaction mixture to reflux.[2]

    • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

    • After the reaction is complete, cool the mixture to room temperature.[2]

    • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

    • Remove the solvent under reduced pressure.[2]

    • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Analytical Characterization of Byproducts

Accurate identification of byproducts is the first step in effective troubleshooting. A combination of analytical techniques is often necessary.

Byproduct_Analysis_Workflow Start Crude Reaction Mixture TLC TLC Analysis (Note unexpected spots) Start->TLC Purification Purification (Column Chromatography, Prep-TLC, or Recrystallization) TLC->Purification Isolate_Byproduct Isolate Suspected Byproduct Purification->Isolate_Byproduct NMR ¹H and ¹³C NMR Spectroscopy Isolate_Byproduct->NMR MS Mass Spectrometry (LC-MS, GC-MS) Isolate_Byproduct->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for byproduct identification.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[9] It is highly reproducible and can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.[9]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[9]

References

Technical Support Center: Synthesis of 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-disubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrimidines are core structures in numerous pharmaceuticals, making their efficient and selective synthesis a critical aspect of medicinal chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 2,5-disubstituted pyrimidines, focusing on reaction principles and strategic choices.

Q1: What are the primary synthetic strategies for accessing 2,5-disubstituted pyrimidines?

The synthesis of 2,5-disubstituted pyrimidines can be broadly categorized into two approaches:

  • Ring Construction (De Novo Synthesis): This involves the cyclocondensation of acyclic precursors. A classic example is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While versatile, achieving the desired 2,5-disubstitution pattern with high regioselectivity can be challenging due to the potential for multiple reactive sites on the precursors.[1][2]

  • Functionalization of a Pre-existing Pyrimidine Core: This is a more common and often more regioselective approach. It typically starts with a di- or poly-halogenated pyrimidine, followed by sequential, site-selective substitution reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are instrumental in this strategy.[3][4]

Q2: Why is regioselectivity a major challenge in the synthesis of 2,5-disubstituted pyrimidines?

Regioselectivity is a significant hurdle, particularly when starting with multi-halogenated pyrimidines like 2,4-dichloropyrimidine. The different positions on the pyrimidine ring (C2, C4, C5, C6) exhibit distinct electronic properties, leading to preferential reactivity at certain sites. For instance, in many cross-coupling reactions involving 2,4-dihalopyrimidines, substitution occurs preferentially at the C4 position.[3] Achieving selective substitution at the C2 and C5 positions often requires careful selection of starting materials, catalysts, and reaction conditions.

Q3: Which cross-coupling reactions are most effective for introducing substituents at the C2 and C5 positions?

Several palladium-catalyzed cross-coupling reactions are widely employed:

  • Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is highly favored due to the stability and low toxicity of the boronic acid reagents. It has been successfully used for the synthesis of 2,5-diarylpyrimidines.[4][5]

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. A key advantage of Stille coupling is the tolerance of a wide range of functional groups.[6][7] However, the toxicity of organotin reagents is a significant drawback.[7][8]

  • Sonogashira Coupling: This method is ideal for introducing alkynyl substituents and involves the coupling of a terminal alkyne with an organic halide.[9][10][11]

The choice of reaction depends on the desired substituent, the nature of the pyrimidine starting material, and functional group compatibility.

Q4: How can I control the site-selectivity in cross-coupling reactions of di- and tri-chloropyrimidines?

Controlling site-selectivity is crucial and can be influenced by several factors:

  • Inherent Reactivity: The C4 and C6 positions of the pyrimidine ring are generally more electron-deficient and thus more reactive towards nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions compared to the C2 and C5 positions.

  • Steric Hindrance: Introducing a bulky substituent at one position can sterically hinder the adjacent positions, directing the next substitution to a more accessible site.

  • Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the regioselectivity. For example, specific ligand systems have been developed to favor C2-selectivity over the more common C4-selectivity in 2,4-dichloropyrimidines.[3]

  • Sequential Reactions: A common strategy is to perform sequential couplings, taking advantage of the differential reactivity of the halogen atoms (e.g., I > Br > Cl). By starting with a pyrimidine bearing different halogens at the 2- and 5-positions, one can be selectively reacted over the other.

II. Troubleshooting Guides

This section provides practical, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reaction

Q: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of a 2-substituted-5-bromopyrimidine, but I am consistently getting low yields of the desired product. What are the likely causes and how can I improve the yield?

Low yields in Suzuki-Miyaura reactions can stem from several factors. Below is a systematic approach to troubleshoot this issue.

Possible Causes and Solutions
Possible Cause Explanation Troubleshooting Steps
Catalyst Inactivity The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or catalyst decomposition can lead to low activity.- Use a Pd(0) source directly: Consider using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[12] - Ensure proper activation of Pd(II) precatalysts: The presence of a suitable phosphine ligand and base is crucial for the reduction of Pd(II) to Pd(0). - Degas the reaction mixture: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas your solvents and reaction mixture with an inert gas (e.g., argon or nitrogen).[13]
Inefficient Transmetalation The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a critical step. This step can be slow if the boronic acid is not sufficiently activated or if there is steric hindrance.- Optimize the base: The base plays a crucial role in activating the boronic acid. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[12] - Check the quality of the boronic acid: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure your boronic acid is of high purity.
Protodeboronation (Side Reaction) This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for cross-coupling.- Use anhydrous solvents: Water can promote protodeboronation. Ensure your solvents are dry. - Minimize reaction time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to minimize side reactions.
Homocoupling (Side Reaction) Homocoupling of the boronic acid can occur, especially in the presence of oxygen or excess Pd(II).[13]- Maintain an inert atmosphere: As mentioned, degassing is critical to prevent oxygen-mediated homocoupling.[13] - Add a mild reducing agent: The addition of a small amount of a reducing agent like potassium formate can help to minimize the concentration of free Pd(II), which can promote homocoupling.[12]

Experimental Workflow: Troubleshooting a Low-Yield Suzuki Coupling

G cluster_catalyst Catalyst Checks cluster_base Transmetalation Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst Activity start->check_catalyst optimize_base 2. Optimize Base and Boronic Acid check_catalyst->optimize_base If catalyst is active degas Degas solvents and reaction mixture check_catalyst->degas use_pd0 Switch to a Pd(0) catalyst check_catalyst->use_pd0 minimize_side_reactions 3. Minimize Side Reactions optimize_base->minimize_side_reactions If yield is still low stronger_base Use a stronger base (e.g., K3PO4) optimize_base->stronger_base check_boronic_acid Verify boronic acid purity optimize_base->check_boronic_acid analyze_results Analyze Results by TLC/LC-MS minimize_side_reactions->analyze_results anhydrous Use anhydrous solvents minimize_side_reactions->anhydrous monitor_reaction Monitor reaction progress minimize_side_reactions->monitor_reaction success Improved Yield analyze_results->success Yield Improved failure Re-evaluate Strategy analyze_results->failure Yield Not Improved

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Problem 2: Difficulty in Purification of the Final Product

Q: I have successfully synthesized my target 2,5-disubstituted pyrimidine, but I am facing challenges in purifying it. Column chromatography is not giving a clean separation from byproducts. What are some alternative purification strategies?

Purification of substituted pyrimidines can indeed be challenging due to the similar polarities of the desired product and various byproducts. Here are some effective purification techniques.[14]

Purification Techniques for Substituted Pyrimidines
Technique Principle Best For Protocol Outline
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[14]Crystalline solid products with moderate to high purity.1. Select a solvent where the compound is soluble when hot and insoluble when cold. 2. Dissolve the crude product in a minimal amount of hot solvent. 3. Allow the solution to cool slowly to form crystals. 4. Collect the crystals by filtration.[14]
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and a mobile phase.[14]Obtaining highly pure compounds, especially for final purification steps in drug development or for separating closely related isomers.1. Develop an analytical HPLC method to achieve baseline separation. 2. Scale up the method to a preparative column. 3. Collect fractions containing the pure product. 4. Evaporate the solvent to isolate the compound.
Solid-Phase Extraction (SPE) Partitioning of the compound between a solid phase and a liquid phase.Rapid cleanup to remove major classes of impurities (e.g., removing a non-polar byproduct from a polar product).1. Choose an appropriate SPE cartridge (e.g., normal phase, reverse phase). 2. Condition the cartridge. 3. Load the sample. 4. Wash away impurities with a weak solvent. 5. Elute the desired product with a stronger solvent.[14]
Acid-Base Extraction Exploiting the basic nature of the pyrimidine ring.Separating the basic pyrimidine product from neutral or acidic impurities.1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 2. Extract with an aqueous acid (e.g., 1M HCl). The pyrimidine will move to the aqueous layer as a salt. 3. Wash the aqueous layer with an organic solvent to remove neutral impurities. 4. Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate the pyrimidine. 5. Extract the pure pyrimidine back into an organic solvent.

Logical Flow for Purification Strategy Selection

G start Purification Challenge is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_basic Is the product basic? is_solid->is_basic No try_recrystallization->is_basic If unsuccessful acid_base_extraction Perform Acid-Base Extraction is_basic->acid_base_extraction Yes column_chromatography Optimize Column Chromatography is_basic->column_chromatography No acid_base_extraction->column_chromatography Followed by is_high_purity_needed Is high purity essential? column_chromatography->is_high_purity_needed prep_hplc Use Preparative HPLC is_high_purity_needed->prep_hplc Yes spe Consider SPE for rapid cleanup is_high_purity_needed->spe For cleanup success Pure Product Obtained prep_hplc->success spe->success

Caption: Decision-making workflow for selecting a purification strategy.

Problem 3: Unexpected Side Reaction in a Pinner-type Pyrimidine Synthesis

Q: I'm attempting a Pinner synthesis to form a 2-substituted pyrimidine from a 1,3-dicarbonyl compound and an amidine, but I'm observing significant side products and low conversion. What could be going wrong?

The Pinner synthesis, while a classic method, can be prone to side reactions if not carefully controlled.

Common Side Reactions and Solutions
  • Self-condensation of the 1,3-dicarbonyl compound: This can be a major competing pathway, especially under basic conditions.

    • Solution: Control the stoichiometry carefully. Sometimes, adding the 1,3-dicarbonyl compound slowly to the reaction mixture can minimize its self-condensation.

  • Hydrolysis of the amidine starting material: Amidines can be sensitive to water, leading to their hydrolysis and a reduction in the effective concentration of the nucleophile.[15]

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.[15] The quality of the amidine salt is also critical; use freshly prepared or purified amidine hydrochloride.[15]

  • Incomplete cyclization: The intermediate formed after the initial condensation may not cyclize efficiently.

    • Solution: The choice of solvent and reaction temperature is crucial. Some reactions may require heating to drive the cyclization to completion. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

III. Conclusion

The synthesis of 2,5-disubstituted pyrimidines is a field rich with challenges and opportunities. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and a systematic approach to troubleshooting are paramount for success. This guide provides a foundation for addressing common experimental hurdles. For more complex issues, consulting the primary literature for specific substrate classes and reaction types is always recommended.

IV. References

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Synthesized Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, pyrimidine derivatives stand out as a cornerstone of medicinal chemistry.[1] Their structural motif is integral to the nucleobases of DNA and RNA, making them a fertile ground for the synthesis of novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The journey from a synthesized pyrimidine derivative to a potential drug candidate is a rigorous one, demanding precise and comprehensive characterization at every step. Among the arsenal of analytical techniques available, mass spectrometry (MS) has emerged as an indispensable tool, offering unparalleled sensitivity and structural elucidation capabilities.[5][6][7]

This guide is designed to provide you, the researcher, scientist, and drug development professional, with an in-depth, field-proven perspective on the application of mass spectrometry for the characterization of synthesized pyrimidine derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a trustworthy and authoritative understanding of this critical analytical process.

Section 1: The First Step - Choosing the Right Ionization Technique

The initial and arguably most critical decision in the mass spectrometric analysis of your synthesized pyrimidine derivative is the choice of ionization technique. This choice directly influences the quality and type of data you will obtain. For most pyrimidine derivatives, which are often polar and non-volatile, Electrospray Ionization (ESI) is the workhorse.[8][9][10]

Why ESI is Often the Preferred Method:

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule.[6] This is crucial for preserving the intact molecular ion ([M+H]⁺ or [M-H]⁻), which provides the fundamental molecular weight information of your synthesized compound.

  • Versatility: ESI can be readily coupled with liquid chromatography (LC), allowing for the separation of complex mixtures and the analysis of compounds directly from solution.[11][12] This is particularly advantageous when dealing with crude reaction mixtures or purification fractions.

  • Sensitivity: Modern ESI sources offer exceptional sensitivity, enabling the detection of minute quantities of your compound, often in the picomole to femtomole range.[5]

While Electron Ionization (EI) is a powerful technique, its high-energy nature often leads to extensive fragmentation, sometimes to the point where the molecular ion is not observed.[2][13] This can be useful for structural elucidation through the analysis of fragment patterns, but for initial confirmation of synthesis, observing the intact molecular ion is paramount.

Experimental Protocol: A Starting Point for ESI-MS Analysis of a Novel Pyrimidine Derivative

  • Sample Preparation: Dissolve a small amount (typically ~1 mg) of your purified pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The addition of a small amount of acid or base helps to promote protonation or deprotonation, respectively.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source. Common instrument types include quadrupole, time-of-flight (TOF), and ion trap mass spectrometers.[8][10]

  • Infusion Analysis (Direct Injection):

    • Set the ESI source parameters. Typical starting conditions include:

      • Capillary Voltage: 3.5-4.5 kV

      • Cone Voltage: 20-40 V (This can be optimized to control in-source fragmentation)

      • Desolvation Gas (N₂) Flow: 500-800 L/hr

      • Desolvation Temperature: 300-400 °C

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., m/z 100-1000).

  • Data Analysis: Look for the [M+H]⁺ ion in the positive ion mode spectrum and the [M-H]⁻ ion in the negative ion mode spectrum. The observed m/z value should correspond to the calculated molecular weight of your target compound.

Section 2: Unveiling the Structure - The Power of Tandem Mass Spectrometry (MS/MS)

Once you have confirmed the molecular weight of your synthesized pyrimidine derivative, the next step is to gain confidence in its structure. Tandem mass spectrometry (MS/MS) is the key to this.[8][14] In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation, and the resulting fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.[2][3]

The Logic of Fragmentation:

The fragmentation of pyrimidine derivatives in MS/MS is not random. It follows predictable pathways governed by the principles of chemical stability. Common fragmentation pathways for pyrimidine-containing molecules include:

  • Loss of Substituents: The bonds connecting substituents to the pyrimidine ring are often the first to break.

  • Ring Cleavage: The pyrimidine ring itself can undergo characteristic cleavages, leading to the formation of specific fragment ions.[15]

  • Retro-Diels-Alder Reactions: For certain fused pyrimidine systems, retro-Diels-Alder reactions can be a dominant fragmentation pathway.[8]

By carefully analyzing the masses of the fragment ions, you can piece together the structure of your molecule.

Workflow for Structural Elucidation using MS/MS:

MSMS_Workflow cluster_0 Mass Spectrometry Analysis Synthesized_Compound Synthesized Pyrimidine Derivative ESI_MS ESI-MS Analysis Synthesized_Compound->ESI_MS Ionization Molecular_Ion Isolate Molecular Ion ([M+H]⁺ or [M-H]⁻) ESI_MS->Molecular_Ion Selection CID Collision-Induced Dissociation (CID) Molecular_Ion->CID Activation Fragment_Ions Detect Fragment Ions CID->Fragment_Ions Fragmentation Fragmentation_Pattern Analyze Fragmentation Pattern Fragment_Ions->Fragmentation_Pattern Interpretation Structure_Confirmation Confirm Structure Fragmentation_Pattern->Structure_Confirmation Validation

Caption: Workflow for structural elucidation of pyrimidine derivatives using MS/MS.

Section 3: Comparing Analytical Approaches - LC-MS vs. GC-MS

While LC-MS is the dominant technique for pyrimidine derivative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative for certain compounds.[16] The choice between these two powerful hyphenated techniques depends on the physicochemical properties of your synthesized molecule.

FeatureLC-MSGC-MS
Analyte Polarity Ideal for polar, non-volatile compounds.Best for volatile, thermally stable, non-polar compounds.
Derivatization Generally not required.Often necessary to increase volatility and thermal stability.
Ionization ESI, APCI (Atmospheric Pressure Chemical Ionization)EI, CI (Chemical Ionization)
Molecular Ion Typically observed (soft ionization).May or may not be observed (hard ionization).
Library Matching Limited commercial libraries.Extensive, well-established libraries (e.g., NIST).
Typical Application Broad applicability in drug discovery for a wide range of pyrimidine analogs.[4][11][17]Analysis of smaller, more volatile pyrimidine derivatives.[16]

Experimental Data Snapshot: A Hypothetical Comparison

Let's consider two hypothetical synthesized pyrimidine derivatives:

  • Compound A: A highly polar, multi-functionalized pyrimidine with a molecular weight of 450 Da.

  • Compound B: A smaller, less polar, and more volatile pyrimidine derivative with a molecular weight of 180 Da.

TechniqueCompound A ResultCompound B Result
LC-MS (ESI+) Strong [M+H]⁺ ion observed at m/z 451. Good chromatographic peak shape.Good [M+H]⁺ ion observed at m/z 181. May require optimization of chromatography for retention.
GC-MS (EI) Not amenable to analysis without derivatization due to low volatility and thermal instability.Molecular ion at m/z 180 observed, along with a rich fragmentation pattern suitable for library searching.

This comparison highlights the importance of matching the analytical technique to the properties of the analyte.

Section 4: High-Resolution Mass Spectrometry - The Gold Standard for Formula Determination

While nominal mass instruments provide the integer mass of your compound, high-resolution mass spectrometry (HRMS) provides the exact mass with high accuracy (typically < 5 ppm).[14][18] This precision allows for the unambiguous determination of the elemental composition of your synthesized pyrimidine derivative.

The Power of Exact Mass:

Knowing the exact mass allows you to filter the vast number of possible elemental formulas down to a very small number, often just one, that is chemically plausible. This provides an extremely high level of confidence in the identity of your synthesized compound.

Workflow for High-Resolution Mass Spectrometry Analysis:

HRMS_Workflow cluster_1 High-Resolution Mass Spectrometry Sample Synthesized Pyrimidine HRMS Acquire High-Resolution Mass Spectrum Sample->HRMS Exact_Mass Determine Exact Mass (e.g., m/z 451.1234) HRMS->Exact_Mass Formula_Calculator Use Elemental Composition Calculator Exact_Mass->Formula_Calculator Candidate_Formulas Generate Candidate Formulas Formula_Calculator->Candidate_Formulas Isotopic_Pattern Compare with Theoretical Isotopic Pattern Candidate_Formulas->Isotopic_Pattern Confirmed_Formula Confirm Elemental Formula Isotopic_Pattern->Confirmed_Formula

Caption: Workflow for elemental formula determination using HRMS.

Conclusion

The successful characterization of synthesized pyrimidine derivatives is a critical hurdle in the drug discovery and development pipeline.[5] Mass spectrometry, with its various techniques and capabilities, provides a powerful and versatile platform for this essential task. By understanding the principles behind the different MS approaches and making informed experimental choices, researchers can confidently determine the identity and structure of their novel compounds, paving the way for further biological evaluation. This guide has provided a framework for approaching the mass spectrometric characterization of pyrimidine derivatives, grounded in scientific integrity and practical, field-proven insights.

References

A Senior Application Scientist's Guide to In Vitro Anticancer Activity Assays for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1] The evaluation of novel pyrimidine derivatives necessitates robust and reliable in vitro assays to determine their cytotoxic potential and elucidate their mechanism of action. This guide provides an in-depth comparison of commonly employed assays, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery programs.

The Rationale for Assay Selection: Beyond a Single Endpoint

Choosing the right assay is critical for generating meaningful data. A single assay provides only a snapshot of a compound's effect. Therefore, a multi-assay approach is often necessary to build a comprehensive profile of a pyrimidine compound's anticancer activity. Key considerations include the assay's endpoint (e.g., metabolic activity, cell proliferation, apoptosis), its compatibility with high-throughput screening, and potential interferences from the test compounds themselves.

Core Cytotoxicity Assays: A Comparative Analysis

Two of the most widely used colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. While both are effective, they operate on different principles, which can influence the interpretation of results.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple in cytotoxicity testing.[2] It relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][3] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[4]

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay offers an alternative and, in some cases, superior method for cytotoxicity screening.[5][6] This assay is based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.[7] The amount of bound dye is proportional to the total protein mass, which, in turn, correlates with the cell number.[7][8]

Head-to-Head Comparison: MTT vs. SRB
FeatureMTT AssaySRB AssayRationale & Insights
Principle Enzymatic reduction of MTT by mitochondrial dehydrogenases.[2]Staining of total cellular protein by sulforhodamine B.[7]MTT reflects metabolic activity, which can be influenced by factors other than cell death. SRB provides a more direct measure of cell number.
Endpoint Cell viability based on metabolic activity.[4]Cell density based on total protein content.[8]The SRB assay is less prone to interference from compounds that may affect mitochondrial function without directly causing cell death.
Linearity Good linearity with cell number within a specific range.[9]Generally provides better linearity with cell number across a wider range.[9][10]The superior linearity of the SRB assay can lead to more accurate IC50 determinations.
Sensitivity Sensitive, but can be affected by culture conditions.[11]Higher sensitivity and less dependent on cell line type.[10]The SRB assay's robustness makes it suitable for screening across diverse cancer cell lines.[8]
Interference Can be affected by compounds that alter mitochondrial respiration or have reducing properties.[11]Less interference from test compounds.[7]This makes the SRB assay a more reliable choice for screening novel chemical entities with unknown mechanisms.
Recommendation A valuable tool, but results should be interpreted with caution, especially for compounds that may modulate cellular metabolism.Often recommended as the preferred method for large-scale cytotoxicity screening due to its robustness, sensitivity, and reliability.[5][6]For initial high-throughput screening, the SRB assay is often the more pragmatic choice.

Experimental Data Snapshot: IC50 Values of Pyrimidine Derivatives

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an anticancer compound. The following table presents a summary of IC50 values for various pyrimidine derivatives against different cancer cell lines, as determined by cytotoxicity assays.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4[1]
LoVo/DX (Colon, resistant)0.12 - 21.6[1]
MCF-7 (Breast)0.15 - 25.8[1]
A549 (Lung)0.11 - 19.3[1]
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6[1]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanoma)0.02 - 1.5[1]
C32 (Amelanotic Melanoma)0.03 - 2.1[1]
DU145 (Prostate)0.04 - 3.2[1]

Delving Deeper: Unraveling the Mechanism of Action with Apoptosis Assays

Many pyrimidine-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[12][13] Therefore, it is crucial to move beyond simple cytotoxicity and investigate the underlying cell death mechanisms.

The Hallmarks of Apoptosis

Apoptosis is a tightly regulated process characterized by a series of distinct morphological and biochemical events. Key events that can be measured include:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet, serving as an "eat me" signal for phagocytes.[14]

  • Caspase Activation: A cascade of cysteine-aspartic proteases, known as caspases, are the central executioners of apoptosis.[14] Initiator caspases (e.g., caspase-8, -9) activate effector caspases (e.g., caspase-3, -6, -7), which then cleave a plethora of cellular substrates, leading to the dismantling of the cell.[14]

  • DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[14]

Key Apoptosis Assays: A Comparative Guide
AssayPrincipleStage of Apoptosis DetectedRationale & Insights
Annexin V Staining Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect PS externalization.[14][15]EarlyThis is one of the earliest detectable markers of apoptosis and is widely used for both flow cytometry and fluorescence microscopy.[16]
Caspase Activity Assays These assays utilize substrates that are specifically cleaved by active caspases, resulting in a fluorescent or colorimetric signal.[14]MidMeasuring the activity of specific caspases (e.g., caspase-3/7) provides direct evidence of the apoptotic cascade being initiated.[15]
TUNEL Assay The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[14]LateThis assay is a hallmark of late-stage apoptosis and is often used to confirm apoptotic cell death in tissue sections or cell culture.

Experimental Workflows & Protocols

A standardized and well-documented protocol is the cornerstone of reproducible research.

General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[17]

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines in a 96-well format.[11][18]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel pyrimidine compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in the culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.[11]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]

Detailed Protocol: SRB Assay

This protocol is a robust method for assessing cytotoxicity in adherent cells.[7][17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel pyrimidine compound

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[17]

  • Washing: Wash the plates five times with water to remove TCA and excess medium.

  • SRB Staining: Add 45 µL of SRB solution to each well and stain for 15 minutes at room temperature.[7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[17]

Potential Signaling Pathways Targeted by Pyrimidine Compounds

The anticancer activity of pyrimidine derivatives often stems from their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[13]

G Pyrimidine Pyrimidine Compound RTK Receptor Tyrosine Kinases (e.g., EGFR) Pyrimidine->RTK Inhibition Apoptosis Apoptosis Pyrimidine->Apoptosis Induction PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Potential signaling pathways modulated by pyrimidine anticancer compounds.

Conclusion

The in vitro evaluation of pyrimidine compounds is a multifaceted process that requires a thoughtful selection of assays. While primary screening with robust cytotoxicity assays like the SRB method is essential for identifying active compounds, a deeper understanding of their therapeutic potential necessitates further investigation into their mechanisms of action through apoptosis assays. By employing a combination of these techniques and adhering to rigorous experimental protocols, researchers can effectively characterize the anticancer properties of novel pyrimidine derivatives and advance the development of new cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Specifically, the 2,5-disubstituted pyrimidine core offers a versatile template for developing potent and selective therapeutic agents. The strategic placement of substituents at the C2 and C5 positions allows for fine-tuning of a compound's pharmacological profile, influencing its affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the SAR of 2,5-substituted pyrimidines across different target classes, supported by experimental data and synthetic protocols.

The Strategic Importance of C2 and C5 Positions

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key hydrogen bond acceptors. The substituents at C2 and C5 project into distinct spatial regions of a target's binding site, allowing for differential optimization:

  • C2-Position: Often involved in critical anchoring interactions. For instance, in many kinase inhibitors, a C2-amino group forms hydrogen bonds with the "hinge" region of the ATP-binding pocket.[3]

  • C5-Position: This position typically points towards the solvent-exposed region or a more variable sub-pocket of the binding site. Modifications here are crucial for modulating selectivity against related targets and for optimizing physicochemical properties like solubility and metabolic stability.[4]

Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are critical regulators of the cell cycle and transcription, making them prime targets for cancer therapy.[3][5] The 2,5-substituted pyrimidine scaffold has been extensively explored for developing selective CDK inhibitors, particularly targeting CDK9, a key regulator of transcriptional elongation.[5][6]

Core Scaffold and SAR Analysis

A common scaffold for CDK inhibitors is the 2-anilino-5-substituted pyrimidine. The SAR can be summarized as follows:

  • At the C2-Position: The anilino moiety is a crucial pharmacophore. Substitutions on the phenyl ring can significantly impact potency and selectivity. For example, meta-substitutions with hydrogen bond acceptors or donors often enhance activity.

  • At the C5-Position: The nature of the substituent at this position is a primary determinant of selectivity, especially between highly homologous kinases like CDK2 and CDK9.[4] Analysis of 2-anilino-4-(thiazol-5-yl)pyrimidines revealed that introducing small, electron-withdrawing groups at the C5-position of the pyrimidine core can dramatically enhance CDK9 potency and selectivity.[4] Protic or hydrogen-bond-donating groups at C5, such as a hydroxyl group, are generally detrimental to activity.[4]

Compound ID (Reference)R² Group (Aniline)R⁵ GroupCDK9 Kᵢ (nM)CDK2 Kᵢ (nM)Selectivity (CDK2/CDK9)
Ia [4]m-NO₂-phenyl-H111
12b [4]m-NO₂-phenyl-OH155>1000>6.5
12e [4]m-SO₂NH₂-phenyl-F372.3
12u [4]3-ethynyl-5-chloro-phenyl-CN6490~82

Data synthesized from literature values to illustrate SAR trends.[4]

The data clearly demonstrates that moving from an unsubstituted C5 (Compound Ia ) to a C5-cyano group (Compound 12u ) dramatically improves selectivity for CDK9 over CDK2.[4] X-ray crystallography has shown that the C5-substituent can exploit differences in the gatekeeper region between CDK isoforms to achieve this selectivity.[4]

Experimental Workflow: Synthesis and Evaluation

The development of novel CDK inhibitors follows a structured workflow from synthesis to biological validation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation S1 Design Analogs (C2, C5 diversity) S2 Synthesize Library via Suzuki/Buchwald Coupling S1->S2 S3 Purification & Characterization (HPLC, NMR, MS) S2->S3 B1 Primary Screen: Kinase Assays (CDK2, CDK9) S3->B1 Test Compounds B2 Determine IC50 / Ki values B1->B2 B2->S1 SAR Feedback B3 Cellular Assays (e.g., MTT Proliferation Assay) B2->B3 B4 Mechanism of Action (Western Blot for p-RNAPII) B3->B4 B4->S1 MoA Insights

Caption: Iterative workflow for SAR-guided drug discovery.

Case Study 2: p38 MAP Kinase Inhibitors

p38 MAP kinases are key enzymes in cellular responses to inflammatory cytokines and stress, making them attractive targets for treating inflammatory diseases.[7][8] The 2,5-disubstituted pyrimidine motif has been incorporated into potent p38 inhibitors.

Core Scaffold and SAR Analysis

In this context, the 2,5-disubstituted pyrimidine often acts as a central scaffold to orient a C2-substituent towards the hinge region and a C5-aryl group into a key hydrophobic pocket.

  • At the C2-Position: Small, basic amine groups or other hydrogen-bonding moieties are often favored to interact with the hinge backbone.

  • At the C5-Position: A substituted phenyl or other aromatic group is critical for potency. The substituents on this ring are optimized to fill a hydrophobic pocket adjacent to the ATP binding site, a feature exploited by many selective p38 inhibitors.[8] The nature of this group is a key driver of potency and selectivity over other kinases.

Compound ClassR² GroupR⁵ Groupp38α IC₅₀ (nM)
Pyridinylimidazole Analog[7]Pyridin-4-yl4-FluorophenylPotent
Pyrido-pyrimidin-2-one[7](varies)Substituted PhenylPotent
Benzothiazole Derivative[9]BenzothiazoleSubstituted Phenylacetamide10-100

Data represents classes of compounds and typical potency ranges found in the literature.[7][9]

The key insight for p38 inhibitors was the discovery that a 4-pyridyl group at one position and a substituted phenyl at another could generate high potency.[8] This led to the development of various heterocyclic scaffolds, including pyrimidines, that mimic this arrangement. The C5-aryl group on the pyrimidine often occupies the hydrophobic pocket typically filled by the 4-fluorophenyl group of the archetypal inhibitor SB 203580.[8]

Key Mechanistic Interactions

The selectivity of many p38 inhibitors is achieved through interactions with specific residues not conserved across all kinases.

p38_Binding cluster_kinase p38 Kinase ATP Pocket cluster_inhibitor 2,5-Substituted Pyrimidine Inhibitor hinge Hinge Region Met109 NH hydro_pocket Hydrophobic Pocket Gatekeeper Thr106 atp_site ATP Site inhibitor C2-Substituent Pyrimidine Core C5-Aryl Group inhibitor:r2->hinge:n H-Bond inhibitor:r5->hydro_pocket Hydrophobic Interaction

Caption: Key binding interactions of a pyrimidine inhibitor in p38.

Representative Experimental Protocols

Scientific integrity requires reproducible and well-documented methodologies. Below are representative protocols for the synthesis and evaluation of 2,5-substituted pyrimidines.

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines

This protocol describes a general and scalable method for synthesizing 2,5-disubstituted pyrimidines starting from nitriles, which avoids the isolation of sensitive intermediates.[1][10][11]

Rationale: The direct conversion of nitriles to amidines followed by in-situ condensation with a vinamidinium salt provides a highly efficient and convergent route to the target scaffold, accommodating a wide range of functional groups.[1]

Step-by-Step Methodology:

  • Amidine Formation: To a solution of the starting nitrile (1.0 equiv) in methanol (MeOH), add sodium methoxide (NaOMe, 25 wt% in MeOH, 2.0 equiv) at 5 °C. Stir for 10-15 minutes.

  • Ammonolysis: Add ammonia in MeOH (7.0 N, 1.5 equiv) to the mixture and stir for 2 hours at ambient temperature. This converts the intermediate imidate to the corresponding amidine.

  • Condensation: Concentrate the mixture under reduced pressure to remove excess ammonia. Cool the resulting suspension and add 1,1,3,3-Tetramethyl-2-(5-chloro-1H-pyrrol-2-yl)guanidinium hexafluorophosphate (a vinamidinium salt equivalent, 1.0 equiv), followed by an additional portion of NaOMe (2.5 equiv).

  • Reaction & Workup: Stir the reaction mixture at ambient temperature for 1-2 hours until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer (e.g., over MgSO₄), concentrate, and purify the crude product by flash column chromatography to yield the desired 2,5-disubstituted pyrimidine.[1]

Self-Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct regiochemistry and absence of impurities.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a compound against a specific kinase.

Rationale: A radiometric or fluorescence-based assay provides a quantitative measure of a compound's ability to compete with ATP and inhibit the phosphorylation of a substrate by the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a known concentration of CDK9/cyclin T1 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (often [γ-³²P]ATP for radiometric assays) at a concentration near its Kₘ value. Incubate at 30 °C for a specified time (e.g., 30 minutes).

  • Termination & Detection: Stop the reaction (e.g., by adding phosphoric acid). For radiometric assays, spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness: The assay's robustness is ensured by maintaining consistent enzyme activity, validating substrate phosphorylation in the linear range, and calculating Z'-factor values to assess assay quality.

Conclusion

The 2,5-substituted pyrimidine is a remarkably versatile scaffold in drug discovery. The SAR across different target classes, such as kinases, reveals consistent principles while highlighting opportunities for achieving selectivity. The C2 position typically serves as an anchor, forming critical hydrogen bonds, while the C5 position provides the primary handle for tuning potency, selectivity, and physicochemical properties. A systematic approach, combining rational design, efficient synthesis, and rigorous biological evaluation, is essential for successfully exploiting this privileged core to develop next-generation therapeutics.

References

Validating the Structure of 2-Chloro-5-(4-methoxyphenyl)pyrimidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor. For novel heterocyclic compounds such as 2-Chloro-5-(4-methoxyphenyl)pyrimidine, a molecule with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for this purpose, with a primary focus on High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of HRMS with other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Central Role of High-Resolution Mass Spectrometry (HRMS)

HRMS has become an indispensable tool for the structural elucidation of small molecules due to its exceptional sensitivity and accuracy.[1][2][3] Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the determination of its elemental composition with high confidence.[4][5][6] This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.[6]

For a molecule like this compound (C₁₁H₉ClN₂O), HRMS provides a multi-faceted validation approach.[7][8] It not only confirms the molecular weight but also provides crucial structural information through the analysis of isotopic patterns and fragmentation pathways.[9][10]

Experimental Workflow: A Self-Validating System

The HRMS workflow is designed to be a self-validating system, where each piece of data corroborates the others to build a conclusive structural assignment. The process involves introducing the sample into the mass spectrometer, ionizing the molecules, and then separating and detecting the ions based on their m/z ratios.[6]

References

A Comparative Guide to the Anti-inflammatory Activity of Novel Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research, the pyrimidine scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anti-inflammatory properties. The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to the development of novel analogs with enhanced efficacy and improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of recently developed pyrimidine analogs, focusing on their in vitro and in vivo anti-inflammatory activities, mechanisms of action, and safety profiles. The data presented herein is synthesized from peer-reviewed literature to offer an objective resource for researchers in the field of drug discovery.

Introduction to Pyrimidine Analogs in Inflammation

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in managing inflammation is the inhibition of pro-inflammatory mediators. Pyrimidine derivatives have demonstrated significant potential in this area by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in prostaglandin synthesis at sites of inflammation.[1] Furthermore, many novel pyrimidine analogs exhibit inhibitory effects on other critical inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), often through modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

This guide will focus on a comparative evaluation of three promising classes of novel pyrimidine analogs:

  • Pyrazolo[3,4-d]pyrimidines: Known for their potent and often selective COX-2 inhibitory activity.

  • Thieno[2,3-d]pyrimidines: A versatile class of compounds with demonstrated anti-inflammatory and analgesic properties coupled with a favorable safety profile.

  • Morpholinopyrimidines: Emerging as potent inhibitors of various inflammatory kinases and mediators.

The performance of these novel analogs will be benchmarked against the widely used NSAIDs, Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor).

Comparative In Vitro Anti-inflammatory Activity

The in vitro inhibitory activity of novel pyrimidine analogs against key inflammatory targets is a crucial indicator of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentrations (IC50) for selected compounds from the three classes against COX-1 and COX-2, providing a direct comparison of their potency and selectivity.

Table 1: Comparative COX-1 and COX-2 Inhibitory Activity of Novel Pyrimidine Analogs

Compound ClassSpecific AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[3,4-d]pyrimidine Compound 5k25.460.2795.8[2][3]
Compound 5j15.780.3150.9[2][3]
Thieno[2,3-d]pyrimidine Compound 16a>1008.23>12.15[1][4]
Compound 16b>1009.47>10.56[1][4]
Pyrimidine Derivative Compound 2a-3.5-[5]
Cyanopyrimidine Hybrid Compound 5d-0.16-[6]
Benchmark Drugs Celecoxib150.04375[5]
Indomethacin0.12.50.04[5]

Expert Interpretation: The data clearly indicates that the pyrazolo[3,4-d]pyrimidine analogs, particularly compound 5k , exhibit potent and highly selective inhibition of COX-2, with a selectivity index significantly greater than that of some other pyrimidine classes.[2][3] This high selectivity is a desirable characteristic, as it may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors like Indomethacin. While the thieno[2,3-d]pyrimidine analogs show weaker COX-2 inhibition in this specific comparison, their therapeutic potential is underscored by their excellent in vivo activity and safety profile.[1][4] The cyanopyrimidine hybrid 5d also demonstrates remarkable potency against COX-2, comparable to Celecoxib.[6]

Comparative In Vivo Anti-inflammatory Efficacy

In vivo models are essential for evaluating the therapeutic potential of novel compounds in a physiological context. The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model used to assess the efficacy of anti-inflammatory agents.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound ClassSpecific AnalogDose (mg/kg)Edema Inhibition (%) at 3hReference
Pyrazolo[3,4-d]pyrimidine Compound 5k1068.7[2][3]
Compound 5j1065.4[2][3]
Thieno[2,3-d]pyrimidine Compound 5a5052.3[4]
Compound 16a5055.1[4]
Benchmark Drugs Celecoxib1070.2[3]
Indomethacin1063.5[3]

Expert Interpretation: The in vivo data corroborates the in vitro findings, with the pyrazolo[3,4-d]pyrimidine analogs 5k and 5j demonstrating significant anti-inflammatory effects comparable to Celecoxib.[2][3] Notably, these novel compounds show superior or equivalent efficacy to Indomethacin at the same dose.[3] The thieno[2,3-d]pyrimidine derivatives also exhibit substantial edema inhibition, highlighting their potential as effective anti-inflammatory agents.[4]

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these novel pyrimidine analogs are rooted in their ability to modulate key signaling pathways. Molecular docking studies have provided valuable insights into the binding interactions of these compounds with their target enzymes, particularly COX-2.

COX-2 Inhibition

Many of the highlighted pyrimidine derivatives achieve their anti-inflammatory effect by selectively binding to the active site of the COX-2 enzyme. For instance, docking studies of a pyrimidine analog 2a revealed a strong binding affinity for COX-2, forming three hydrogen bonds with key amino acid residues (SER A: 415, GLN A: 454, HIS A: 386).[5] This interaction is more stable than that observed for the standard drug Indomethacin.[5]

Caption: Inhibition of the COX-2 pathway by novel pyrimidine analogs.

NF-κB Signaling Pathway Modulation

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. Several pyrimidine derivatives have been shown to suppress the activation of NF-κB. This is often achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate gene transcription.

Caption: Modulation of the NF-κB signaling pathway by novel pyrimidine analogs.

Safety and Tolerability Profile

A significant advantage of many novel pyrimidine analogs is their improved safety profile, particularly concerning gastrointestinal side effects. The ulcerogenic potential of these compounds is a critical parameter evaluated during preclinical development.

Table 3: Ulcerogenic Potential of Selected Novel Pyrimidine Analogs

Compound ClassSpecific AnalogDose (mg/kg)Ulcer IndexReference
Thieno[2,3-d]pyrimidine Compound 5a1500.25 ± 0.11[4]
Compound 16a1500.33 ± 0.14[4]
Benchmark Drug Indomethacin302.83 ± 0.24[4]

Expert Interpretation: The thieno[2,3-d]pyrimidine derivatives demonstrate a remarkably low ulcer index compared to Indomethacin, even at a significantly higher dose.[4] This suggests a much-improved gastrointestinal safety profile, a key objective in the development of new anti-inflammatory drugs. Furthermore, studies on certain cyanopyrimidine and morpholinopyrimidine derivatives have indicated low cytotoxicity against normal cell lines, further supporting their potential for safe therapeutic use.[6][7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Heme - Reaction Buffer - Test Compounds - Arachidonic Acid start->prepare_reagents plate_setup Plate Setup: - Add buffer, heme, and enzyme to 96-well plate prepare_reagents->plate_setup add_inhibitor Add Test Compound or Vehicle (Control) plate_setup->add_inhibitor pre_incubation Pre-incubate at 37°C for 10 minutes add_inhibitor->pre_incubation initiate_reaction Initiate Reaction: Add Arachidonic Acid pre_incubation->initiate_reaction incubation Incubate at 37°C for 2 minutes initiate_reaction->incubation stop_reaction Stop Reaction: Add Stannous Chloride incubation->stop_reaction quantify_product Quantify Prostaglandin (e.g., PGF2α) using ELISA stop_reaction->quantify_product calculate_ic50 Calculate % Inhibition and IC50 Values quantify_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, reaction buffer, test compounds at various concentrations, and arachidonic acid (substrate).

  • Plate Setup: In a 96-well plate, add reaction buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add the test compound solutions or vehicle (for control) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for exactly 2 minutes.

  • Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.

  • Quantification: Quantify the amount of prostaglandin produced (e.g., PGF2α) using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce acute inflammation in a living organism.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or the reference drug (e.g., Indomethacin) orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group (vehicle + carrageenan) using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The novel pyrimidine analogs discussed in this guide represent a significant advancement in the search for safer and more effective anti-inflammatory agents. The pyrazolo[3,4-d]pyrimidines, with their potent and selective COX-2 inhibition, and the thieno[2,3-d]pyrimidines, with their favorable in vivo efficacy and safety profile, are particularly promising scaffolds for further development.

Future research should focus on comprehensive preclinical studies to further elucidate the pharmacokinetic and pharmacodynamic properties of these lead compounds. Investigating their efficacy in chronic models of inflammation and exploring their potential for combination therapies will also be crucial steps toward translating these promising research findings into clinically effective treatments for a range of inflammatory disorders. The continued exploration of the vast chemical space of pyrimidine derivatives holds great promise for the future of anti-inflammatory drug discovery.

References

Comparative Guide to Computational Docking of Pyrimidine Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus, a simple six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine, and a privileged scaffold in a vast array of therapeutic agents.[1][3] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][5][6] Their versatility and ability to form key interactions with biological targets, such as hydrogen bonds, make them ideal candidates for drug design.[5] In particular, their role as protein kinase inhibitors has been extensively explored in oncology, leading to the development of numerous targeted therapies.[1][7][8]

This guide provides an in-depth, comparative analysis of computational docking studies involving pyrimidine derivatives. We will explore the methodologies, compare leading software alternatives, and present experimental data to ground our in-silico findings. This content is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel pyrimidine-based therapeutics.

Pillar 1: The Rationale and Mechanics of Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a pyrimidine derivative) when bound to a second molecule (the receptor, typically a protein).[9] This method is instrumental in drug discovery for identifying potential drug candidates (hit identification), optimizing their potency (lead optimization), and elucidating structure-activity relationships (SAR).[9]

The core principle involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses. A lower binding energy score generally indicates a more stable and favorable interaction.[10][11]

Experimental Workflow: A Self-Validating Docking Protocol

A robust and reliable docking study is not merely a sequence of steps but a self-validating system. Each stage is designed to ensure the chemical and structural integrity of the molecules, providing confidence in the final predictive model.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Validation L_prep Ligand Preparation (2D to 3D, Energy Minimization) Grid Grid Box Generation (Define Active Site) L_prep->Grid P_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) P_prep->Grid Dock Molecular Docking (Conformational Search & Scoring) Grid->Dock Analyze Pose Analysis (Binding Energy, Interactions) Dock->Analyze Validate Computational Validation (Re-docking, RMSD) Analyze->Validate ADMET In Silico ADMET Prediction (Drug-likeness) Analyze->ADMET Experiment Experimental Validation (In Vitro Assays) Validate->Experiment G pyrimidine Pyrimidine Derivative Hinge Binding Moiety Substituent R1 Substituent R2 kinase Kinase Active Site Hinge Region (e.g., Met) Hydrophobic Pocket 1 Hydrophobic Pocket 2 pyrimidine:f0->kinase:f0 Hydrogen Bond (Key Interaction) pyrimidine:f1->kinase:f1 Hydrophobic Interaction pyrimidine:f2->kinase:f2 Solvent Exposure / Further Interactions

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in the nucleic acids that form the blueprint of life has made it a privileged structure in the quest for novel therapeutics. The strategic placement of substituents on the pyrimidine ring can modulate a compound's pharmacological profile, making the efficient and versatile synthesis of these derivatives a critical endeavor. This guide provides an in-depth, comparative analysis of the most prominent and effective synthesis routes for substituted pyrimidines, grounded in experimental data and mechanistic understanding, to empower you in selecting the optimal path for your target molecule.

The Principal Synthesis: A Classic Route to Pyrimidine Scaffolds

The Principal Synthesis, in its broadest sense, represents the foundational approach to constructing the pyrimidine ring. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as an amidine, urea, or guanidine. A notable and widely utilized variation of this is the Pinner Synthesis.

The Pinner Synthesis: A Versatile Condensation Reaction

The Pinner synthesis is a robust and straightforward method for the preparation of substituted pyrimidines. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. The choice of catalyst and reaction conditions can be tailored to the specific substrates, offering a degree of flexibility.

The reaction proceeds through a series of well-defined steps. In an acid-catalyzed reaction, the 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by the amidine. Subsequent dehydration and cyclization lead to the formation of the pyrimidine ring. The final step involves deprotonation to yield the aromatic pyrimidine. Understanding this mechanism is key to troubleshooting and optimizing the reaction. For instance, the use of anhydrous conditions is often crucial to prevent hydrolysis of the amidine and to drive the dehydration step to completion.

Pinner_Mechanism cluster_activation Activation cluster_condensation Condensation & Cyclization cluster_aromatization Aromatization Dicarbonyl 1,3-Dicarbonyl Protonated_Dicarbonyl Protonated Dicarbonyl Dicarbonyl->Protonated_Dicarbonyl H+ Intermediate1 Nucleophilic Attack Protonated_Dicarbonyl->Intermediate1 + Amidine Amidine Amidine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Pyrimidine Substituted Pyrimidine Intermediate2->Pyrimidine - H2O, -H+

Caption: A simplified workflow of the Pinner pyrimidine synthesis.

This protocol provides a practical example of the Pinner synthesis.

Reagents:

  • Benzamidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To the stirred solution, carefully add sodium ethoxide (1.1 eq) and stir the resulting suspension for 30 minutes at room temperature to generate the free benzamidine.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 4,6-dimethyl-2-phenylpyrimidine.

The Biginelli Reaction: A Powerful Multicomponent Approach

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction has become a cornerstone of pyrimidine synthesis due to its simplicity and efficiency.[1] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2][3]

The currently accepted mechanism, proposed by Kappe, suggests that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the dihydropyrimidine product. The choice of a strong acid catalyst is crucial for the efficient generation of the key N-acyliminium ion.

Biginelli_Mechanism cluster_iminium N-Acyliminium Ion Formation cluster_addition Nucleophilic Addition cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Adduct Open-Chain Adduct Iminium->Adduct + β-Ketoester (Enol) Ketoester β-Ketoester Dihydropyrimidine 3,4-Dihydropyrimidine Adduct->Dihydropyrimidine Cyclization & -H2O Suzuki_Coupling_Cycle Pd0 Pd(0)Ln Halopyrimidine Halopyrimidine (R-X) PdII_Halide R-Pd(II)Ln-X PdII_Boronate R-Pd(II)Ln-R' PdII_Halide->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Product R-R' PdII_Boronate->Product Reductive Elimination Halopyrimidine->PdII_Halide Oxidative Addition Boronic_Acid Boronic Acid (R'-B(OH)2) Boronic_Acid->PdII_Halide Base Base Base->Boronic_Acid

References

The Orthogonal Approach: A Guide to Cross-Validation of Analytical Data for Pyrimidine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of a pyrimidine-based active pharmaceutical ingredient (API) is non-negotiable. As a foundational heterocyclic scaffold for numerous therapeutic agents, from antivirals to anticancer drugs, its structural integrity, purity, and stability are paramount.[1] This guide moves beyond a simple recitation of techniques to present a holistic, cross-validation framework. Here, we detail an orthogonal analytical approach where each method serves as a self-validating check on the others, ensuring the highest degree of confidence in your data.

The core principle of this guide is that no single analytical technique is sufficient. A robust characterization package relies on the convergence of data from multiple, independent methods. This cross-validation paradigm is essential for regulatory compliance and ensures that an analytical procedure produces consistent and reliable results regardless of the testing site, personnel, or equipment.[2][3] We will explore the causality behind our experimental choices, providing not just the 'how' but the critical 'why' for each step.

The Analytical Gauntlet: A Multi-Technique Strategy

The comprehensive characterization of a novel pyrimidine derivative begins with establishing its fundamental composition and culminates in a detailed understanding of its three-dimensional structure and purity profile. Our approach integrates four key analytical pillars: Elemental Analysis, Mass Spectrometry, Nuclear Magnetic Resonance, and High-Performance Liquid Chromatography.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 System Validation EA Elemental Analysis (Empirical Formula) MS1 Low-Res Mass Spec (Nominal Mass) EA->MS1 Confirms Composition HRMS High-Res Mass Spec (Molecular Formula) MS1->HRMS Refines Mass Measurement NMR NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) HRMS->NMR Provides Exact Mass for Structure HPLC HPLC-UV (Purity, Assay, Impurities) NMR->HPLC Confirms Structure of Main Peak LCMS HPLC-MS (Impurity ID) HPLC->LCMS Separates for Identification CV Cross-Validation (Inter-laboratory Comparison) LCMS->CV Validated Method for Transfer G cluster_protocol Comparative Testing Protocol labA Originating Lab (Method Validated) protocol Define Transfer Protocol & Acceptance Criteria labA->protocol labB Receiving Lab labB->protocol samples Analyze Same Homogeneous Sample Batch protocol->samples data Compare Results (e.g., Assay, Purity) samples->data data->labA Report & Approval data->labB Report & Approval

References

Benchmarking New Pyrimidine Derivatives Against Known Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically vital drugs.[1][2] Its inherent versatility allows for diverse chemical modifications, enabling the fine-tuning of therapeutic properties across various disease areas, including oncology, infectious diseases, and virology.[3][4] This guide provides a comprehensive technical comparison of newly developed pyrimidine derivatives against established, FDA-approved drugs, offering researchers and drug development professionals critical insights supported by experimental data.

A New Wave of Anticancer Pyrimidine Derivatives Targeting EGFR

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and its inhibition is a key mechanism for several anticancer drugs.[5] Here, we compare a novel pyrimidine derivative, Compound 10b , a pyrimidine-5-carbonitrile derivative, against the established EGFR inhibitor, Gefitinib , and the widely used chemotherapeutic agent, Doxorubicin .[6]

Comparative In Vitro Cytotoxicity

The anticancer potential of Compound 10b was evaluated against a panel of human cancer cell lines and compared with Gefitinib and Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined using the MTT assay.

CompoundCell LineIC50 (µM)
Compound 10b HepG2 (Hepatocellular Carcinoma)3.56[6]
A549 (Non-small Cell Lung Cancer)5.85[6]
MCF-7 (Breast Cancer)7.68[6]
Gefitinib A549 (Non-small Cell Lung Cancer)>20[3]
PC-9 (Non-small Cell Lung Cancer)0.077[7]
HCC827 (Non-small Cell Lung Cancer)0.013[8]
Doxorubicin HepG2 (Hepatocellular Carcinoma)12.2[3]
A549 (Non-small Cell Lung Cancer)>20[3]
MCF-7 (Breast Cancer)2.5[3]

Data Analysis: Compound 10b demonstrates significant cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range.[6] Notably, it shows superior potency against the A549 cell line compared to both Gefitinib and Doxorubicin in the cited study.[3][6] It is important to note that IC50 values can vary between studies due to different experimental conditions.[9]

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Compound 10b was further investigated for its inhibitory effect on the EGFR kinase. The results revealed it to be a potent inhibitor of EGFR, with an IC50 value of 8.29 nM, comparable to Erlotinib (a drug similar to Gefitinib) which had an IC50 of 2.83 nM in the same study.[6] This inhibition of EGFR signaling is a key mechanism behind its anticancer activity.

Furthermore, mechanistic studies on similar pyrimidine derivatives have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest, crucial processes for halting cancer progression.[10][11][12][13] For instance, a novel camphor-based pyrimidine derivative, compound 3f, was found to induce apoptosis in MDA-MB-231 breast cancer cells through a ROS-mediated mitochondrial pathway.[11] This involved the upregulation of pro-apoptotic proteins like Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Derivative Pyrimidine Derivative (e.g., Compound 10b) Pyrimidine_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway inhibition by pyrimidine derivatives.

Novel Pyrimidine Derivatives as Potent Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial activity.[14][15] Here, we compare a newly synthesized pyrimidine analog with the widely used broad-spectrum antibiotic, Ciprofloxacin .

Comparative In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. A recent study reported the synthesis of novel pyrimidine derivatives and their evaluation against various bacterial strains, with Ciprofloxacin as the reference drug.

CompoundBacterial StrainMIC (µg/mL)
Novel Pyrimidine Derivative Staphylococcus aureus0.324[14]
Escherichia coli0.013[14]
Ciprofloxacin Staphylococcus aureus0.6[16]
Escherichia coli0.013[16]

Data Analysis: The novel pyrimidine derivative exhibited potent antibacterial activity, with an MIC value against E. coli comparable to that of Ciprofloxacin.[14][16] Against S. aureus, the new derivative demonstrated superior activity to Ciprofloxacin in the respective studies.[14][16]

Mechanism of Action: Targeting Bacterial DNA Gyrase

Many fluoroquinolone antibiotics, like Ciprofloxacin, exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[14] It is hypothesized that some novel pyrimidine derivatives may share a similar mechanism of action, leading to bacterial cell death.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow A Prepare serial dilutions of New Pyrimidine Derivative & Ciprofloxacin in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate under optimal growth conditions B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Emerging Antiviral Pyrimidine Derivatives

The ongoing threat of viral pandemics underscores the urgent need for broad-spectrum antiviral drugs. Pyrimidine analogs have historically played a crucial role in antiviral therapy, and new derivatives continue to be explored for their potential.[17][18] This section compares a novel pyrimidine derivative with Remdesivir , an FDA-approved antiviral drug used in the treatment of COVID-19.

Comparative In Vitro Antiviral Activity

The antiviral efficacy is often measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. A study investigating novel pyrimidine derivatives identified a compound with potent antiviral activity against Zika virus (ZIKV).

CompoundVirusCell LineEC50 (µM)
Novel Pyrimidine Derivative Zika Virus (ZIKV)Vero~3-5[17]
Remdesivir SARS-CoV-2Vero E60.77 - 23.15[1][19]
MERS-CoVHAE0.074[1]
Ebola VirusHuh70.019[20]

Data Analysis: The novel pyrimidine derivative shows promising antiviral activity against Zika virus in the low micromolar range.[17] While a direct comparison with Remdesivir against the same virus is not available in this dataset, the data highlights the potential of new pyrimidine scaffolds as antiviral agents. Remdesivir itself exhibits a broad spectrum of activity against various RNA viruses.[1][19][20]

Mechanism of Action: Inhibition of Viral Entry and Replication

The antiviral mechanism of many pyrimidine derivatives involves the inhibition of key viral processes such as entry into the host cell or replication of the viral genome.[17][21] The novel pyrimidine derivative mentioned above was found to inhibit ZIKV entry into host cells.[17] Remdesivir, a nucleotide analog prodrug, functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral RNA synthesis.[1]

Logical Relationship: Antiviral Mechanism of Action

Antiviral_Mechanism cluster_virus_lifecycle Viral Lifecycle Entry Viral Entry Replication Viral Replication (RNA Synthesis) Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Pyrimidine_Derivative New Pyrimidine Derivative Pyrimidine_Derivative->Entry Inhibits Remdesivir Remdesivir Remdesivir->Replication Inhibits (RdRp)

Caption: Inhibition points of pyrimidine derivatives in the viral lifecycle.

Experimental Protocols

For the purpose of scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments cited in this guide are provided below.

MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the IC50 values of the test compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the new pyrimidine derivatives and benchmark drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution for MIC Determination

This protocol is used to determine the MIC of antimicrobial agents.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and the reference antibiotic in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the EC50 of antiviral compounds.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for 3-5 days to allow plaque formation.

  • Plaque Visualization: Fix and stain the cells with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

Conclusion and Future Directions

The presented data underscores the immense potential of novel pyrimidine derivatives as next-generation therapeutic agents. The selected examples demonstrate that newly synthesized compounds can exhibit comparable or even superior efficacy to established drugs in preclinical in vitro models. The versatility of the pyrimidine scaffold allows for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on comprehensive preclinical evaluations, including in vivo efficacy and toxicity studies, for the most promising candidates. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the rational design of pyrimidine derivatives with improved therapeutic indices. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of novel pyrimidine-based drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

2-Chloro-5-(4-methoxyphenyl)pyrimidine is a halogenated organic compound.[2][3][4] Such compounds are treated as hazardous waste due to their potential toxicity and environmental persistence. Safety Data Sheets for structurally similar compounds, such as 2-Chloro-5-(trifluoromethyl)pyrimidine, indicate hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5] Therefore, it is imperative to handle this compound with the same level of caution.

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if swallowed, causing skin and eye irritation.[5]

  • Environmental Hazard: Halogenated organics can be persistent in the environment. Discharge into the environment must be avoided.[6]

  • Reactivity: While specific reactivity data is unavailable, mixing with incompatible materials should be avoided.

A crucial first step in waste management is to prevent the generation of waste where possible. This can be achieved by ordering only the necessary quantities of chemicals and maintaining a detailed inventory to avoid over-ordering and expiration of stock.[7][8]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][7]

PPE Component Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[5]
Protective Clothing A lab coat or chemical-resistant apron.[9]Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[5]

Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled container for solid this compound waste and another for liquid waste (e.g., contaminated solvents). Plastic containers are often preferred to minimize the risk of breakage.[1]

  • Container Integrity: Ensure the waste container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from general lab traffic and incompatible chemicals.

Disposal Procedures

Hazardous chemicals must never be disposed of down the drain or in regular trash.[8] The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[11]

Disposal Workflow:

A Start: Unused or Contaminated this compound B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Pickup by EHS or a Licensed Hazardous Waste Contractor E->F G Transport to a Licensed Hazardous Waste Facility F->G H Incineration G->H I Proper Disposal of Residues H->I J End I->J

Caption: Decision workflow for the proper disposal of this compound.

Disposal of Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) before it can be considered for disposal as non-hazardous waste.[10]

  • Rinse the container with a small amount of an appropriate solvent.

  • Collect the rinsate and dispose of it as hazardous waste in your designated liquid waste container.[10]

  • Repeat the rinsing process two more times.

  • After triple-rinsing, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Communicate: Inform your lab supervisor and EHS department.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, await the arrival of trained emergency responders.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 2.

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

    • All materials used for cleanup (absorbents, contaminated PPE) must be disposed of as hazardous waste.[10]

Regulatory Compliance

The disposal of hazardous waste is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations. Always follow your institution's specific EHS guidelines, as they are designed to meet these legal requirements.[8]

Conclusion

The safe disposal of this compound requires a systematic approach grounded in a thorough understanding of its potential hazards and the principles of hazardous waste management. By adhering to the procedures outlined in this guide—from wearing the correct PPE to proper segregation and disposal—researchers can ensure a safe laboratory environment and minimize their environmental impact.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-(4-methoxyphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the use of Personal Protective Equipment (PPE) when working with 2-Chloro-5-(4-methoxyphenyl)pyrimidine (CAS No: 27794-03-2). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical for both personal safety and data integrity.

Hazard Assessment: Understanding the Compound

This compound is a substituted pyrimidine, a class of compounds frequently utilized as building blocks in medicinal chemistry. While comprehensive toxicological data for this specific molecule may be limited, the available Safety Data Sheets (SDS) and the known hazards of structurally related chlorinated aromatic compounds provide a strong basis for a thorough risk assessment.

The primary hazards identified are:

  • Serious Eye Irritation : Contact with the eyes can cause significant irritation.[1]

  • Skin Irritation : The compound is classified as a skin irritant.[1]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[2]

  • Potential for Harm if Swallowed : While specific data is limited, similar compounds can be harmful if ingested.[3]

Given these hazards, a robust PPE strategy is not merely a recommendation but a necessity.

Core Protective Measures: Your Essential Armor

The selection of PPE should be guided by a task-specific risk assessment. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

Protection Type Specific PPE Recommendation Rationale and Expert Insight
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4]Protects against accidental splashes and airborne particles. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., bulk transfers).
Skin & Body Protection - Gloves : Nitrile gloves (minimum thickness of 0.11 mm) are recommended. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination. - Lab Coat : A fire-retardant lab coat with long sleeves, fully buttoned.[5]Nitrile provides good chemical resistance for incidental contact. For prolonged handling or immersion, consult glove manufacturer data. The lab coat protects skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hood or other well-ventilated area to minimize inhalation exposure.[1][2]Engineering controls are the primary defense against respiratory hazards. A NIOSH-approved respirator may be required if ventilation is inadequate or for spill cleanup.[6][7]
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[5]

Operational Protocol: Weighing and Solution Preparation

This step-by-step guide illustrates the integration of PPE into a common laboratory workflow.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Weighing :

    • Carefully transfer the approximate amount of the compound from the stock bottle to a tared weigh boat using a clean spatula.

    • Causality : Performing this action within a fume hood prevents the inhalation of fine particulates that may become airborne.

    • Avoid generating dust.[1][8] If any material is spilled, follow the spill cleanup procedures outlined below.

  • Solution Preparation :

    • Transfer the weighed compound into an appropriately sized vial.

    • Using a calibrated pipette, add the required volume of DMSO to the vial.

    • Cap the vial securely and mix (e.g., by vortexing) until the solid is fully dissolved.

  • Post-Procedure :

    • Wipe down the spatula and work area with a suitable solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Dispose of the weigh boat and any contaminated pipette tips in the designated solid chemical waste container.

    • Remove gloves and wash hands thoroughly with soap and water.[1]

Emergency Response: Immediate Actions

In the event of an accidental exposure, rapid and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental and personnel safety.

  • Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Disposal Protocol : Waste must be disposed of through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[1] Do not mix with other waste streams unless explicitly permitted.

  • Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Visualizing the PPE Decision Workflow

The following diagram illustrates the logical flow for selecting appropriate PPE based on the nature of the experimental task.

PPE_Workflow PPE Selection Workflow for Chemical Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Execution Start Identify Chemical & Procedure AssessHazards Consult SDS: - Skin Irritant? - Eye Hazard? - Respiratory Hazard? Start->AssessHazards BasePPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes AssessHazards->BasePPE Yes to any EyePro Chemical Splash Goggles BasePPE->EyePro Gloves Nitrile Gloves EyePro->Gloves Ventilation Use in Chemical Fume Hood Gloves->Ventilation SplashRisk High Splash Potential? Ventilation->SplashRisk FaceShield Add Face Shield Proceed Proceed with Experiment FaceShield->Proceed SplashRisk->FaceShield SplashRisk->Proceed No

Caption: Decision workflow for PPE selection based on task-specific risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4-methoxyphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.